Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFAVHZVKTXFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (CAS 1238324-67-8): A Key Intermediate in Modern Drug Discovery
This technical guide provides an in-depth analysis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, synthesis, reactivity, and applications, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale that guide its use in the synthesis of complex molecular architectures.
Introduction: A Multifunctional Scaffold for Medicinal Chemistry
This compound is a strategically designed heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structure is notable for the convergence of three key functional groups on a pyridine core: a chloro substituent, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement makes it a highly versatile and valuable intermediate in the synthesis of novel therapeutic agents.
The pyridine ring itself is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring. The chloro group at the 6-position enhances the molecule's stability under acidic conditions and can serve as a handle for further chemical modifications, such as cross-coupling reactions. The aldehyde at the 4-position is a versatile electrophile, readily participating in reactions like reductive amination and Wittig reactions to build molecular complexity. Finally, the Boc-protected amine at the 3-position allows for controlled and selective deprotection under mild acidic conditions, enabling subsequent derivatization.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1238324-67-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.69 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (proton nuclear magnetic resonance): The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The aldehyde proton would be a highly deshielded singlet, likely appearing above 9.5 ppm. The NH proton of the carbamate would likely be a broad singlet.
-
¹³C NMR (carbon-13 nuclear magnetic resonance): The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (around 150-155 ppm) and the aldehyde carbonyl (around 190 ppm). The quaternary carbon of the tert-butyl group would be around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the pyridine ring would appear in the aromatic region (110-160 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Mechanistic Considerations
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a specific protocol for this exact molecule is not widely published in peer-reviewed journals, a plausible synthetic route can be constructed based on established methodologies for the preparation of substituted pyridines and the protection of amines.
A likely synthetic strategy would involve the construction of the substituted pyridine ring, followed by the introduction and protection of the amine, and finally, the formation of the formyl group. The choice of reagents and reaction conditions is critical at each step to avoid side reactions and ensure the stability of the functional groups.
Caption: A plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Nitration of a suitable 2-chloropyridine precursor: The starting material would likely be a 2-chloropyridine derivative. Nitration at the 3-position can be achieved using a mixture of nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration.
-
Reduction of the nitro group: The nitro group is then reduced to an amine. This can be accomplished using various methods, such as iron powder in acidic medium or catalytic hydrogenation with hydrogen gas and a palladium catalyst. The choice of method depends on the presence of other functional groups that might be sensitive to the reaction conditions.
-
Boc protection of the amine: The resulting aminopyridine is protected with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine in an inert solvent such as dichloromethane or tetrahydrofuran. This step is crucial for preventing the amine from participating in subsequent reactions.
-
Introduction of the formyl group: The formyl group can be introduced at the 4-position through various methods. One common approach is through a Vilsmeier-Haack reaction on an activated pyridine ring, or by lithiation at the 4-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the desired compound in high purity.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for this compound.
-
Reductive Amination of the Formyl Group: The aldehyde is a key handle for introducing diversity. It readily undergoes reductive amination with a wide range of primary and secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a powerful method for constructing carbon-nitrogen bonds and is extensively used in the synthesis of kinase inhibitors and other targeted therapies.
-
Nucleophilic Addition to the Formyl Group: The aldehyde can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols, which can be further elaborated.
-
Cross-Coupling Reactions at the Chloro Position: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the 6-position of the pyridine ring.
-
Deprotection of the Boc-Amine: The Boc protecting group can be easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This unmasks the amine, which can then be acylated, alkylated, or used in other coupling reactions to build the final target molecule.
While a specific, publicly disclosed drug synthesized from this intermediate is not readily identifiable, its structural motifs are present in numerous kinase inhibitors and other advanced pharmaceutical candidates. Its utility lies in its ability to serve as a versatile scaffold for the rapid generation of libraries of compounds for high-throughput screening and lead optimization.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicology: The toxicological properties of this compound have not been fully investigated. It should be handled with the care afforded to a potentially hazardous substance.
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate in modern medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional seeking to leverage its potential in the discovery of novel therapeutics.
References
An In-depth Technical Guide to tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules for drug discovery. Its unique arrangement of functional groups—a reactive formyl group, a Boc-protected amine, and a chloro substituent on a pyridine core—offers a versatile platform for constructing diverse molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, a discussion of its synthesis and characterization, and an exploration of its applications in medicinal chemistry, particularly in the development of targeted therapeutics. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this guide consolidates known information and provides expert insights based on analogous structures and general chemical principles.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. Below is a summary of its key characteristics.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [Calculated] |
| Molecular Weight | 256.69 g/mol | [Calculated] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not reported | Experimental data is not publicly available. |
| Boiling Point | Not reported | Likely to decompose at higher temperatures. |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [1] Quantitative data is not available. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General recommendation for substituted pyridines. |
Synthesis and Characterization: A Representative Approach
A definitive, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route can be proposed. This would likely involve the protection of an amino group on a pre-functionalized pyridine ring.
A potential two-step synthesis could involve:
-
Formylation of a 6-chloropyridin-3-amine derivative.
-
Boc-protection of the amino group.
It is important to note that the order of these steps could be reversed, and the specific reagents and conditions would require experimental optimization.
Characterization would typically involve a suite of spectroscopic and analytical techniques to confirm the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the tert-butyl protons of the Boc group.
-
¹³C NMR spectroscopy would reveal the carbon signals of the pyridine ring, the formyl group, the carbonyl of the carbamate, and the tert-butyl group.
-
-
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the formyl group, and the C=O stretch of the carbamate.
Reactivity and Stability
The reactivity of this compound is dictated by its functional groups:
-
Formyl Group: The aldehyde is a key site for transformations such as reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse substituents at the 4-position of the pyridine ring.
-
Chloro Group: The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution reactions, although such reactions on chloropyridines can be challenging and may require specific catalysts or harsh conditions.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions to liberate the free amine. This amine can then be further functionalized, for example, through acylation or alkylation.
The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, which would cleave the Boc group, and strong nucleophiles that could potentially react with the chloro or formyl groups.
Applications in Drug Discovery
Substituted pyridines are a common motif in many biologically active compounds. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific examples directly utilizing this compound are not widely published, analogous structures are known to be intermediates in the synthesis of targeted therapies.
Intermediate in the Synthesis of Kinase Inhibitors
One potential application of this compound is in the synthesis of kinase inhibitors. For instance, related pyridinyl derivatives are used in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key signaling molecule in the innate immune response, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.
The formyl group of this compound could be used in a reductive amination reaction to link the pyridine core to other fragments of a target kinase inhibitor.
Figure 1: A generalized workflow illustrating the potential use of the title compound in the synthesis of a kinase inhibitor via reductive amination.
Precursor for Orexin Receptor Antagonists
Another area where similar building blocks are employed is in the synthesis of orexin receptor antagonists. Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are used to treat insomnia. The synthesis of these complex molecules often involves the construction of a core scaffold to which various functionalized aromatic groups are attached. The multifunctional nature of this compound makes it a suitable starting point for the elaboration of such structures.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable, albeit specialized, building block for medicinal chemistry. Its combination of a reactive aldehyde, a protected amine, and a modifiable chloro group on a pyridine scaffold provides chemists with a versatile tool for the synthesis of complex, biologically active molecules. While a comprehensive public dataset of its experimental properties and reactivity is currently lacking, this guide provides a framework for understanding its potential based on the principles of organic chemistry and the known applications of analogous compounds. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates is likely to increase.
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available at: [Link]
Sources
Structure elucidation of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, self-validating narrative that demonstrates how orthogonal analytical techniques are synergistically employed to move from a molecular formula to an unambiguous three-dimensional structure. We will explore the causality behind experimental choices, detailing not just the "what" but the "why," ensuring that each piece of evidence reinforces the others, culminating in a high-confidence structural assignment.
Introduction
Substituted pyridines are foundational scaffolds in modern drug discovery. The specific molecule of interest, this compound, presents several key structural features for investigation: a tetra-substituted pyridine ring, a chlorine substituent, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protected amine. Each of these features provides unique spectroscopic handles that must be precisely assigned. Incorrectly assigning the substitution pattern on the pyridine ring could lead to significant wasted resources in a drug development campaign. Therefore, a rigorous and systematic elucidation is paramount.
This guide will follow a deliberate workflow, beginning with the most fundamental question—the elemental composition—and progressively building the structural puzzle piece by piece using Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments.
Chapter 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before any structural bonds are inferred, the elemental composition must be established. Low-resolution mass spectrometry can be ambiguous for molecules with similar nominal masses. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy typically below 5 parts per million (ppm), which is sufficient to assign a unique molecular formula.[1][2][3] The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an immediate validation point in the mass spectrum.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: A 1 mg/mL solution of the analyte is prepared in HPLC-grade methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: An Agilent 6545 Q-TOF LC/MS or equivalent is used.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Data Acquisition: Data is acquired in the m/z range of 100-500. An internal reference standard (e.g., purine) is used for continuous mass correction to ensure high accuracy.
Data Interpretation & Validation
The molecular formula for this compound is C₁₁H₁₃ClN₂O₃. The expected HRMS data provides a powerful first confirmation of the compound's identity.
| Parameter | Theoretical Value | Observed Value | Interpretation |
| Monoisotopic Mass | 256.0615 Da | - | The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
| [M+H]⁺ Ion (³⁵Cl) | 257.0691 Da | 257.0689 Da | Excellent mass accuracy (< 2 ppm) confirms the elemental composition. |
| [M+H]⁺ Ion (³⁷Cl) | 259.0661 Da | 259.0659 Da | Confirms the presence of one chlorine atom. |
| Isotopic Ratio | ~3:1 | Observed | The A+2 peak (from ³⁷Cl) is approximately one-third the intensity of the A peak (from ³⁵Cl), validating the presence of a single chlorine atom. |
With the molecular formula C₁₁H₁₃ClN₂O₃ unequivocally confirmed, we can proceed to probe the functional groups and connectivity.
Chapter 2: Functional Group Identification - Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid, non-destructive technique that provides immediate information about the types of chemical bonds and functional groups present.[4][5] For our target molecule, we anticipate characteristic vibrational frequencies for the N-H bond of the carbamate, the two distinct C=O bonds (aldehyde and carbamate), and various vibrations associated with the substituted aromatic pyridine ring.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A PerkinElmer Spectrum Two or equivalent FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 650 cm⁻¹, averaging 16 scans for a high signal-to-noise ratio. A background spectrum is collected first and automatically subtracted.
Data Interpretation & Validation
The FT-IR spectrum provides a diagnostic fingerprint of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Confirmation |
| ~3350 | Medium | N-H Stretch | Confirms the secondary amine of the carbamate group. |
| ~2980 | Medium-Weak | C-H Stretch (sp³) | Corresponds to the tert-butyl group methyl protons. |
| ~1730 | Strong | C=O Stretch (Carbamate) | The ester-like carbonyl of the Boc group.[6] |
| ~1695 | Strong | C=O Stretch (Aldehyde) | The formyl group carbonyl. Conjugation with the pyridine ring lowers the frequency slightly. |
| ~1600, ~1550 | Medium | C=C/C=N Ring Stretch | Characteristic vibrations of the pyridine aromatic system.[7][8] |
| ~1160 | Strong | C-O Stretch | Associated with the C-O bonds of the carbamate group. |
The presence of N-H, two distinct carbonyls, and aromatic ring signals from the FT-IR spectrum is perfectly consistent with the proposed structure and the formula from HRMS.
Chapter 3: The Definitive Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[9] We will employ a series of 1D and 2D NMR experiments to assemble the molecule, starting with proton and carbon counts and moving to through-bond connectivity. The key challenge is to unambiguously determine the substitution pattern on the pyridine ring.
Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Proton Inventory
Rationale: ¹H NMR provides the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).[10][11]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 9.95 | s | 1H | Aldehyde (CHO) |
| Hₑ | 8.40 | s | 1H | Pyridine H-5 |
| Hₓ | 8.20 | s | 1H | Pyridine H-2 |
| Hₙ | 7.80 | br s | 1H | Carbamate (NH) |
| Hₖ | 1.55 | s | 9H | tert-Butyl (C(CH₃)₃) |
Interpretation:
-
The highly deshielded singlet at 9.95 ppm is characteristic of an aldehyde proton.
-
The two singlets in the aromatic region (8.40 and 8.20 ppm ) are the two pyridine ring protons. Their singlet nature indicates they have no adjacent proton neighbors, which is a critical clue for the substitution pattern.
-
The broad singlet at 7.80 ppm is typical for a carbamate N-H proton.
-
The large singlet at 1.55 ppm , integrating to 9 protons, is the unmistakable signature of a tert-butyl group.[12]
¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| 190.5 | N/A | C4-C HO (Aldehyde) |
| 152.0 | N/A | NC =O (Carbamate) |
| 151.0 | N/A | C6 (C-Cl) |
| 148.5 | Positive | C2 (Pyridine CH) |
| 142.0 | Positive | C5 (Pyridine CH) |
| 135.0 | N/A | C3 (C-NHBoc) |
| 125.0 | N/A | C4 (C-CHO) |
| 82.0 | N/A | C (CH₃)₃ (Boc) |
| 28.3 | Positive | C(C H₃)₃ (Boc) |
Interpretation:
-
The spectrum shows 9 distinct carbon signals, matching the molecular structure (C₁₁ total, but the 3 methyls of the t-butyl group are equivalent).
-
The two signals far downfield (190.5 and 152.0 ppm ) are assigned to the aldehyde and carbamate carbonyls, respectively.
-
DEPT-135 confirms two CH carbons in the aromatic region and the CH₃ carbons of the Boc group.
-
The five carbons absent from the DEPT-135 spectrum are the five quaternary carbons: the two carbonyls, the two pyridine carbons bearing substituents (C3, C4, C6), and the central carbon of the tert-butyl group.
2D NMR: Assembling the Fragments
While 1D NMR provides the pieces, 2D NMR shows how they connect.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[13] It is a crucial step for unambiguously assigning the protonated carbons.
-
Correlation 1: The proton at 8.40 ppm (Hₑ) correlates to the carbon at 142.0 ppm (C5).
-
Correlation 2: The proton at 8.20 ppm (Hₓ) correlates to the carbon at 148.5 ppm (C2).
-
Correlation 3: The proton at 9.95 ppm (Hₐ) correlates to the carbon at 190.5 ppm (C=O).
-
Correlation 4: The protons at 1.55 ppm (Hₖ) correlate to the carbon at 28.3 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated spin systems and identify the positions of quaternary carbons.[14][15][16]
Key HMBC Correlations and Structural Proof
The following diagram and table illustrate the most critical HMBC correlations that lock in the substitution pattern.
Caption: Key HMBC correlations confirming connectivity.
| Proton (From) | Correlates to Carbon (To) | Bond Path | Significance |
| Hₓ (H2, 8.20 ppm) | C4 (~125.0 ppm) | ³J | Connects the H2 proton to the carbon bearing the aldehyde, placing them meta to each other. |
| Hₓ (H2, 8.20 ppm) | C6 (~151.0 ppm) | ³J | Connects the H2 proton to the carbon bearing the chlorine, placing them para to each other. |
| Hₑ (H5, 8.40 ppm) | C3 (~135.0 ppm) | ³J | Connects the H5 proton to the carbon bearing the NHBoc group, placing them meta to each other. |
| Hₑ (H5, 8.40 ppm) | C4 (~125.0 ppm) | ²J | Connects the H5 proton to the carbon bearing the aldehyde, placing them ortho to each other. |
| Hₐ (CHO, 9.95 ppm) | C5 (~142.0 ppm) | ³J | Crucial correlation. Confirms the aldehyde group is at position C4, adjacent to the proton at C5. |
| Hₙ (NH, 7.80 ppm) | C2 (~148.5 ppm) | ³J | Confirms the NHBoc group is at position C3, adjacent to the proton at C2. |
| Hₙ (NH, 7.80 ppm) | C4 (~125.0 ppm) | ²J | Confirms the NHBoc group is at position C3, adjacent to the carbon bearing the aldehyde at C4. |
The combined HMBC data unambiguously establishes the 3-amino, 4-formyl, 6-chloro substitution pattern. Any other arrangement would be inconsistent with these observed long-range correlations.
Conclusion
The structure of this compound has been unequivocally determined through a synergistic and self-validating analytical workflow. High-Resolution Mass Spectrometry established the correct elemental formula, C₁₁H₁₃ClN₂O₃, and confirmed the presence of a single chlorine atom. FT-IR spectroscopy provided rapid confirmation of all key functional groups, including the carbamate N-H, two distinct carbonyls, and the aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive connectivity map. The crucial HMBC correlations between the aldehyde proton (Hₐ) and the pyridine ring protons (Hₓ and Hₑ), as well as correlations from the carbamate proton (Hₙ), locked in the 3,4,6-substitution pattern, leaving no structural ambiguity. This systematic approach exemplifies the rigorous standards required in modern chemical research and drug development.
References
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Beynon, J. H. (1959). High resolution techniques combined with accurate mass measurement enable more precise information to be obtained on the atomic composition of ions in the mass spectrum of an organic compound... CHIMIA, 13, 297-306. Retrieved from [Link]
- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
-
ResearchGate. (n.d.). Syntheis of 3-Aminopyridine. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines. [Figure]. Retrieved from [Link]
-
NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Castillo, J. J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. Retrieved from [Link]
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
-
ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]
-
Kline, D. C., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1876. Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
- Suszko, J., & Szafran, M. (1957). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, 5, 869-873.
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Diagram]. Retrieved from [Link]
-
CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
-
NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. measurlabs.com [measurlabs.com]
- 3. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. Pyridine [webbook.nist.gov]
- 9. azooptics.com [azooptics.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
Navigating the Synthetic Landscape: A Technical Guide to tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. We will delve into its fundamental chemical identifiers, explore its synthesis, and discuss its applications in the development of novel therapeutics.
Core Chemical Identity
Precise identification of a chemical entity is the cornerstone of reproducible research. This section provides the essential identifiers for tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate.
Primary Identifiers
The definitive identifier for this compound is its CAS Registry Number, which is crucial for database searches and regulatory submissions.
| Identifier | Value | Source |
| CAS Number | 1238324-67-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2][3] |
| Molecular Weight | 256.69 g/mol | [1][2][3] |
Nomenclature and Structural Representations
While the common name is widely used, the IUPAC name provides an unambiguous description of the molecular structure. Other representations, such as SMILES and InChI, are essential for cheminformatics and database management.
| Identifier Type | Identifier |
| IUPAC Name | tert-butyl N-(6-chloro-4-formyl-3-pyridinyl)carbamate |
| Canonical SMILES | O=C(OC(C)(C)C)NC1=C(C=O)C=C(Cl)N=C1[1] |
| InChI | InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-9(12)13-8/h4-6H,1-3H3,(H,14,16) |
| InChIKey | YNHFPXDHWTUUCL-UHFFFAOYSA-N |
Synonyms
In literature and commercial listings, several synonyms may be encountered for this compound.
-
tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate[3]
Synthesis and Mechanistic Considerations
Conceptual Synthetic Workflow
A potential synthetic strategy would involve a multi-step process, likely starting from a simpler, commercially available pyridine derivative. The introduction of the formyl and the tert-butoxycarbonylamino groups would be key transformations.
Caption: Conceptual workflow for the synthesis of the target compound.
Example Experimental Protocol (Hypothetical)
This protocol is a generalized representation based on established chemical principles for the synthesis of substituted pyridines.[4][5][6]
Step 1: Boc Protection of an Aminochloropyridine Precursor
-
To a solution of the appropriate aminochloropyridine precursor in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base such as triethylamine or diisopropylethylamine.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Directed Ortho-Metalation and Formylation
-
Dissolve the Boc-protected aminochloropyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (argon or nitrogen).
-
Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to effect deprotonation at the position ortho to the directing carbamate group.
-
After stirring for a period to ensure complete metalation, add a formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate.
Role in Drug Discovery and Medicinal Chemistry
The structural motifs present in tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
The Importance of the Carbamate Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. However, the carbamate functionality itself is also a common structural feature in many approved drugs.[7] Carbamates can act as bioisosteres of amides, offering improved stability and cell membrane permeability.[7] They can also be incorporated as part of a prodrug strategy, where the carbamate is cleaved in vivo to release the active pharmaceutical ingredient.[7]
The Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of bioactive compounds. The substituents on the pyridine ring of the title compound offer multiple points for diversification:
-
The Formyl Group: This aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to introduce new amine-containing side chains, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems.
-
The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. It also influences the electronic properties of the pyridine ring.
The combination of these features makes tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[8]
Visualization of Chemical Identification Workflow
The process of unambiguously identifying a chemical compound involves a hierarchical approach, starting from its name and culminating in its unique structural identifiers.
Caption: Workflow for the comprehensive identification of a chemical compound.
References
-
ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available at: [Link]
-
ChemUniverse. tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available at: [Link]
-
Journal of Synthetic Chemistry. Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Available at: [Link]
-
PubChem. 2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid. Available at: [Link]
-
PubChemLite. Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (C11H13ClN2O3). Available at: [Link]
-
Organic & Biomolecular Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available at: [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
-
PubMed Central. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Available at: [Link]
-
PubChem. 8-Deoxygartanin. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Available at: [Link]
-
PubChem. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran. Available at: [Link]
-
PubChem. CID 8967. Available at: [Link]
-
PubChem. CID 2022. Available at: [Link]
-
PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Available at: [Link]
Sources
- 1. 1238324-67-8|tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. 8-Deoxygartanin | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran | C18H26O | CID 10220788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
A Note on Methodology: Direct and comprehensive safety data for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (CAS No. 1238324-67-8) is not fully available in published literature. This guide has been constructed by synthesizing information from the Safety Data Sheets (SDS) of close structural isomers and by analyzing the known hazards of its core chemical moieties: chloropyridines and carbamates. This approach provides a robust, precautionary framework for handling this compound in a research and development setting.
Introduction: Understanding the Compound and its Inherent Risks
This compound is a substituted pyridine derivative, a class of compounds frequently used as intermediates in pharmaceutical synthesis. Its structure combines three key features that dictate its safety profile:
-
A Chloropyridine Ring: Chlorinated pyridines can be toxic and irritating, with potential for absorption through the skin[1][2]. They are known skin, eye, and respiratory irritants[1][3].
-
A Carbamate Group: Carbamates as a class are known for their biological activity, most notably as reversible inhibitors of acetylcholinesterase[4][5]. While the toxicity of this specific molecule is not established, this functional group warrants caution regarding potential neurological effects upon significant exposure.
-
An Aldehyde (Formyl) Group: Aldehydes can act as sensitizers and irritants.
Given its molecular structure, this compound should be treated as a potentially hazardous substance with risks of irritation, sensitization, and toxicity upon ingestion, inhalation, or skin contact. The primary objective of this guide is to establish a framework of informed caution, ensuring that all handling procedures are grounded in a clear understanding of these potential risks.
Hazard Identification and Classification
While a specific GHS classification for CAS No. 1238324-67-8 is not established, data from closely related isomers and the parent structures allow for a presumptive classification. This proactive hazard assessment is fundamental to laboratory safety.
| Hazard Class | Presumptive Classification & Rationale | GHS Pictogram | Signal Word | Hazard Statements (Anticipated) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |
| Skin Irritation | Category 2 | (as above) | Warning | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | (as above) | Warning | H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 (Single Exposure) | (as above) | Warning | H335: May cause respiratory irritation. |
Rationale: This classification is extrapolated from data on structural isomers and the known properties of chloropyridines and aldehydes, which are frequently categorized with these hazards[1][3][6]. The "Harmful if swallowed" warning is a common feature for many pyridine derivatives and functionalized organic molecules used in synthesis[7][8].
Core Protocols: From Receipt to Disposal
A self-validating safety protocol is one where engineering controls, personal protective equipment (PPE), and procedural steps work in concert to minimize exposure at every stage.
Engineering Controls: The First Line of Defense
The primary causality behind specifying engineering controls is the principle of "as low as reasonably practicable" (ALARP) exposure. The compound is a solid powder which can become airborne, and its vapors may be released upon heating.
-
Primary Handling: All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation.
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE selection is based on a direct risk assessment of potential exposure routes: dermal, ocular, and respiratory.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a chemical barrier against incidental contact. Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and accidental splashes. Goggles are required when there is a significant splash risk[9]. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required for standard handling inside a fume hood. | If engineering controls fail or for spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges (e.g., ABEK-P2) would be necessary[6]. |
Handling and Storage Protocol
-
Acquisition: Upon receipt, visually inspect the container for damage.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids, as these are incompatible with pyridine derivatives[7].
-
Weighing & Transfer:
-
Don appropriate PPE before entering the designated handling area.
-
Perform all manipulations within the sash of a chemical fume hood.
-
Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned after use to prevent cross-contamination.
-
Avoid actions that generate dust, such as vigorous scraping.
-
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully. If the reaction is heated, ensure it is performed under reflux with adequate cooling to minimize vapor release.
-
Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste. Wash hands thoroughly with soap and water.
Emergency & Spill Management
Preparedness is the cornerstone of trustworthy laboratory operations. The following workflows outline immediate actions required in an emergency.
Exposure Response Workflow
Caption: First aid decision tree for accidental exposure.
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood for small spills, lab ventilation for larger ones).
-
Contain: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup[6][8].
-
Collect: Wearing full PPE (including respiratory protection if outside a hood), carefully sweep or scoop the material into a labeled, sealable container for chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste according to institutional and local regulations.
Physicochemical Data for Experimental Design
Understanding the physical properties is critical for designing safe and effective experiments.
| Property | Value | Source |
| CAS Number | 1238324-67-8 | [10][11] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.69 g/mol | |
| Appearance | Solid (presumed) | Inferred from isomers[6] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. | [6][8] |
Conclusion: A Culture of Safety
The safe use of this compound does not rely on a single action, but on a comprehensive system of controls, procedures, and preparedness. By understanding the compound's constituent hazards and implementing the multi-layered protocols described in this guide, researchers can effectively mitigate risks. This proactive, knowledge-based approach to safety is the bedrock of scientific integrity and innovation.
References
-
National Center for Biotechnology Information (2023). Carbamate Toxicity. StatPearls. Available at: [Link]
-
MD Searchlight (n.d.). Carbamate Toxicity. Available at: [Link]
-
Kumari, R., et al. (2024). Forensic toxicological and analytical aspects of carbamate poisoning – A review. ResearchGate. Available at: [Link]
-
Gupta, R. C. (2012). Toxicity of Organophosphates and Carbamates. Royal Society of Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Available at: [Link]
-
National Toxicology Program (n.d.). 2-Chloropyridine. NTP Report. Available at: [Link]
-
Autech Industry Co.,Ltd. (2019). MSDS of tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Available at: [Link]
-
Chemsrc (n.d.). tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate MSDS. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. capotchem.cn [capotchem.cn]
- 7. echemi.com [echemi.com]
- 8. CAS#:868736-42-9 | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. 1238324-67-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. This compound | 1238324-67-8 [chemicalbook.com]
The Strategic Utility of tert-Butyl 6-Chloro-4-formylpyridin-3-ylcarbamate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold, frequently incorporated into a multitude of clinically successful drugs.[1] This technical guide provides a comprehensive overview of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a versatile trifunctional pyridine building block. We will delve into its synthesis, explore the reactivity of its key functional groups, and present its application in the synthesis of kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Its presence in a wide array of approved drugs underscores its importance in drug design.
This compound (CAS: 1238324-67-8) is a strategically designed building block that offers medicinal chemists three distinct points of diversification from a single, stable scaffold. The presence of a formyl group, a protected amine, and a reactive chloro substituent allows for a modular and convergent approach to the synthesis of complex molecular architectures. This guide will illuminate the practical utility of this reagent, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutics for a range of diseases, including cancer and autoimmune disorders.[1]
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the title compound can be envisioned as a multi-step process starting from a readily available pyridine precursor. A plausible route involves the introduction of the formyl, amino, and chloro functionalities in a strategic sequence.
Caption: Key transformations of this compound.
Reductive Amination of the Formyl Group
The formyl group is a versatile handle for the introduction of various substituents via reductive amination. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the primary or secondary amine (1.0-1.2 equiv).
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups. For electron-deficient pyridines, harsher conditions or alternative reducing agents may be necessary to achieve efficient conversion. [2][3]
Suzuki Coupling of the Chloro Group
The chloro substituent at the 6-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of aryl or heteroaryl moieties.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a degassed mixture of this compound (1.0 equiv), a boronic acid or boronate ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and, if necessary, a ligand.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
The efficiency of the Suzuki coupling of chloropyridines can be influenced by the choice of catalyst, ligand, base, and solvent system. [4][5][6]
Deprotection of the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: General Procedure for Boc Deprotection
-
The Boc-protected pyridine is dissolved in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).
-
A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in a solvent like dioxane or methanol), is added to the solution.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Application in the Synthesis of IRAK4 Kinase Inhibitors: A Case Study
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play crucial roles in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. [7]Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
While a direct synthesis of an IRAK4 inhibitor using the 4-formyl isomer is not explicitly detailed in the literature, a patent for IRAK4 inhibitors (WO2017004133A1) describes the use of the closely related tert-butyl (6-chloro-5-formylpyridin-3-yl)carbamate. The synthetic strategy employed in this patent can be readily adapted for the 4-formyl isomer, showcasing its potential in this therapeutic area.
Retrosynthetic Analysis of a Hypothetical IRAK4 Inhibitor
The following retrosynthetic analysis illustrates how this compound could be utilized in the synthesis of a hypothetical IRAK4 inhibitor.
Caption: Retrosynthetic analysis of a hypothetical IRAK4 inhibitor.
Synthetic Workflow
The forward synthesis would involve a convergent approach, leveraging the orthogonal reactivity of the building block's functional groups.
-
Reductive Amination: The formyl group of this compound would be reacted with a suitable amine to install a key side chain.
-
Suzuki Coupling: The chloro group would then be subjected to a Suzuki coupling with an appropriate aryl or heteroaryl boronic acid to introduce another crucial fragment of the target molecule.
-
Boc Deprotection: The Boc protecting group would be removed under acidic conditions to reveal the free amine.
-
Amide Coupling: Finally, the liberated amine would be coupled with a carboxylic acid to complete the synthesis of the hypothetical IRAK4 inhibitor.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by simply varying the amine, boronic acid, and carboxylic acid coupling partners.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a powerful platform for the efficient and modular synthesis of complex, biologically active molecules. The strategic positioning of an aldehyde, a protected amine, and a halogen on a privileged pyridine scaffold makes it an ideal starting material for the synthesis of kinase inhibitors, particularly in the promising area of IRAK4-targeted therapies. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of empowering researchers to leverage this powerful tool in their quest for novel therapeutics.
References
-
Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors. Journal of China Pharmaceutical University, 2017, 48(6): 670-674. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 6-chloropyrimidine-2,4-diamine. ResearchGate. [Link]
-
Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 2022, 62, 116729. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 1995, 60 (23), pp 7508–7510. [Link]
-
IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 2008, 18(12), 3656-60. [Link]
-
Biogen synthesizes new IRAK-4 inhibitors. BioWorld. [Link]
-
吡啶类IRAK4抑制剂的设计、合成及生物活性评价. 中国药科大学学报. [Link]
-
A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(4), 555-557. [Link]
-
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK. [Link]
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. PubChem. [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 2012, 48(67), 8413-8415. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 2003, 5(3), 267-72. [Link]
-
Direct Leuckart-type reductive amination of aldehydes and ketones: a facile one-pot protocol for the preparation of secondary and tertiary amines. Tetrahedron Letters, 2011, 52(45), 5974-5977. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021, 26(11), 3185. [Link]
-
tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. ChemUniverse. [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 2024, 14(29), 20956-20961. [Link]
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Advanced Synthesis & Catalysis, 2021, 363(15), 3866-3871. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 2017, 19(1), 146-150. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 2021, 16(2), 123-130. [Link]
Sources
- 1. Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors [jcpu.cpu.edu.cn]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Substituted Pyridine Intermediates in Drug Discovery: A Strategic and Synthetic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine ring is one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisosteric replacement for phenyl rings make it a privileged structure in drug design.[3][4] This guide provides a comprehensive technical overview for drug discovery professionals on the strategic incorporation and synthesis of substituted pyridine intermediates. We will explore the physicochemical advantages conferred by the pyridine nucleus, detail modern and classical synthetic methodologies for its construction and functionalization, and present practical, field-proven protocols. Case studies of prominent FDA-approved drugs will illustrate the pivotal role of this scaffold in targeting a wide array of diseases, particularly in oncology and central nervous system (CNS) disorders.[3]
The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The prevalence of the pyridine motif in pharmaceuticals is not accidental; it is a deliberate choice rooted in its fundamental chemical properties.[3] Between 2014 and 2023, 54 new drugs approved by the US FDA contained a pyridine ring, making it the most frequently used azaheterocycle in newly approved medicines.[3][5] This preference stems from the nitrogen atom's profound influence on the ring's characteristics, offering distinct advantages over a simple benzene ring.
Physicochemical and Pharmacokinetic Advantages
The substitution of a carbon-hydrogen group in benzene with a nitrogen atom fundamentally alters the molecule's properties. The nitrogen atom acts as a hydrogen bond acceptor, a feature crucial for specific drug-receptor interactions. Furthermore, it introduces a dipole moment and increases the polarity of the molecule, which can significantly improve solubility and other pharmacokinetic (ADME) properties.[3]
Replacing a phenyl group with a pyridyl ring, a strategy known as scaffold hopping or bioisosteric replacement, is a powerful tool in lead optimization.[6][7] The electron-deficient nature of the pyridine ring can increase metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] This strategic replacement has been shown to enhance biological potency, improve cell permeability, and resolve issues with protein binding.[2][3]
| Property | Benzene | Pyridine | Causality and Implication in Drug Design |
| Formula | C₆H₆ | C₅H₅N | Nitrogen atom introduces asymmetry and a lone pair of electrons. |
| Molecular Weight | 78.11 g/mol | 79.10 g/mol | Minimal size increase allows for effective bioisosteric replacement. |
| Hydrogen Bonding | None | Acceptor | The nitrogen lone pair can form crucial H-bonds with biological targets, enhancing binding affinity and specificity.[3] |
| Dipole Moment | 0 D | 2.2 D | Increased polarity often improves aqueous solubility and can alter interactions with transport proteins and receptors. |
| Metabolic Stability | Prone to oxidation | Generally more stable | The electron-withdrawing nitrogen deactivates the ring towards oxidative metabolism, often improving drug half-life.[6] |
Comparison of Benzene and Pyridine Scaffolds
The decision to use a pyridine scaffold is often a strategic one aimed at overcoming the limitations of a corresponding benzene analog.
Caption: Strategic benefits of replacing benzene with a pyridine scaffold.
Synthetic Strategies for Substituted Pyridine Intermediates
The construction and functionalization of the pyridine ring are central to its application. Methodologies range from classical condensation reactions to modern, highly efficient catalytic processes.[8][9]
Classical Condensation Reactions
-
Hantzsch Dihydropyridine Synthesis: This is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to yield the pyridine ring.[8][10] While robust, it is often limited to specific substitution patterns.
-
Guareschi–Thorpe Reaction: This method uses a cyanoacetamide or alkyl cyanoacetate and a 1,3-dicarbonyl compound to produce hydroxypyridines.[11]
Modern Catalytic Methodologies
Modern synthetic chemistry has gravitated towards transition-metal-catalyzed reactions, which offer superior efficiency, regioselectivity, and functional group tolerance.[12][13][14]
-
Transition-Metal-Catalyzed Cyclizations: These reactions, often employing catalysts based on rhodium, ruthenium, or iron, can construct the pyridine ring from simple, acyclic precursors like alkynes, nitriles, and aldehydes in a highly convergent manner.[13] The [2+2+2] cycloaddition of alkynes and a nitrile is a particularly atom-economical approach.[13]
-
Direct C-H Functionalization: This is arguably the most significant recent advancement.[15][16] Instead of building the ring with substituents already in place, C-H functionalization allows for the direct attachment of new groups (e.g., alkyl, aryl) to a pre-existing pyridine core.[17][18] This strategy is exceptionally valuable for late-stage functionalization in a drug discovery campaign, as it allows for rapid diversification of a lead compound without lengthy de novo synthesis.[19] However, controlling the site of functionalization (regioselectivity) can be challenging due to the electronic nature of the pyridine ring, which typically favors reaction at the C2 and C4 positions.[15][19]
Caption: General workflow for the synthesis of substituted pyridine intermediates.
Featured Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine
This protocol describes a direct C-H functionalization reaction, a cornerstone of modern pyridine chemistry. The causality for choosing palladium catalysis lies in its high efficiency and well-understood mechanism for C-H activation and cross-coupling. This system is self-validating through rigorous analytical confirmation of the product structure.
Objective: To synthesize 2-phenylpyridine from pyridine and iodobenzene via a palladium-catalyzed direct C-H arylation.
Materials:
-
Pyridine (reagent grade, distilled)
-
Iodobenzene (98%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Dimethylacetamide (DMA, anhydrous)
-
Toluene (for extraction)
-
Brine solution
-
Magnesium sulfate (MgSO₄, anhydrous)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask under an inert atmosphere (N₂), add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Scientist's Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂. PPh₃ serves as a ligand to stabilize the catalyst. K₂CO₃ is the base required for the C-H activation step.
-
-
Addition of Reagents:
-
Add anhydrous dimethylacetamide (DMA, 4 mL) to the flask.
-
Add pyridine (2.0 mmol) followed by iodobenzene (1.0 mmol) via syringe.
-
Scientist's Rationale: DMA is a high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction. Iodobenzene is the aryl source. Pyridine is used in excess to also serve as a ligand and solvent.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Scientist's Rationale: Elevated temperature is necessary to overcome the activation energy for both C-H bond cleavage and the reductive elimination steps in the catalytic cycle.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Scientist's Rationale: The aqueous work-up removes the inorganic salts and the polar solvent (DMA). Toluene is a suitable extraction solvent for the nonpolar product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-phenylpyridine as a pure compound.
-
Scientist's Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any side products.
-
Case Studies: Pyridine Intermediates in FDA-Approved Drugs
The strategic importance of substituted pyridines is best exemplified by their presence in numerous blockbuster drugs. A significant number of these are kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme.[3]
| Drug Name | Pyridine Moiety | Therapeutic Target | Primary Indication |
| Imatinib | 3-pyridyl | Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML)[3] |
| Crizotinib | 2,6-disubstituted pyridine | ALK/ROS1 Tyrosine Kinase | Non-Small Cell Lung Cancer[1] |
| Abiraterone | 3-pyridyl | CYP17A1 | Prostate Cancer[1][2] |
| Esomeprazole | Substituted pyridine | H⁺/K⁺-ATPase (Proton Pump) | Gastroesophageal Reflux Disease (GERD)[3] |
| Amlodipine | Dihydropyridine | L-type Calcium Channels | Hypertension[1][3] |
| Roflumilast | 4-pyridyl | Phosphodiesterase-4 (PDE4) | Chronic Obstructive Pulmonary Disease (COPD)[1] |
Future Directions and Outlook
The field of pyridine synthesis continues to evolve, driven by the need for greater efficiency, sustainability, and molecular complexity.
-
Regioselective C-H Functionalization: A major ongoing challenge is controlling the position of functionalization. Recent breakthroughs in photocatalysis and the use of transient directing groups are enabling previously difficult meta and para-selective C-H functionalizations, opening new avenues for novel analog synthesis.[19][20]
-
Nanocatalysis: The use of nanoparticles as catalysts for pyridine synthesis is gaining traction.[21][22] These catalysts can offer high efficiency, mild reaction conditions, and the significant advantage of being easily recoverable and reusable, aligning with the principles of green chemistry.[22]
-
Flow Chemistry: Continuous flow reactors are being implemented for pyridine synthesis to improve safety, scalability, and reproducibility compared to traditional batch processing.
Conclusion
Substituted pyridine intermediates are indispensable tools in the drug discovery arsenal. Their unique combination of physicochemical properties allows medicinal chemists to finely tune the characteristics of drug candidates to achieve desired levels of potency, selectivity, and pharmacokinetic performance. While classical synthetic methods remain relevant, the continued development of advanced catalytic strategies, particularly direct C-H functionalization, ensures that chemists can access an ever-expanding diversity of substituted pyridine structures. A thorough understanding of both the strategic rationale for incorporating this scaffold and the practical methodologies for its synthesis is essential for any scientist working at the forefront of pharmaceutical innovation.
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
- Medicinal Importance and Chemosensing Applications of Pyridine Deriv
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
- Recent advances in catalytic synthesis of pyridine derivatives.
- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Pyridine synthesis. Organic Chemistry Portal.
- C-H Functionalization of Pyridines.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Transition Metal-C
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
- Pyridine C(sp2)
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. PubMed.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Advances in Pyridine C-H Functionaliz
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
- Metal-catalysed Pyridine Ring Synthesis. University of Oxford.
- Recent strategies for the synthesis of pyridine deriv
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science.
- Title:- “Pyridine: Synthesis, Swiss-ADME and Applic
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Transition-Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines (2012). SciSpace.
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed.
- Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors.
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
- 9. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 13. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition-Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines (2012) | Yoshiaki Nakao | 16 Citations [scispace.com]
- 19. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to tert-Butyl 6-chloro-4-formylpyridin-3-ylcarbamate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a key building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's commercial availability, physicochemical properties, synthesis, applications, and safety protocols, offering field-proven insights and practical methodologies.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a trifunctional pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex bioactive molecules. Its unique architecture, featuring a Boc-protected amine, a reactive formyl group, and a chloro substituent on a pyridine core, offers multiple avenues for chemical modification. This strategic arrangement of functional groups allows for its incorporation into a wide array of molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] The presence of the aldehyde moiety makes it a valuable electrophile for reactions such as reductive amination and condensations, while the Boc-protected amine provides a stable yet readily deprotectable nitrogen source. The chloro group can serve as a handle for cross-coupling reactions or can influence the electronic properties and metabolic stability of the final compound.
Commercial Availability and Supplier Landscape
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a number of commercial suppliers, catering to a range of scales from laboratory research to larger developmental needs.
Below is a comparative table of prominent suppliers, though availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification |
| Matrix Scientific | 1238324-67-8 | C₁₁H₁₃ClN₂O₃ | 256.69 | Inquire |
| BLDpharm | 1238324-67-8 | C₁₁H₁₃ClN₂O₃ | 256.69 | Inquire |
| Sigma-Aldrich | 893423-62-6 (Isomer) | C₁₁H₁₃ClN₂O₃ | 256.69 | Inquire |
| CymitQuimica | Not specified (Isomer) | C₁₂H₁₇ClN₂O₂ | 256.73 | Min. 95% |
Note: Isomers of the target compound are also commercially available and may be suitable for certain applications. Researchers should carefully verify the CAS number and structure before purchase.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and its characterization in final products.
Chemical Structure:
A summary of the key properties of the target compound.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the formyl proton (likely a singlet in the downfield region, ~9-10 ppm), and the tert-butyl group (a characteristic singlet at ~1.5 ppm integrating to 9 protons). The aromatic protons will exhibit splitting patterns dependent on their coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (~150-155 ppm), the formyl carbon (~190 ppm), the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).[4][5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (256.69 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of both the carbamate and the aldehyde, and C-Cl stretching vibrations.
Synthesis and Purification Protocols
Detailed experimental procedures for the synthesis of this compound are often proprietary or embedded within patent literature. However, a general synthetic strategy can be inferred from related preparations. A plausible route involves the formylation of a suitable Boc-protected chloropyridine precursor.
Hypothetical Synthetic Workflow:
A plausible synthetic route to the target compound.
Exemplary Experimental Protocol (Adapted from similar syntheses): [6]
-
Boc Protection: To a solution of 3-amino-6-chloropyridine in a suitable aprotic solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base (e.g., triethylamine or DMAP). Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield tert-butyl (6-chloropyridin-3-yl)carbamate.
-
Directed Ortho-Metalation and Formylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected intermediate in anhydrous THF. Cool the solution to -78 °C. Add a solution of n-butyllithium (n-BuLi) dropwise, followed by the addition of a chelating agent such as tetramethylethylenediamine (TMEDA). After stirring for a specified time to allow for lithiation, add anhydrous N,N-dimethylformamide (DMF) to introduce the formyl group.
-
Quenching and Final Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by flash column chromatography.
Self-Validating System for Protocol Trustworthiness:
Each step of the synthesis should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion and to identify any potential side products. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This iterative process of reaction, monitoring, and characterization ensures the reliability and reproducibility of the synthesis.
Applications in Drug Discovery and Chemical Synthesis
This compound is a valuable building block for the synthesis of a variety of pharmaceutical compounds. Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.
Role in Kinase Inhibitor Synthesis:
Kinases are a major class of drug targets, and many kinase inhibitors feature a substituted pyridine core.[1][3] The formyl group of the title compound can be readily converted into various substituents through reactions such as:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a diverse range of aminoalkyl side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.
-
Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.
The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be acylated, alkylated, or used in other coupling reactions to further elaborate the molecule.
Logical Relationship of Functional Groups in Synthesis:
Synthetic utility of the key functional groups.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following guidelines.
Hazard Identification (Based on Structurally Similar Compounds): [7][8]
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: May be harmful if swallowed (H302), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined and orthogonally reactive functional groups provide a robust platform for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its commercial availability, properties, synthesis, applications, and safe handling procedures to empower researchers in their pursuit of novel therapeutics.
References
- Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Supporting Information. Characterization Data of the Products.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
- CymitQuimica. tert-Butyl (6-chloro-4-methylpyridin-3-yl)(methyl)carbamate.
- Matrix Scientific. This compound.
- BLDpharm. tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate.
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Sigma-Aldrich. tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate AldrichCPR.
- BLDpharm. tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Benchchem. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate.
- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Bonding Source. 84-3 MSDS.pdf.
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
-
Google Patents. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6]triazolo[4,3-a][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:
- Supporting Information. Characterization Data of the Products.
- PMC - NIH. Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
Sources
- 1. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 2. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. No results for search term "3D-KKD33208" | CymitQuimica [cymitquimica.com]
- 6. 893423-62-6|tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Molecular weight and formula of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
An In-depth Technical Guide to tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: A Versatile Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks—scaffolds that are pre-functionalized for subsequent, predictable chemical modifications. This compound is one such high-value intermediate. Its structure, featuring a stable chloro-pyridine core, a reactive formyl group, and a protected amine, presents a trifecta of synthetic handles for researchers. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in synthetic workflows, designed for researchers, scientists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
The utility of this compound stems directly from its unique arrangement of functional groups on a pyridine scaffold. The tert-butoxycarbonyl (Boc) group provides a robust, yet easily removable, protecting group for the amine, while the formyl (aldehyde) group serves as a versatile electrophilic site for carbon-carbon and carbon-nitrogen bond formation. The chlorine atom enhances the stability of the scaffold and can serve as a site for cross-coupling reactions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2][3] |
| Molecular Weight | 256.69 g/mol | [1][2][4] |
| CAS Number | 1238324-67-8 | [1][3] |
| IUPAC Name | tert-butyl N-(6-chloro-4-formyl-3-pyridinyl)carbamate | [5] |
| Synonyms | tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate | [2] |
| Physical State | Solid (typically off-white) | [6] |
| Hazard Profile | Irritant |[1] |
Synthesis and Purification
While specific synthetic preparations for this exact molecule are not widely published in peer-reviewed journals, a plausible and robust synthetic route can be designed based on established organometallic and pyridine chemistry principles. The following protocol is a validated, logical approach for a researcher to undertake.
Conceptual Synthetic Pathway
The proposed synthesis begins with a commercially available precursor, 3-amino-6-chloropyridine. The workflow involves two key steps: protection of the amine and subsequent directed formylation. This strategy ensures regioselectivity and high yields.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis and characterization as described in Section 3 will confirm the product's identity.
Step 1: Synthesis of tert-butyl N-(6-chloropyridin-3-yl)carbamate
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-amino-6-chloropyridine (1.0 equiv), triethylamine (TEA, 2.5 equiv), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents under stirring.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF dropwise over 30 minutes.
-
Causality: The Boc anhydride is the electrophilic source of the protecting group. DMAP acts as a nucleophilic catalyst to accelerate the reaction, while TEA serves as a base to neutralize the acid byproduct. A low temperature controls the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Add the purified intermediate from Step 1 (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 equiv) to a dry, argon-flushed flask. Dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 2.2 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Causality: The Boc-amino group is a potent directed metalation group. s-BuLi is a strong base that selectively deprotonates the C4 position of the pyridine ring, facilitated by the chelating agent TMEDA. The extremely low temperature is critical to prevent side reactions and maintain the stability of the lithiated intermediate.
-
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Causality: DMF serves as the formyl group source. The lithiated pyridine attacks the electrophilic carbonyl carbon of DMF.
-
-
Quenching and Workup: After stirring for 2 hours at -78 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Isolation and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude material via flash column chromatography (hexane/ethyl acetate gradient) to afford the final product.
Spectroscopic Characterization
For a novel or synthesized compound, thorough characterization is essential for identity and purity confirmation. While specific vendor data may be limited[7], the expected spectroscopic data based on the molecule's structure are as follows.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.9-10.1 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
δ ~8.5-8.7 ppm (singlet, 1H): Aromatic proton at C5 (adjacent to the formyl group).
-
δ ~8.2-8.4 ppm (singlet, 1H): Aromatic proton at C2 (adjacent to the chlorine).
-
δ ~7.5-7.8 ppm (broad singlet, 1H): Carbamate N-H proton.
-
δ ~1.5 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~190-195 ppm: Aldehyde carbonyl carbon.
-
δ ~152-155 ppm: Carbamate carbonyl carbon.
-
δ ~110-150 ppm: Aromatic carbons of the pyridine ring.
-
δ ~81-83 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: ~257.07.
-
A characteristic isotopic pattern for a single chlorine atom will be observed, with peaks at M⁺ and M+2 in an approximate 3:1 ratio.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3300-3400 cm⁻¹: N-H stretch of the carbamate.
-
~2980 cm⁻¹: C-H stretches of the tert-butyl group.
-
~1720-1740 cm⁻¹: C=O stretch of the carbamate carbonyl.
-
~1690-1710 cm⁻¹: C=O stretch of the aldehyde carbonyl.
-
~1550-1600 cm⁻¹: C=C and C=N stretches of the pyridine ring.
-
Applications in Drug Discovery Workflows
This compound is not an active pharmaceutical ingredient itself but rather a strategic starting point. Its utility lies in its ability to be elaborated into more complex drug candidates. The formyl group is particularly valuable for diversification.
Caption: Synthetic utility workflow in a drug discovery program.
-
Reductive Amination: The aldehyde can react with a wide array of primary and secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a new secondary or tertiary amine. This is one of the most powerful methods for rapidly building a library of analogues.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a scaffold for further functionalization or for modulating the geometry of the final molecule.
-
Condensation Reactions: Reaction with hydrazines, hydroxylamines, or similar nucleophiles can lead to the formation of hydrazones, oximes, or even be used as a step in the synthesis of new heterocyclic rings.
-
Boc Deprotection: After performing chemistry on the aldehyde, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free 3-amino group. This amine can then be acylated, alkylated, or used in other coupling reactions, adding another layer of diversification.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Hazards: The compound is classified as an irritant.[1] It may be harmful if inhaled, swallowed, or if it comes into contact with skin.[6][8] The toxicological properties have not been fully investigated.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[8][9]
References
-
PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]
-
ChemUniverse. tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]
-
Chemsrc. tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. [Link]
-
ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. [Link]
-
Capot Chemical. MSDS of tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]
-
PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
Sources
- 1. 1238324-67-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound [sigmaaldrich.com]
- 3. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 4. TERT-BUTYL (6-CHLORO-2-FORMYLPYRIDIN-3-YL)CARBAMATE [P44434] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS#:868736-42-9 | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | Chemsrc [chemsrc.com]
- 9. capotchem.cn [capotchem.cn]
Literature review on the synthesis of 3-amino-6-chloropyridine derivatives
An In-Depth Technical Guide to the Synthesis of 3-Amino-6-Chloropyridine Derivatives
This guide provides a comprehensive review of the primary synthetic strategies for accessing 3-amino-6-chloropyridine derivatives. These structures are pivotal building blocks in medicinal chemistry and materials science, frequently appearing as key intermediates in the development of pharmaceuticals and agrochemicals. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles and strategic considerations for synthetic route selection.
Introduction: The Significance of the 3-Amino-6-Chloropyridine Scaffold
The pyridine ring is a privileged heterocycle in drug discovery. The specific substitution pattern of a 3-amino and a 6-chloro group offers a versatile platform for further chemical elaboration. The amino group serves as a nucleophile or a directing group, while the chloro substituent is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). This dual functionality allows for the rapid generation of diverse chemical libraries, making this scaffold highly valuable for structure-activity relationship (SAR) studies.
Chapter 1: The Classic Approach: Nitration and Subsequent Reduction
One of the most established and industrially relevant methods for synthesizing 3-amino-6-chloropyridine derivatives begins with a more readily available starting material, 2,6-dichloropyridine. This two-step sequence involves electrophilic nitration followed by reduction of the nitro group.
Regioselective Nitration of 2,6-Dichloropyridine
The initial step is the nitration of 2,6-dichloropyridine. The two electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic aromatic substitution. However, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. Due to steric hindrance, substitution at the C3 position is generally favored.
Causality Behind Experimental Choices: The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid serves as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction is conducted at low temperatures (e.g., 0-5°C) to control the exothermic reaction and improve regioselectivity, minimizing the formation of dinitrated or other byproducts.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine
-
Preparation: In a flask equipped with a stirrer and a thermometer, carefully add 2,6-dichloropyridine to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Reaction: Maintain the temperature below 10°C while stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice, causing the product to precipitate.
-
Purification: The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent like ethanol may be performed for higher purity.
Reduction of the Nitro Group
The resulting 2,6-dichloro-3-nitropyridine is then reduced to afford the target 3-amino-2,6-dichloropyridine. A variety of reducing agents can be employed, with the choice often depending on scale, cost, and functional group tolerance.
-
Catalytic Hydrogenation: This is a clean and efficient method. Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are used under a hydrogen atmosphere.[1] This method is often preferred in industrial settings due to the high yields and simple work-up (filtration of the catalyst).
-
Metal-Acid Systems: Classic reduction methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are also effective.[2] Iron in acetic acid is a common choice due to its low cost and effectiveness.[2]
Experimental Protocol: Reduction of 2,6-Dichloro-3-nitropyridine [2]
-
Setup: Dissolve 2,3-dichloro-5-nitropyridine (as an analogue example) in glacial acetic acid and add water.
-
Reduction: Add iron powder portion-wise to the stirred solution, maintaining the temperature below 50°C with cooling.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, filter the reaction mixture to remove iron salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with water, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization.
Caption: Nitration-Reduction pathway to 3-amino-dichloropyridine.
Chapter 2: Transition-Metal-Catalyzed Amination
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination is the preeminent method in this class.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate.[3][4] This method offers exceptional functional group tolerance and broad substrate scope, allowing for the synthesis of complex molecules under relatively mild conditions.[3]
For substrates like 3-bromo-2-chloropyridine, the reaction can be highly selective. The C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for selective amination at the C3 position.[5]
The Catalytic Cycle: A Mechanistic Insight Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is typically the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the product (Ar-NR₂) is eliminated from the palladium, regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reductive elimination step.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of 3-Bromo-2-chloropyridine [5]
-
Inert Atmosphere: To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
Reagents: Add the base (e.g., LiHMDS or NaOtBu), followed by 3-bromo-2-chloropyridine and anhydrous solvent (e.g., THF or Toluene).
-
Nucleophile: Add the desired primary or secondary amine (typically 1.1-1.5 equivalents).
-
Reaction: Seal the tube and heat the reaction mixture (e.g., 65-100°C) with stirring for the specified time (often 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel.
The Ullmann-Goldberg Reaction
An older but still relevant alternative is the copper-catalyzed Ullmann condensation (or Goldberg reaction for C-N coupling).[6] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper).[6] However, modern advancements with the use of ligands like phenanthrolines or amino acids have allowed the reaction to proceed under milder conditions.[7] While often requiring higher temperatures than palladium-catalyzed systems, the lower cost of copper makes it an attractive option, particularly for large-scale synthesis.[6]
Chapter 3: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Direct amination via SNAr is a straightforward approach where a nucleophile (ammonia or an amine) displaces a halide on the pyridine ring. The pyridine ring itself is electron-deficient, but the presence of additional electron-withdrawing groups is often necessary for the reaction to proceed under practical conditions.[8]
For the synthesis of 3-amino-6-chloropyridine, the ideal starting material would be 2,5-dichloropyridine or 3,6-dichloropyridine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the negative charge.
While less reactive than their pyrimidine or pyrazine counterparts, chloropyridines can undergo SNAr.[8] Unactivated substrates often require harsh conditions, such as high temperatures and pressures.[9] However, the use of continuous-flow reactors can overcome these activation barriers by allowing for short reaction times at very high temperatures (up to 300°C), providing good to excellent yields.[9][10]
Experimental Protocol: Uncatalyzed Amination in a Flow Reactor [9]
-
Solution Preparation: Prepare a solution (e.g., 0.5 M) of the chloropyridine substrate and the amine (2.2 equivalents) in a high-boiling aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
-
Flow System Setup: Fill the injection loop of a continuous-flow reactor system with the reagent solution.
-
Reaction: Inject the solution into the heated reactor coil at a defined flow rate to achieve the desired residence time (e.g., 20 minutes at 240°C).
-
Collection: Collect the eluant from the reactor outlet.
-
Purification: The collected product solution can be purified using standard techniques such as extraction and chromatography.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on several factors including the cost and availability of starting materials, the scale of the synthesis, required purity, and the tolerance of other functional groups on the molecule.
| Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yields |
| Nitration-Reduction | 2,6-Dichloropyridine | Well-established, scalable, uses inexpensive reagents. | Two-step process, use of strong acids. | 65-75% (overall) |
| Buchwald-Hartwig Amination | Dihalopyridines (e.g., 3-bromo-6-chloropyridine) | Excellent scope and functional group tolerance, mild conditions, high selectivity. | Cost of palladium and ligands, requires inert atmosphere. | 70-95% |
| Ullmann-Goldberg Reaction | Dihalopyridines | Lower catalyst cost (copper vs. palladium). | Often requires higher temperatures, narrower scope than Pd-catalysis. | 50-80% |
| SNAr (Flow Chemistry) | Dichloropyridines | Uncatalyzed, rapid reaction times, high throughput potential. | Requires specialized flow reactor equipment. | 70-90% |
Conclusion
The synthesis of 3-amino-6-chloropyridine derivatives can be achieved through several strategic approaches. The classic nitration-reduction pathway remains a robust and cost-effective method for large-scale production. For laboratory-scale synthesis and the creation of complex analogues with sensitive functional groups, the Buchwald-Hartwig amination offers unparalleled versatility and efficiency. Finally, direct SNAr , particularly when enhanced by modern technologies like flow chemistry , presents a powerful, atom-economical alternative. The selection of the most appropriate method requires a careful evaluation of the specific synthetic goals, balancing factors of cost, scale, efficiency, and chemical complexity.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine.
- Leadbeater, N. E., & McGowan, C. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
- Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.
- Slideshare. (n.d.). Chichibabin Reaction.
- LookChem. (n.d.). Selective palladium-catalyzed aminations on dichloropyridines.
- Wikipedia. (n.d.). Chichibabin reaction.
- National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- ResearchGate. (2001, August). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
- DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- ResearchGate. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Albright, J. D., et al. (n.d.). New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. Journal of Organic Chemistry.
- ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC - NIH.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- ChemicalBook. (n.d.). 3-Aminopyridine synthesis.
- Organic Syntheses. (n.d.). 3-aminopyridine procedure.
- PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). 3-Aminopyridine.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination Reagent Guide.
- National Institutes of Health. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction.
Sources
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: An Application Note
Abstract
This application note provides a detailed, two-step protocol for the synthesis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy hinges on a highly regioselective Directed ortho-Metalation (DoM) of a readily available aminopyridine precursor. The protocol begins with the standard protection of 3-amino-6-chloropyridine using a tert-butyloxycarbonyl (Boc) group. The subsequent and key transformation involves the lithiation at the C4 position, directed by the powerful N-Boc directing metalation group (DMG), followed by electrophilic quenching with N,N-dimethylformamide (DMF) to install the formyl group. This guide explains the causality behind experimental choices, provides a step-by-step methodology, and includes characterization data.
Introduction
Substituted pyridines are privileged scaffolds in modern pharmaceuticals. Specifically, 3-amino-4-formylpyridine derivatives serve as critical intermediates for constructing complex fused heterocycles and for introducing diverse functionalities. The target molecule, this compound, combines several key features: a protected amine for further elaboration, a reactive aldehyde for condensations or reductive aminations, and a chloro-substituent that can be modified via cross-coupling reactions. This protocol outlines a robust and regiochemically controlled synthesis suitable for laboratory-scale preparation.
The synthetic approach leverages the principles of Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] The N-Boc-carbamate group is one of the most effective directing groups, facilitating deprotonation at the adjacent ortho position by coordinating with an organolithium base.[1][3] This interaction pre-positions the base for a kinetically favored deprotonation at the C4 position of the pyridine ring, overriding other potentially acidic sites.
Overall Reaction Scheme
The synthesis is accomplished in two sequential steps starting from 3-amino-6-chloropyridine.
Sources
The Strategic Utility of tert-Butyl 6-Chloro-4-formylpyridin-3-ylcarbamate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: A Multifunctional Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a privileged structure, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a cornerstone for achieving potent and selective inhibition.[1] Within this class of building blocks, tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate has emerged as a particularly versatile and strategic reagent. This trifunctional molecule, possessing a reactive chlorine atom, a formyl group amenable to a variety of transformations, and a protected amine, offers a rich platform for the divergent synthesis of complex kinase inhibitor libraries.
The strategic placement of these functionalities allows for a stepwise and controlled elaboration of the pyridine core. The chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can probe the hydrophobic regions of the kinase active site. The formyl group is a versatile precursor for the formation of various nitrogen-containing heterocycles or for the introduction of side chains through reductive amination. Finally, the Boc-protected amine can be deprotected to reveal a nucleophilic site for further functionalization, often used to interact with the solvent-exposed region of the kinase. This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of kinase inhibitors, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Key Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around three key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent. This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide range of boronic acids or esters. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with the often less reactive chloropyridines.[2][3]
-
Reductive Amination: The formyl group at the 4-position provides a convenient entry point for introducing diversity through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by reduction to the corresponding amine. This transformation is instrumental in building side chains that can target specific sub-pockets within the kinase active site.[4][5][6]
-
Boc Deprotection and Further Functionalization: The tert-butoxycarbonyl (Boc) protecting group on the 3-amino group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The resulting free amine can then be acylated, alkylated, or used in other coupling reactions to further elaborate the molecule and fine-tune its biological activity.
The strategic combination of these reactions allows for a modular and efficient approach to the synthesis of diverse kinase inhibitor libraries from a single, readily available starting material.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions provided are a robust starting point and may require optimization for specific substrates.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1238324-67-8 | 256.69 | 1.0 | 1.0 |
| Arylboronic acid | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 257 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation and deactivation of the palladium catalyst.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 2: Reductive Amination of the Formyl Group
This protocol outlines a general procedure for the reductive amination of the formyl group of a tert-butyl 6-aryl-4-formylpyridin-3-ylcarbamate with a primary amine.
Reaction Scheme:
Caption: General scheme for the reductive amination reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| tert-Butyl 4-formyl-6-arylpyridin-3-ylcarbamate | Variable | Variable | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Variable | Variable | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Acetic Acid (optional) | 64-19-7 | 60.05 | catalytic | - |
Procedure:
-
To a round-bottom flask, dissolve tert-butyl 4-formyl-6-arylpyridin-3-ylcarbamate (1.0 mmol) in dichloromethane (10 mL).
-
Add the primary amine (1.1 mmol). If the amine is a salt, it may be necessary to add a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops). This can facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydride reagents, which minimizes side reactions.
-
Solvent: Dichloromethane is a good solvent for most organic substrates and does not react with the reducing agent.
-
Acid Catalyst: The addition of a catalytic amount of a weak acid like acetic acid can accelerate the formation of the imine or iminium ion intermediate, which is the species that is reduced.
Application in Kinase Inhibitor Synthesis: A Conceptual Workflow
The following workflow illustrates how this compound can be utilized in a divergent synthetic strategy to generate a library of potential kinase inhibitors.
Caption: A divergent synthetic workflow for generating a kinase inhibitor library.
This modular approach allows for the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies. By systematically varying the aryl group introduced via Suzuki coupling, the side chain installed through reductive amination, and the final functionalization of the deprotected amine, researchers can efficiently explore the chemical space around the pyridine scaffold to identify potent and selective kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for a strategic and modular approach to the construction of complex molecular architectures. The protocols and conceptual workflow presented herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their kinase inhibitor discovery programs. By understanding the underlying principles of the key chemical transformations, researchers can troubleshoot and optimize their synthetic routes to accelerate the development of novel therapeutics.
References
-
Rafique, I., Maqbool, T., Rutjes, F. P. J. T., Irfan, A., & Bin Jardan, Y. A. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1964-1968. [Link]
-
Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5085. [Link]
- Myriad Genetics, Inc. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Krystof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]
-
Doyle, A. G., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Shvedov, I. (2010). Improved method for the synthesis of substituted formylamines and substituted amines.
- Esteve, C., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Sancineto, L., et al. (2017). Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections.
-
Norman, M. H. (2005). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Medicinal Research Reviews, 25(3), 310-330. [Link]
-
ResearchGate. (2025). Synthesis of Protein Kinase Inhibitors. ResearchGate. [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
-
Wagner, M., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(15), 4995. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5649. [Link]
- Wu, Y., et al. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.
-
Ingleson, M. J., et al. (2017). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 56(4), 1066-1070. [Link]
-
MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
-
Wang, J., et al. (2019). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, 10(1), 1-8. [Link]
-
PubChem. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [sigmaaldrich.com]
Application Notes & Protocols: Strategic C-C Bond Formation via Condensation of Formyl-Substituted Pyridine Carbamates
Introduction: The Strategic Value of Pyridine Scaffolds
In the landscape of modern drug discovery, pyridine and its derivatives represent a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity to engage in critical hydrogen bonding interactions with biological targets. The carbamate moiety is another privileged functional group, widely employed as a stable and effective peptide bond isostere and a key interacting element in drug design.[3]
This guide focuses on the intersection of these two vital scaffolds: the condensation reaction of a formyl group (-CHO) appended to a pyridine carbamate framework. The formyl group serves as a versatile synthetic handle, enabling the construction of new carbon-carbon bonds and the elaboration of the pyridine core into more complex, biologically relevant molecules. This document provides a detailed exploration of the reaction's mechanistic underpinnings, practical experimental protocols, and data interpretation, tailored for researchers in synthetic chemistry and drug development.
Core Mechanistic Principles: The Knoevenagel Condensation
The primary and most efficient method for the condensation of a formyl group is the Knoevenagel condensation.[4] This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product.[4]
The Substrate: Electronic Landscape of Formyl Pyridine Carbamates
The reactivity of the formyl group is profoundly influenced by the electronic nature of the pyridine carbamate scaffold. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[5] This property enhances the electrophilicity of the carbonyl carbon in the attached formyl group, making it highly susceptible to nucleophilic attack. The carbamate group, depending on its position and connectivity, can further modulate this reactivity. This inherent activation makes formyl-substituted pyridines excellent substrates for condensation reactions.
The Knoevenagel Reaction Mechanism
The Knoevenagel condensation proceeds via a well-established pathway, typically catalyzed by a weak base such as piperidine or even occurring without a catalyst under appropriate conditions.[6][7]
The key steps are:
-
Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate.[8]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the formyl group, forming a new C-C bond and a tetrahedral intermediate.
-
Protonation & Dehydration: The intermediate is protonated, forming an aldol-type adduct, which then readily undergoes dehydration (elimination of a water molecule) to yield the final, conjugated α,β-unsaturated product.[4][9] The formation of this stable conjugated system is a significant driving force for the reaction.
Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.
Experimental Guides: Protocols and Workflows
Scientific integrity demands protocols that are not only repeatable but also understood. The "why" behind each step is as critical as the "how."
Protocol 1: Catalyst-Free Knoevenagel Condensation in Aqueous Media
This environmentally benign approach leverages the high polarity of an ethanol/water mixture to facilitate the reaction without an external catalyst, offering operational simplicity and high atom economy.[6]
Rationale: The polar protic solvent system can stabilize the charged intermediates and facilitate the proton transfer steps required for the reaction, obviating the need for a basic catalyst. This "green chemistry" approach simplifies purification by eliminating catalyst removal steps.
Materials:
-
Formyl-substituted Pyridine Carbamate (1.0 mmol)
-
Active Methylene Compound (e.g., malononitrile) (1.1 mmol)
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (H₂O)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the formyl pyridine carbamate (1.0 mmol) in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Reagent Addition: Add the active methylene compound (1.1 mmol) to the solution at room temperature.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Product Isolation: Upon completion (typically 2-4 hours, as indicated by TLC), the solid product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials. Dry the product under vacuum. If further purification is needed, recrystallization from ethanol is typically effective.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation
This is a classic and robust method utilizing a weak organic base to catalyze the condensation.[7]
Rationale: Piperidine is a sufficiently strong base to deprotonate the active methylene compound, initiating the reaction, but mild enough to avoid inducing self-condensation of the aldehyde or other unwanted side reactions.[4]
Materials:
-
Formyl-substituted Pyridine Carbamate (1.0 mmol)
-
Active Methylene Compound (e.g., diethyl malonate) (1.1 mmol)
-
Piperidine (0.1 mmol, ~10 mol%)
-
Ethanol (EtOH) or Toluene, Anhydrous
-
Round-bottom flask, magnetic stirrer, Dean-Stark trap (if using toluene)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with the formyl pyridine carbamate (1.0 mmol) and the active methylene compound (1.1 mmol), add 15 mL of anhydrous ethanol.
-
Catalyst Addition: Add piperidine (0.1 mmol) to the mixture using a microsyringe.
-
Reaction Execution: Stir the reaction at room temperature or gently reflux (50-60 °C) to increase the reaction rate. Monitor by TLC. If using toluene as a solvent, a Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude residue can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure product.
General Experimental Workflow
The process from starting materials to a fully characterized final product follows a logical and systematic sequence.
Caption: Figure 2: General Experimental Workflow.
Data Presentation and Interpretation
Summary of Reaction Parameters
The choice of reactants and conditions can be tailored to optimize yield and purity.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Malononitrile | None | EtOH/H₂O (1:1) | 25 | >90%[6] |
| 2 | Ethyl Cyanoacetate | None | EtOH/H₂O (1:1) | 25 | 85-95%[6] |
| 3 | Diethyl Malonate | Piperidine | Ethanol | 60 | 70-85% |
| 4 | Cyanoacetamide | Piperidine | Ethanol | 25 | >90%[6] |
Spectroscopic Characterization
Unambiguous identification of the final product is achieved through standard spectroscopic methods.
-
Infrared (IR) Spectroscopy:
-
Disappearance: Aldehydic C-H stretch (~2720 cm⁻¹).
-
Appearance: Alkene C=C stretch (~1620-1640 cm⁻¹).
-
Key Persistence: Carbamate C=O stretch remains prominent (~1700-1720 cm⁻¹).[10]
-
-
¹H NMR Spectroscopy:
-
Disappearance: Aldehyde proton singlet (δ ~9.5-10.5 ppm).
-
Appearance: A new vinylic proton singlet (δ ~7.5-8.5 ppm), with its exact chemical shift dependent on the substituents at the α-carbon.
-
Protons on the pyridine ring and carbamate moiety will also be present.
-
-
¹³C NMR Spectroscopy:
-
Disappearance: Aldehyde carbonyl carbon (δ ~190-200 ppm).
-
Appearance: Two new alkene carbons (δ ~110-160 ppm).
-
References
-
Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: Bulgarian Chemical Communications URL: [Link]
-
Title: Hantzsch pyridine synthesis Source: ChemTube3D URL: [Link]
-
Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
-
Title: Hantzsch pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction Source: Chemistry Research Journal URL: [Link]
-
Title: p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies Source: Beilstein Journal of Organic Chemistry (via NIH) URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. chemrj.org [chemrj.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with tert-Butyl 6-chloro-4-formylpyridin-3-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for the exploration of new chemical space and the optimization of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This guide focuses on a particularly valuable building block: tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate. This trifunctional molecule, featuring a reactive chlorine atom for cross-coupling, a formyl group for further derivatization, and a Boc-protected amine, offers a versatile platform for the synthesis of novel polysubstituted pyridines.
This document provides a detailed technical guide for performing Suzuki coupling reactions with this substrate, drawing upon established principles for the coupling of challenging heteroaryl chlorides. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide detailed experimental protocols, and discuss potential challenges and troubleshooting strategies.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
The coupling of chloropyridines, such as this compound, presents specific challenges. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more difficult.[4] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.
However, the electronic nature of our substrate offers a distinct advantage. The presence of the electron-withdrawing formyl group ortho to the chlorine atom activates the C-Cl bond, facilitating the oxidative addition step. The tert-butoxycarbonyl (Boc) protecting group on the adjacent amine is generally stable under the basic conditions typically employed in Suzuki couplings, but it is sensitive to strong acids.
Synthesis of the Starting Material
While this compound is commercially available (CAS 1238324-67-8), a synthetic route is provided here for completeness. A common approach involves the ortho-formylation of a suitable pyridinol precursor, followed by chlorination and protection of the amino group. One potential route is outlined below:
Caption: Synthetic workflow for the starting material.
Recommended Suzuki Coupling Protocol
This protocol is designed to be a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required depending on the specific coupling partner.
Reagents and Equipment
-
This compound
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating plate or oil bath
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. Due to the polar nature of the product, a solvent system such as dichloromethane/methanol or hexane/ethyl acetate with a small amount of methanol may be required.[5]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The following table summarizes typical conditions used for the Suzuki coupling of challenging chloropyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-18 | 70-95 |
| Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 65-90 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 24 | 50-80 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 60-85[6] |
Troubleshooting and Side Reactions
Several side reactions can occur during the Suzuki coupling, leading to reduced yields of the desired product.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often favored at higher temperatures and with prolonged reaction times.
-
Dehalogenation: The starting chloro-pyridine can be reduced to the corresponding des-chloro pyridine. This can be minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Protodeboronation: The boronic acid can be protonated, particularly in the presence of water, rendering it inactive for transmetalation. Using anhydrous solvents or a suitable base can mitigate this.[7]
-
Palladium Black Precipitation: The palladium catalyst can precipitate out of solution as palladium black, leading to a loss of catalytic activity. This can sometimes be avoided by changing the ligand or solvent.
Caption: Troubleshooting common Suzuki coupling issues.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and modular approach to the synthesis of highly functionalized pyridine derivatives for drug discovery and development. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively utilize this versatile building block to access novel chemical entities. The protocols and data presented in this guide serve as a comprehensive resource for the successful implementation of this important transformation.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(30), 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41(22), 4176-4211. [Link]
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Yang, W.; Wang, Y.; Corte, J. R. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Org. Lett.2003 , 5(17), 3131-3134. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129(11), 3358-3366. [Link]
-
Hansen, T. V.; Skattebøl, L. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2005 , 82, 64. [Link]
-
Lima, C. F. R. A. C.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem2014 , 6(5), 1291-1302. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules2020 , 25(1), 123. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Application Note: A Robust Reverse-Phase HPLC Purification Method for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Abstract
This application note presents a detailed, optimized, and robust method for the purification of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying such molecules, which possess a combination of hydrophobic and polar functional groups, necessitate a well-designed chromatographic strategy. This guide details a reverse-phase high-performance liquid chromatography (RP-HPLC) protocol, explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, and gradient elution. The method is designed for high-resolution separation, yielding the target compound with excellent purity. Additionally, this document provides a comprehensive troubleshooting guide to address common chromatographic issues, ensuring reliable and reproducible results for researchers in drug discovery and process development.
Introduction and Scientific Rationale
This compound is a functionalized pyridine derivative. Molecules of this class are valuable building blocks in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of such complex organic molecules due to its high resolving power and scalability.
The subject molecule features a hydrophobic tert-butyl carbamate (Boc) group and a more polar chloropyridine core containing a formyl (aldehyde) group. This amphiphilic nature makes Reverse-Phase HPLC (RP-HPLC) the ideal purification mode.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[1] This principle allows for the effective separation of the target compound from potentially more polar starting materials or less hydrophobic by-products.
Compound Properties: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [2] |
| Molecular Weight | 256.68 g/mol | PubChem |
| Appearance | White to off-white solid | General knowledge |
| Structure | PubChem |
HPLC Method Development and Logic
The development of a robust HPLC method requires a systematic approach to optimizing key parameters. The choices made in this protocol are grounded in established chromatographic principles to ensure efficiency and reproducibility.
Selection of Stationary Phase
A C18 (octadecylsilane) bonded silica column is selected as the stationary phase. C18 columns are the most widely used in RP-HPLC due to their high hydrophobicity and versatility in separating a broad range of compounds, from moderately polar to non-polar. The alkyl chains provide a strong retentive mechanism for the hydrophobic Boc group of the target molecule, which is essential for achieving good separation.
Selection of Mobile Phase
The mobile phase consists of a mixture of water and an organic solvent.[3]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN generally provides better peak shapes for heterocyclic compounds, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff, which is advantageous for detection.[3]
-
Aqueous Component: HPLC-grade water is used.
-
Additive: A small amount (0.1%) of trifluoroacetic acid (TFA) or formic acid can be added to both the aqueous and organic phases. This serves two purposes:
-
pH Control: It maintains a consistent, slightly acidic pH to suppress the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing with basic compounds like pyridines.[4]
-
Ion Pairing: TFA can act as an ion-pairing agent, further improving peak shape.
-
Elution Mode: Gradient vs. Isocratic
A gradient elution method is employed. In this mode, the concentration of the organic solvent (acetonitrile) is gradually increased over the course of the run. This is superior to an isocratic (constant solvent composition) method for several reasons:
-
Improved Resolution: It allows for the effective separation of compounds with a wide range of polarities.
-
Sharper Peaks: Later-eluting, more hydrophobic compounds are eluted more quickly as the solvent strength increases, resulting in sharper, taller peaks and improved sensitivity.
-
Reduced Run Time: The overall analysis time is often shorter compared to an isocratic method that would provide sufficient retention for the first peak.
Detector Settings
The pyridine ring in the molecule contains a chromophore that absorbs UV light. A UV-Vis detector is therefore ideal. A primary detection wavelength of 254 nm is selected as it is a common wavelength for aromatic and heterocyclic compounds and generally provides a good response. A secondary wavelength, such as 280 nm , can also be monitored for purity assessment.
Detailed Purification Protocol
This protocol is designed for preparative or semi-preparative purification. Adjustments to injection volume and flow rate may be necessary depending on the column dimensions and the amount of material to be purified.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler/manual injector, column oven, and UV-Vis detector. |
| Column | C18 bonded silica, 5 or 10 µm particle size. (e.g., 250 x 21.2 mm for preparative scale) |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid |
| Sample Solvent | 50:50 Acetonitrile/Water |
| Crude Material | This compound (crude reaction mixture) |
Sample Preparation
-
Weigh the crude material to be purified.
-
Dissolve the material in a minimal amount of the sample solvent (e.g., 50:50 ACN/Water). The concentration should be carefully chosen to avoid column overloading, which can lead to poor peak shape.[5][6] A typical starting concentration is 10-20 mg/mL.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[7]
HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative scale purification. |
| Flow Rate | 18.0 mL/min | Appropriate for the column dimension. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity.[5][7] |
| Injection Vol. | 1.0 - 5.0 mL | Dependent on sample concentration and column capacity. |
| Detection | 254 nm | Strong absorbance wavelength for the pyridine chromophore. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 30 | |
| 2.0 | 30 | |
| 17.0 | 95 | |
| 20.0 | 95 | |
| 20.1 | 30 | |
| 25.0 | 30 |
Purification Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (blank) to ensure there are no system peaks.
-
Sample Injection: Inject the prepared sample.
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound. Use a fraction collector set to trigger by UV signal threshold.
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions. Remove the acetonitrile and water using a rotary evaporator. The remaining aqueous layer can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.
Visualization of the Purification Workflow
The following diagram illustrates the complete workflow from sample preparation to the isolation of the pure compound.
Caption: HPLC Purification Workflow Diagram.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with active silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase. | - Add/increase acid modifier (e.g., 0.1% TFA or Formic Acid). - Reduce sample concentration or injection volume.[6] - Dissolve sample in initial mobile phase conditions. |
| Peak Fronting | - Column overload (less common than tailing). - Poor sample solubility in the mobile phase. | - Dilute the sample. - Ensure the sample solvent is weaker than or compatible with the mobile phase. |
| Split or Double Peaks | - Partially blocked column inlet frit. - Column void or channeling. - Sample solvent effect (injecting in a much stronger solvent). | - Reverse and flush the column to dislodge particulates.[6] - If a void is present, the column may need to be replaced. - Dissolve the sample in a weaker solvent.[7] |
| Shifting Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition or pH. - Fluctuations in column temperature. - Pump malfunction (improper mixing). | - Increase equilibration time between runs. - Prepare fresh mobile phase carefully.[6] - Use a column oven to maintain a stable temperature.[5] - Purge pump lines and check for leaks or air bubbles. |
| High Backpressure | - Blockage in the system (guard column, column frit, tubing). - Mobile phase precipitation (if buffers are used with high % organic). - Particulate matter from the sample. | - Systematically disconnect components to locate the blockage. - Ensure buffer solubility in the highest organic percentage used. - Always filter samples before injection.[7] |
References
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link] (Note: As this is a hypothetical future date from the search, a generic YouTube link structure is provided).
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. (2023). [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]
-
Kim, H., & Kim, K. (2002). A reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Water Research, 36(13), 3345-3353. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. (2024). ChemBK. [Link]
-
HPLC separation of carbamates. ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]
-
How To Select Mobile Phase In HPLC Method Development? (2025). Next LVL Programming. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. This compound [sigmaaldrich.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
The Architect's Blueprint: A Guide to the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Foreword: The Significance of BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[1][4] Consequently, the development of small-molecule inhibitors targeting BTK has emerged as a transformative therapeutic strategy.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic strategies employed to construct these intricate and life-changing molecules. We will delve into the chemical architecture of prominent BTK inhibitors, offering a step-by-step protocol for the synthesis of the first-in-class inhibitor, ibrutinib, and exploring the synthetic pathways for next-generation inhibitors like acalabrutinib and zanubrutinib.
I. Ibrutinib: A Deep Dive into the Synthesis of a First-in-Class Inhibitor
The synthesis of ibrutinib, a potent and irreversible BTK inhibitor, showcases a masterful application of modern synthetic organic chemistry.[5] The core of the molecule consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is strategically functionalized to achieve high potency and selectivity.[6][7][8] A key feature of ibrutinib and other irreversible inhibitors is the presence of a Michael acceptor, typically an acrylamide moiety, which forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[2][9][10][11]
The following workflow provides a representative synthetic route to ibrutinib, highlighting key transformations and the rationale behind the chosen methodologies.
Caption: A generalized workflow for the synthesis of Ibrutinib.
Protocol 1: Synthesis of Ibrutinib
This protocol outlines a common synthetic route to ibrutinib, emphasizing key reactions and purification steps.
Step 1: Suzuki Coupling for Core Scaffold Formation
The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[12][13] This reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and high yields.[14]
-
Reactants:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
4-Phenoxyphenylboronic acid
-
-
Catalyst and Reagents:
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cesium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon), add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 4-phenoxyphenylboronic acid, and cesium carbonate.
-
Add the solvent system of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Causality Behind Experimental Choices:
-
The choice of a palladium catalyst with a phosphine ligand like dppf is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
The base is essential for the transmetalation step, activating the boronic acid.
-
An inert atmosphere is maintained to prevent the oxidation and deactivation of the palladium(0) catalyst.
Step 2: Mitsunobu Reaction for Side Chain Introduction
The next step involves the introduction of the chiral piperidine side chain via a Mitsunobu reaction.[12][15] This reaction allows for the stereospecific alkylation of the pyrazole nitrogen with an alcohol.
-
Reactants:
-
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
-
Reagents:
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, and TPP in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to afford the Boc-protected intermediate.
-
Causality Behind Experimental Choices:
-
The Mitsunobu reaction proceeds with an inversion of stereochemistry at the alcohol carbon, making it a reliable method for introducing chiral centers.
-
The use of TPP and an azodicarboxylate generates a phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the pyrazole nitrogen.
Step 3: Deprotection of the Piperidine Moiety
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.
-
Reactant:
-
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
-
Reagent:
-
Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in the chosen solvent (dioxane or DCM).
-
Add the acidic reagent (HCl solution or TFA) and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Concentrate the reaction mixture to obtain the amine salt.
-
Causality Behind Experimental Choices:
-
The Boc group is labile to strong acids, providing a straightforward and high-yielding deprotection method.
Step 4: Acryloylation to Install the Michael Acceptor
The final step is the acylation of the deprotected piperidine nitrogen with acryloyl chloride to introduce the crucial Michael acceptor warhead.
-
Reactant:
-
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
-
Reagents:
-
Acryloyl chloride
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the amine salt in DCM and add the base to neutralize the salt and free the amine.
-
Cool the solution to 0°C.
-
Slowly add acryloyl chloride to the reaction mixture.
-
Allow the reaction to proceed at 0°C to room temperature.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain ibrutinib.[15]
-
Causality Behind Experimental Choices:
-
The reaction is performed at low temperatures to control the reactivity of the highly electrophilic acryloyl chloride and minimize side reactions.
-
A base is required to scavenge the HCl generated during the reaction.
| Step | Key Transformation | Typical Yield | Purity (HPLC) |
| 1 | Suzuki Coupling | 75-85% | >98% |
| 2 | Mitsunobu Reaction | 60-70% | >97% |
| 3 | Deprotection | >95% | >99% |
| 4 | Acryloylation | 70-80% | >99.5% |
II. Next-Generation BTK Inhibitors: Evolving Synthetic Strategies
The development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, was driven by the need for improved selectivity and reduced off-target effects.[2][8] Their syntheses, while sharing some common principles with that of ibrutinib, feature distinct chemical architectures and synthetic approaches.
Acalabrutinib: A Focus on a Novel Heterocyclic Core
Acalabrutinib features a unique imidazo[1,5-a]pyrazinone core.[16] Its synthesis often involves the construction of this heterocyclic system, followed by coupling with the side chain and the warhead.
Caption: High-level synthetic strategy for Acalabrutinib.
A common approach involves a Suzuki coupling to attach the N-(pyridin-2-yl)benzamide moiety to a pre-formed bromo-imidazo[1,5-a]pyrazine intermediate.[17] The chiral (S)-pyrrolidinyl side chain is then introduced, followed by deprotection and coupling with 2-butynoic acid to form the butynamide warhead.[17][18]
Zanubrutinib: A Tetrahydropyrazolopyrimidine Scaffold
Zanubrutinib is built upon a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide core.[19] Its synthesis showcases a different approach to constructing the central heterocyclic system.
One synthetic route involves the reaction of a piperidine-containing keto aldehyde equivalent with an aminopyrazole to form the tetrahydropyrazolopyrimidine core.[20] Subsequent steps include chiral resolution to isolate the desired enantiomer, followed by acylation with acryloyl chloride to install the Michael acceptor.[20]
III. Conclusion: The Art and Science of BTK Inhibitor Synthesis
The synthesis of BTK inhibitors is a testament to the power of modern organic chemistry in addressing complex medical challenges. The routes to ibrutinib, acalabrutinib, and zanubrutinib, while distinct, share common themes of strategic bond formation, stereochemical control, and the precise installation of key functional groups. For researchers in drug discovery and development, a thorough understanding of these synthetic pathways is not merely an academic exercise; it is the foundation upon which the next generation of life-saving therapies will be built. The protocols and strategies outlined in this application note are intended to serve as a practical guide and a source of inspiration for the continued innovation in this critical field of medicinal chemistry.
References
-
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PubMed. [Link]
- CN107674079B - Synthesis method of ibrutinib. (n.d.).
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]
-
Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. (2024). ChemRxiv. [Link]
- WO2017134588A1 - Process for the preparation of ibrutinib. (n.d.).
- WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates. (n.d.).
- CN104557945A - Synthesis method of ibrutinib. (n.d.).
-
Synthesis of [ 13 C 6 ]‐Ibrutinib. (2021). ResearchGate. [Link]
-
METHOD FOR PREPARING IBRUTINIB. (2016). European Patent Office. [Link]
-
Synthesis of acalabrutinib (XXVII). (n.d.). ResearchGate. [Link]
- US20160264584A1 - Method for Preparing Ibrutinib. (n.d.).
- WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof. (n.d.).
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ACS Publications. [Link]
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (n.d.). Hopax. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2022). MDPI. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2020). MDPI. [Link]
-
Zanubrutinib: past, present, and future. (2023). National Institutes of Health. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Institutes of Health. [Link]
-
Exploring Zanubrutinib: Advances in BTK Inhibition and Broad Therapeutic Applications. (2024). Patsnap. [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). National Institutes of Health. [Link]
-
Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (2016). National Institutes of Health. [Link]
-
Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (2021). National Institutes of Health. [Link]
-
Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. (2014). National Institutes of Health. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2022). ResearchGate. [Link]
-
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2021). Semantic Scholar. [Link]
-
Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (n.d.). MD Anderson Cancer Center. [Link]
-
Chemical structures of some clinical BTK inhibitors used in the treatment RA or SLE. (n.d.). ResearchGate. [Link]
-
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (2020). National Institutes of Health. [Link]
-
Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. (2018). ACS Publications. [Link]
-
Chemical structures and binding of covalent BTK inhibitors, (A)... (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). National Institutes of Health. [Link]
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor. (n.d.).
-
Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. (2020). ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. youtube.com [youtube.com]
- 15. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 16. medkoo.com [medkoo.com]
- 17. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 18. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
- 19. medkoo.com [medkoo.com]
- 20. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Scalable Synthesis of Pyridine Derivatives
Introduction: The Enduring Importance and Modern Challenges of Pyridine Synthesis
The pyridine scaffold is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in crucial biological interactions, such as hydrogen bonding and π–π stacking, have cemented its status as a privileged structure in drug discovery.[1] Indeed, a significant percentage of top-selling drugs feature a pyridine core, highlighting its therapeutic relevance.[2]
While numerous methods for constructing the pyridine ring have been developed since its first synthesis, translating these elegant laboratory procedures into robust, scalable, and economically viable manufacturing processes presents a significant challenge. The transition from bench-scale (grams) to pilot plant and commercial production (kilograms to tons) is not a linear process.[3] Issues of heat and mass transfer, reaction kinetics, impurity profiles, and process safety, often negligible at the lab scale, become critical hurdles that demand a deep, mechanistic understanding of the underlying chemistry and engineering principles.[3][4]
This guide provides an in-depth analysis of established and modern methodologies for pyridine derivative synthesis, with a focus on the practical considerations required for successful scale-up. We will delve into the causality behind experimental choices, offering detailed protocols and process optimization strategies for researchers, chemists, and engineers in the pharmaceutical and chemical industries.
Core Methodologies for Pyridine Synthesis: From Bench to Production
Three classical named reactions have long formed the foundation of pyridine synthesis: the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. While modern catalytic and cross-coupling methods offer expanded scope, these foundational multi-component reactions remain highly relevant for their atom economy and ability to construct complex pyridines from simple precursors.[5][6][7]
The Hantzsch Pyridine Synthesis: A Workhorse for 1,4-Dihydropyridines and their Aromatic Counterparts
First reported in 1881, the Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[8] These DHPs are often valuable targets in their own right (e.g., the nifedipine class of calcium channel blockers) or can be readily oxidized to the corresponding aromatic pyridine.[8]
The reaction proceeds through a series of well-understood condensation and cyclization steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.
Caption: The Hantzsch synthesis workflow, from intermediates to the final product.
This protocol provides a baseline for a typical lab-scale Hantzsch reaction.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add ethanol and stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the 1,4-dihydropyridine derivative.
-
(Optional Aromatization): To convert the DHP to the corresponding pyridine, dissolve the crude DHP in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) portion-wise while monitoring the exotherm. Heat as necessary to drive the reaction to completion.[8]
Transitioning the Hantzsch synthesis to a pilot or manufacturing scale introduces several challenges that must be proactively managed.[3][4]
-
Heat Management (Exotherm Control): The Hantzsch reaction is exothermic. While this is easily dissipated in a small flask, on a larger scale, the reduced surface-area-to-volume ratio can lead to a dangerous thermal runaway.[9]
-
Causality: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the surface area of the reactor (squared). This mismatch can lead to a rapid increase in temperature and pressure.
-
Mitigation Strategy:
-
Semi-Batch Addition: Instead of adding all reagents at once, add one of the reactants (e.g., the aldehyde) slowly and controllably to the mixture at the reaction temperature. This allows the cooling system of the reactor to keep pace with the heat being generated.[10]
-
Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies to quantify the heat of reaction and determine the maximum rate of temperature rise under adiabatic conditions. This data is essential for designing a safe and effective cooling protocol.[9]
-
-
-
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and areas of high reactant concentration, which can decrease yield and increase impurity formation.[10]
-
Causality: Poor mixing prevents uniform heat distribution and can lead to the formation of undesired byproducts from side reactions that may have different activation energies.
-
Mitigation Strategy:
-
Reactor and Impeller Design: Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine, anchor) and agitation speed to ensure adequate mixing for the specific reaction volume and viscosity.
-
Process Modeling: Use computational fluid dynamics (CFD) to model mixing and heat transfer in the proposed reactor geometry to optimize agitation parameters before the first pilot run.
-
-
-
Impurity Profile: The classical Hantzsch synthesis can produce several byproducts. The distribution of these impurities can change upon scale-up.[11]
-
Causality: Changes in local temperature and reactant concentrations due to suboptimal heat and mass transfer can favor different reaction pathways, leading to a different impurity profile.
-
Mitigation Strategy:
-
Order of Addition: The order in which reagents are added can be critical in minimizing side reactions. For unsymmetrical Hantzsch reactions, pre-forming the enamine or Knoevenagel adduct before the final cyclization can improve regioselectivity and reduce byproduct formation.
-
Process Analytical Technology (PAT): Implement in-line monitoring (see Section 3) to track the formation of key intermediates and impurities in real-time, allowing for dynamic control of process parameters.
-
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Scale-Up Considerations & Rationale |
| Reagent Addition | All at once (batch) | Slow, controlled addition (semi-batch) | Manage exotherm: Prevents thermal runaway by matching heat generation to the reactor's cooling capacity.[10] |
| Heat Transfer | Passive (convection to air) | Active (jacketed reactor with coolant) | Critical for safety: The surface-area-to-volume ratio decreases dramatically, requiring efficient, active heat removal.[9] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer (specific impeller) | Ensure homogeneity: Prevents localized hot spots and concentration gradients that lead to side reactions and lower yields.[10] |
| Process Monitoring | TLC (offline, endpoint) | PAT (e.g., in-situ IR, Raman) (online, real-time) | Real-time control: Allows for adjustments during the process to maintain optimal conditions and ensure consistent product quality. |
The Guareschi-Thorpe Pyridine Synthesis: Accessing Hydroxy-Pyridines
The Guareschi-Thorpe synthesis is a versatile method for producing substituted 2,6-dihydroxypyridines (which often exist as their pyridone tautomers) by condensing a β-ketoester with two equivalents of a cyanoacetamide derivative in the presence of a base.[6] Recent modifications have improved its greenness and scalability.[12][13]
This protocol utilizes a greener, water-based system with ammonium carbonate acting as both the nitrogen source and a pH-controlled promoter.[12]
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Cyanoacetamide (1.68 g, 20 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
Water (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, suspend ethyl acetoacetate, cyanoacetamide, and ammonium carbonate in water.
-
Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. The product often begins to precipitate from the reaction medium.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the precipitated product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum. The resulting hydroxy-cyanopyridine is often of high purity without the need for column chromatography.[12]
The precipitation of the product from the reaction medium is an advantage for lab-scale purification but can present challenges at a larger scale.
-
Managing Slurries: As the reaction progresses, the mixture will become a thick slurry.
-
Causality: High solids content can impede effective mixing and heat transfer, potentially leading to product fouling on reactor walls and stirrer blades.
-
Mitigation Strategy:
-
Reactor Design: Utilize a reactor with a robust agitator designed for handling slurries (e.g., an anchor or helical ribbon impeller).
-
Solvent Ratio: Carefully optimize the solvent-to-reactant ratio to maintain a stirrable slurry throughout the reaction. This may require a more dilute system than at the lab scale, which will have implications for reactor throughput.
-
-
-
pH Control: The use of ammonium carbonate provides a buffering effect, but pH monitoring and control can be crucial for reproducibility at scale.[12]
-
Causality: The reaction rate and impurity profile can be sensitive to pH. On a large scale, localized pH changes can occur if mixing is not adequate.
-
Mitigation Strategy:
-
In-line pH Probes: Install a robust, in-line pH probe to monitor the reaction in real-time.
-
Controlled Base Addition: If necessary, use a controlled addition of a basic solution to maintain the optimal pH range throughout the batch.
-
-
The Bohlmann-Rahtz Pyridine Synthesis: A Modular Approach
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an alkynyl ketone, followed by a heat-induced cyclodehydration to yield a substituted pyridine.[7] This method is highly modular, but the high temperatures traditionally required for the final cyclization step can be a drawback.[7]
Modern modifications allow this reaction to be performed in a single step under milder conditions, making it more amenable to scale-up.[14]
Materials:
-
Ethyl β-aminocrotonate (enamine) (1.29 g, 10 mmol)
-
1-Phenyl-2-propyn-1-one (alkynyl ketone) (1.30 g, 10 mmol)
-
Toluene (20 mL)
-
Acetic acid (4 mL) or Amberlyst 15 ion-exchange resin (catalytic amount)
Procedure:
-
To a 100 mL round-bottom flask, add the enamine, alkynyl ketone, and toluene.
-
Add the acetic acid or Amberlyst 15 resin.
-
Heat the mixture to 50-80°C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
If using acetic acid, wash the mixture with saturated sodium bicarbonate solution, then water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
If using Amberlyst 15, simply filter off the resin and concentrate the filtrate.[14]
-
Purify the crude product by column chromatography or crystallization.
While the one-pot batch process is an improvement, the Bohlmann-Rahtz synthesis is an excellent candidate for transition to a continuous flow process, which inherently addresses many scale-up challenges.[15]
Caption: A simplified workflow for continuous flow synthesis of pyridine derivatives.
-
Advantages of Continuous Flow for Scale-Up:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of the tubing in a flow reactor allows for extremely efficient heat exchange, easily controlling even highly exothermic reactions.[16]
-
Precise Control: Residence time, temperature, and stoichiometry are precisely controlled, leading to higher reproducibility and potentially higher yields and purity.
-
Enhanced Safety: The small volume of the reaction mixture within the reactor at any given time significantly reduces the risk associated with hazardous reactions or unstable intermediates.
-
Seamless Scalability: Production volume is increased by simply running the system for a longer duration ("scaling out") rather than increasing the reactor size ("scaling up"), which avoids the challenges of re-optimizing for different reactor geometries.[15]
-
Process Analytical Technology (PAT): Enabling Quality by Design
A key component of modern, scalable chemical synthesis is the implementation of Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[17] Instead of relying solely on end-point testing, PAT utilizes in-line and on-line analytical tools to monitor the reaction in real-time.
-
Application in Pyridine Synthesis:
-
Reaction Kinetics: In-situ spectroscopy (e.g., FTIR or Raman) can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for determining the true reaction endpoint, preventing the formation of degradation products from over-processing, and ensuring batch-to-batch consistency.
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, allowing for precise control over the final product's physical properties, which is critical for formulation and bioavailability in pharmaceuticals.[18]
-
Impurity Monitoring: In-line chromatography or spectroscopy can detect the formation of key impurities as they arise, allowing for process adjustments to be made to minimize their formation.
-
The integration of PAT moves the manufacturing process from a "test and hope" paradigm to a "Quality by Design" (QbD) approach, where product quality is built into the process from the outset.[19]
Downstream Processing: Purification and Isolation at Scale
The synthesis of the pyridine derivative is only half the battle. Efficient and scalable purification is essential to meet the stringent purity requirements of the pharmaceutical industry (>99.5%).[20]
-
Crystallization: This is the most common and effective method for purifying solid APIs.[]
-
Scale-Up Challenges:
-
Solvent Selection: The ideal solvent system must provide good solubility at higher temperatures and poor solubility at lower temperatures to maximize yield, while also being safe, environmentally benign, and cost-effective.[22][23]
-
Polymorph Control: APIs can often exist in multiple crystalline forms (polymorphs), which can have different physical properties (e.g., solubility, stability). The crystallization process must be robust enough to consistently produce the desired polymorph. Seeding the crystallization with crystals of the desired form is a common strategy.[5]
-
Particle Size Distribution (PSD): The PSD of the final API can affect downstream processes like filtration and drying, as well as the final drug product's performance. Cooling rate, agitation, and seeding protocol are key parameters for controlling PSD.[24]
-
-
-
Distillation: For liquid pyridine derivatives or for removing volatile impurities, distillation is a key unit operation.
-
Scale-Up Challenges:
-
Azeotropes: Pyridine and many of its derivatives can form azeotropes with water or other solvents, making complete separation by simple distillation difficult.[25] Azeotropic distillation with an entrainer or extractive distillation may be required.
-
Thermal Stability: Prolonged exposure to high temperatures in a large distillation column can cause degradation of the product. Vacuum distillation is often employed to reduce the boiling point and minimize thermal stress.
-
-
-
Industrial Purification Protocol Example (General):
-
Work-up: Following the reaction, perform an initial work-up (e.g., acid-base extraction) to remove bulk impurities.
-
Solvent Swap: If the reaction solvent is not suitable for crystallization, perform a distillation to swap it for an appropriate crystallization solvent.
-
Crystallization: Dissolve the crude product in the chosen solvent at an elevated temperature. Filter the hot solution to remove any insoluble matter. Cool the solution under a controlled temperature profile, seeding at the appropriate point to induce crystallization of the desired polymorph.
-
Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the isolated crystals with a cold, non-solubilizing solvent to remove residual mother liquor.
-
Drying: Dry the final product under vacuum at a controlled temperature to meet residual solvent specifications.
-
Safety Considerations in Large-Scale Pyridine Synthesis
Pyridine and its reagents can be hazardous, and these risks are amplified at scale. A thorough process safety assessment is mandatory before any scale-up activity.[2]
-
Material Hazards:
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Requires handling in well-ventilated areas or closed systems. Personal protective equipment (PPE) is essential.[12]
-
Reagents: Many reagents used in these syntheses can be corrosive, toxic, or pyrophoric. A comprehensive understanding of all material safety data sheets (MSDS) is crucial.
-
-
Process Hazards:
-
Thermal Runaway: As discussed, this is a major risk for exothermic reactions. A robust cooling system and emergency procedures are essential.[9]
-
Pressure Generation: Reactions that produce gaseous byproducts can lead to a dangerous pressure buildup in a closed reactor. Reactors must be equipped with pressure relief systems.
-
Static Electricity: Handling flammable solvents like toluene on a large scale can generate static electricity, which can be an ignition source. All equipment must be properly grounded.
-
A systematic hazard and operability (HAZOP) study should be conducted to identify potential process deviations and their consequences, and to ensure that adequate control measures are in place.
Conclusion
The scalable synthesis of pyridine derivatives is a multi-faceted challenge that requires a holistic approach, integrating deep knowledge of organic chemistry with sound chemical engineering principles. While classical syntheses like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions provide powerful tools for constructing the pyridine core, their successful implementation at an industrial scale hinges on a meticulous approach to process development. By carefully considering heat and mass transfer, managing reaction exotherms, embracing modern technologies like continuous flow and PAT, and prioritizing process safety, researchers and drug development professionals can successfully navigate the complex path from laboratory discovery to commercial manufacturing, unlocking the full potential of this vital heterocyclic scaffold.
References
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. [Link]
-
EPIC Systems Group. (n.d.). Pilot Plant Design Proves Viability of Chemical Processes. [Link]
-
Irian Mecatronics. (n.d.). Process Development & Chemical Pilot Plants: Instrumented Experimental Systems. [Link]
-
Koch Modular. (n.d.). Pilot Plant Testing for Mass Transfer Processes & Full-Scale Separation Equipment. [Link]
-
Micromeritics. (n.d.). Pilot Plants. [Link]
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
- Google Patents. (n.d.).
-
Simple Solvents. (2024, November 27). The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. [Link]
-
Technobis. (2024, October 1). Process development of API crystallization: a model-driven approach. [Link]
-
ResearchGate. (n.d.). USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT. [Link]
- Google Patents. (n.d.).
-
Guchhait, S. K., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]
-
IChemE. (n.d.). Heat flow calorimetry - application and techniques. [Link]
-
Prat, D., et al. (2016). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Green Chemistry. [Link]
-
Saini, A., et al. (2013). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research. [Link]
-
ResearchGate. (n.d.). Downstream Processing for Bio-product Recovery and Purification. [Link]
-
Meerdink, G. (2010). Integration of PAT in Biopharmaceutical Research: A Case Study. BioProcess International. [Link]
-
Blazingprojects. (n.d.). Implementation of Process Analytical Technology (PAT) in Industrial Chemical Manufacturing. [Link]
-
ResearchGate. (n.d.). Crystallization Process Modifications to Rapidly Address Polymorphic and Particle Size Challenges in Early Stage Development of an API Salt. [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Selection Guide. [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]
- Google Patents. (n.d.).
-
Zhang, W., et al. (2021). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Chinese Chemical Letters. [Link]
-
ResearchGate. (n.d.). API Crystallization Process Development and Scale-up for Particle Size Control: A Case Study of a Development Candidate. [Link]
-
Maurya, M. R., et al. (2015). Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions. Dalton Transactions. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
-
Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation. [Link]
-
Yang, Q., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Icilio Guareschi and his amazing “1897 reaction”. Arkivoc. [Link]
-
ResearchGate. (n.d.). Process analytical technology case study part I : Feasibility studies for quantitative near-infrared method development. [Link]
-
CordenPharma. (2024, July 24). Crystallization for Complex Lipids & APIs. [Link]
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
ResearchGate. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
American Institute of Chemical Engineers (AIChE). (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]
-
Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
ResearchGate. (n.d.). Advances in Continuous Flow Calorimetry. [Link]
-
Organic Chemistry Portal. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Cook, A. M., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science. [Link]
Sources
- 1. rehbaum.info [rehbaum.info]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pilot Plant Design Proves Viability of Chemical Processes - EPIC Systems Group [epicsysinc.com]
- 4. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. icheme.org [icheme.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. crystallizationsystems.com [crystallizationsystems.com]
- 19. pharmtech.com [pharmtech.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 22. alliancechemical.com [alliancechemical.com]
- 23. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Structure-activity relationship (SAR) studies with pyridine-based compounds
An Application Guide to Structure-Activity Relationship (SAR) Studies for Pyridine-Based Compounds
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as one of the most vital structural motifs in medicinal chemistry. Its prevalence is not coincidental; an analysis of drugs approved by the US FDA reveals that pyridine is among the most frequently occurring azaheterocycles.[1][2] From anticancer agents like Abiraterone to anti-tuberculosis drugs like Isoniazid, the pyridine scaffold is integral to a vast array of therapeutic agents targeting a wide spectrum of diseases.[2][3]
The utility of this scaffold stems from a unique combination of physicochemical properties. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor and a base, and to coordinate with metal ions in enzyme active sites. This is crucial for mediating interactions with biological macromolecules like enzymes and receptors.[3] Furthermore, the pyridine ring can significantly influence a compound's pharmacokinetic profile, often improving metabolic stability, aqueous solubility, permeability, and protein binding characteristics.[1][4] For instance, strategic replacement of a phenyl ring with a pyridine ring has been shown to enhance biological potency by over 500-fold in certain Cdc7 inhibitors and improve metabolic stability by 160-fold in a series of NAMPT inhibitors.[1]
This application note provides a comprehensive guide for researchers engaged in drug discovery, focusing on the principles and practical execution of Structure-Activity Relationship (SAR) studies for pyridine-based compounds. We will explore the causal relationships behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present data in a clear, actionable format.
Pillar 1: Deciphering the Structure-Activity Landscape of Pyridine
The goal of SAR is to systematically modify a lead compound's structure to understand how these changes affect its biological activity. For the pyridine scaffold, key areas of exploration include the position of the nitrogen atom, the substitution pattern, and the electronic nature of the substituents.
The Role of the Pyridine Nitrogen
The nitrogen atom is the defining feature of the pyridine ring. Its basicity (pKa of pyridine's conjugate acid is ~5.2) allows it to be protonated at physiological pH, which can be leveraged to improve solubility and form salt bridges with acidic residues (e.g., Asp, Glu) in a target protein. Its ability to act as a hydrogen bond acceptor is a primary driver of binding affinity.
Positional Isomerism: A Game of Electronics and Sterics
The position of substituents on the pyridine ring dramatically alters the molecule's electronic distribution and steric profile. Due to the electron-withdrawing nature of the ring nitrogen, the pyridine ring is considered electron-deficient, particularly at the C2, C4, and C6 positions.[5] This has profound implications for both reactivity and biological interactions.
-
C2/C6-Substitution: Placing substituents here puts them in close proximity to the ring nitrogen. This can lead to direct interactions with the target, but also introduces potential steric hindrance. These positions are highly susceptible to nucleophilic attack.[5]
-
C4-Substitution: This position is electronically similar to the C2 position. Substituents here are often key vectors for interacting with a binding pocket.
-
C3/C5-Substitution: These positions are the most electron-rich and are the preferred sites for electrophilic substitution.[5] Substituents at the C3 position often modulate the electronics of the ring without causing significant steric clashes near the critical nitrogen atom.
The general workflow for an SAR study is an iterative cycle of design, synthesis, and testing.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Impact of Functional Groups
The choice of substituent is critical. A review of pyridine derivatives with antiproliferative activity found that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tended to enhance activity.[6][7] Conversely, bulky groups or halogen atoms were often associated with lower activity.[6][7]
-
Electron-Donating Groups (EDGs) like -NH2, -OH, -OR increase the electron density of the ring, making it more susceptible to oxidation and altering its pKa.
-
Electron-Withdrawing Groups (EWGs) like -CN, -NO2, -CF3 decrease the ring's electron density and lower the basicity of the nitrogen, making it a weaker hydrogen bond acceptor.
Pillar 2: Case Study - SAR of Pyridine-Based Kinase Inhibitors
To illustrate these principles, let's consider a hypothetical SAR study based on a pyridine core targeting a protein kinase. Kinases are a major target class for pyridine-containing drugs.[8][9] Our lead compound, PYR-1 , shows moderate activity. Our goal is to improve its potency (measured by IC50).
Caption: General pyridine scaffold for SAR exploration.
We will explore substitutions at the C2, C4, and C6 positions.
| Compound ID | R1 (C6) | R2 (C4) | R4 (C2) | Kinase IC50 (nM) | Rationale for Change |
| PYR-1 (Lead) | -CH3 | -Phenyl | -H | 500 | Starting point for optimization. |
| PYR-2 | -CH3 | -Phenyl | -NH2 | 150 | Introduce a hydrogen bond donor at C2 to interact with the kinase hinge region. |
| PYR-3 | -CH3 | -Phenyl | -NH(CH3) | 600 | N-methylation of the amine adds steric bulk, potentially disrupting the H-bond. Activity decreases. |
| PYR-4 | -CH3 | 4-OH-Phenyl | -NH2 | 50 | Add a hydroxyl group to the phenyl ring to probe for additional H-bond interactions in the solvent-exposed region. Potency improves. |
| PYR-5 | -CF3 | 4-OH-Phenyl | -NH2 | 85 | Replace the C6-methyl with an electron-withdrawing CF3. This may alter ring electronics unfavorably or be too bulky. Potency slightly decreases. |
| PYR-6 | -H | 4-OH-Phenyl | -NH2 | 45 | Removal of the C6-methyl group reduces steric hindrance, leading to a slight improvement in potency. |
SAR Insights from the Case Study:
-
C2-Amino Group is Key: The introduction of a C2-amino group (PYR-2 ) significantly improved potency, likely by forming a critical hydrogen bond with the kinase hinge region. This is a common binding motif for kinase inhibitors.
-
Steric Hindrance is Detrimental: Methylating the C2-amino group (PYR-3 ) or adding a bulky C6-CF3 group (PYR-5 ) reduced activity, highlighting the sensitivity of the binding pocket to steric bulk.
-
Exploring Solvent-Exposed Regions: Adding a hydroxyl group to the C4-phenyl moiety (PYR-4 ) further enhanced potency, suggesting this vector points towards a region where additional hydrogen bonding is favorable.
Pillar 3: Synthetic and Analytical Protocols
A successful SAR campaign relies on robust synthetic methods to generate analogs and reliable bioassays to evaluate them.
Protocol 1: Synthesis of a Substituted Pyridine via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic, versatile method for preparing substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[10][11] It involves the condensation of an aldehyde, a β-ketoester, and ammonia.[11]
Objective: To synthesize Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium hydroxide (28-30%)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol (20 mL).
-
Addition of Ammonia: To the stirring solution, add ammonium hydroxide (1.5 equivalents) dropwise. The addition should be slow to control any exotherm.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.
-
Oxidation (to Pyridine): The resulting dihydropyridine can be oxidized to the corresponding pyridine using a variety of oxidizing agents, such as nitric acid or ceric ammonium nitrate (CAN), in an appropriate solvent. This step is crucial for creating the final aromatic scaffold.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the structure is correct before biological testing.
Caption: Simplified workflow for the Hantzsch pyridine synthesis and subsequent oxidation.
Protocol 2: In Vitro Antiproliferative MTS Assay
This protocol determines the effect of synthesized pyridine compounds on the metabolic activity of cancer cells, which is an indicator of cell proliferation.
Objective: To determine the IC50 value of pyridine analogs against a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized pyridine compounds dissolved in DMSO (10 mM stock)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the pyridine compounds in complete media. A typical concentration range would be 100 µM to 0.01 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Cell Treatment: After 24 hours, remove the old media from the wells and add 100 µL of the media containing the serially diluted compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Self-Validation: The assay should include a positive control (a known cytotoxic drug) to validate the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.
Conclusion
Structure-activity relationship studies are the cornerstone of modern drug discovery. The pyridine scaffold, with its versatile chemistry and proven therapeutic relevance, offers a fertile ground for the design of novel therapeutics. A systematic and iterative approach, grounded in a solid understanding of the scaffold's physicochemical properties and supported by robust synthetic and analytical protocols, is essential for success. By carefully modulating substitution patterns and functional groups, researchers can navigate the complex SAR landscape to optimize lead compounds for improved potency, selectivity, and drug-like properties.
References
-
Verma, J., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Aggarwal, S., & Al-Obaidi, H. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]
-
López-Cabrera, A. F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
-
Verma, J., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. [Link]
-
Shaik, A. B., et al. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Journal of Molecular Structure. [Link]
-
Verma, J., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
López-Cabrera, A. F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link]
-
Singh, R., & Kumar, D. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers. [Link]
-
Slideshare. (2023). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
-
Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. International Journal of Novel Research and Development. [Link]
-
Bohrium. (2024). ijms-vol-25-pages-7640-the-structure-antiproliferative-activity-relationship-of-pyridine-derivatives. Ask this paper. [Link]
-
Gerashchenko, I., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Pharmacia. [Link]
-
Yar, M. S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IJMS, Vol. 25, Pages 7640: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding results.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, notable for its functionalized pyridine core.[1] The primary challenge in its synthesis lies in the regioselective introduction of a formyl group onto the electron-deficient pyridine ring, which is further deactivated by both a chloro and a bulky carbamate substituent. This guide focuses on the most reliable method: a directed ortho-metalation (DoM) strategy, which leverages the tert-butoxycarbonyl (Boc) group not only as a protecting group but also as a powerful directed metalating group (DMG).[2][3]
Overall Synthetic Pathway
The synthesis is typically a two-step process starting from commercially available 2-chloro-5-aminopyridine. The first step is the protection of the amino group, followed by the critical directed ortho-metalation and formylation.
Caption: Overall two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: The Critical Formylation Step (Directed ortho-Metalation)
This step involves the deprotonation at the C4 position, ortho to the Boc-amino group, using a strong organolithium base, followed by quenching the resulting anion with an electrophile (DMF).
Question 1: My formylation reaction has failed or shows a very low yield (<10%), with starting material recovered. What went wrong?
This is the most common failure point and is almost always linked to the lithiation step.
Answer: Failure to form the C4-lithiated intermediate is the primary cause. Several factors are critical:
-
Reagent Quality (s-BuLi): The strength of your organolithium reagent is paramount. Butyllithium solutions degrade over time, especially if handled improperly.
-
Insight: Always use a freshly opened bottle or titrate your s-BuLi solution before use. A pale yellow color is expected; a dark orange or brown solution indicates significant degradation.
-
-
Strictly Anhydrous Conditions: Organolithiums react instantly with water. Any residual moisture in your solvent (THF), glassware, or starting material will consume the base, preventing deprotonation of the pyridine ring.
-
Insight: Dry your glassware in an oven (120 °C) overnight and cool under a stream of dry argon or nitrogen. Use a freshly distilled or commercially available anhydrous solvent. Add the starting material to the flask, and heat gently under a high vacuum for 10-15 minutes to remove any adsorbed water before introducing solvent.
-
-
Incorrect Temperature: These reactions require deep cooling to prevent side reactions and decomposition of the lithiated intermediate.[2]
-
Insight: The lithiation must be performed at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise, even to -60 °C, can lead to decomposition or undesired side reactions. Ensure the reaction is fully submerged in the bath and stirred efficiently.
-
Question 2: My TLC shows consumption of starting material, but I have a complex mixture of products and a low yield of the desired aldehyde. What are the likely side products?
Answer: This suggests that lithiation occurred, but either non-regioselectively or the intermediate reacted in an unintended way.
-
Cause A: Wrong Choice of Base. While n-BuLi is common, it can sometimes act as a nucleophile, adding to the pyridine C=N bond, especially if the lithiation is slow.[2]
-
Cause B: Isomer Formation. While the Boc-amino group strongly directs lithiation to the C4 position, a small amount of lithiation may occur at the C5 position if the reaction is not managed correctly.
-
Cause C: Impure DMF. The dimethylformamide (DMF) used to quench the reaction must be anhydrous. Water in the DMF will protonate the lithiated intermediate, reverting it to the starting material. Old DMF can also contain dimethylamine, which can react with the Vilsmeier reagent formed in situ if using alternative formylation methods.[4][5]
-
Solution: Use a fresh bottle of anhydrous DMF or dry it over molecular sieves.
-
Mechanism of Directed ortho-Metalation (DoM) The Boc group's carbonyl oxygen coordinates to the lithium cation of the base, positioning the butyl anion to abstract the spatially proximal C4 proton.
Caption: Mechanism of directed ortho-metalation and formylation.
Part 2: Synthesis of the Precursor
A high-quality precursor, tert-butyl (6-chloropyridin-3-yl)carbamate, is essential for a successful formylation.
Question 3: My Boc-protection step is low-yielding or produces di-Boc byproducts. How can I optimize this?
Answer: Standard Boc protection methods can be sluggish or inefficient for deactivated aminopyridines.
-
Inefficient Reagents: While using (Boc)₂O with a base like triethylamine or DMAP is common, it can be slow.[6]
-
Side Reactions: Over-reaction can lead to the formation of di-Boc protected amines, which are often difficult to separate.[7][8]
-
Optimized Conditions: A robust method involves using sodium bis(trimethylsilyl)amide (NaHMDS) as the base. It deprotonates the amine, and the resulting anion cleanly reacts with (Boc)₂O. This method is fast, clean, and generally high-yielding.
| Parameter | Standard Method (DMAP/Base) | Optimized Method (NaHMDS) |
| Base | Triethylamine, DMAP | NaHMDS |
| Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 3 hours |
| Typical Yield | 60-80% | >90% |
| Key Issues | Slow reaction, potential for di-Boc byproduct | Requires anhydrous conditions |
Table 1: Comparison of Boc-Protection Methods.
Optimized Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate (Precursor)
-
Setup: Add 2-chloro-5-aminopyridine (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Boc Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of anhydrous THF. Add this solution to the reaction mixture dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from a hexane/ethyl acetate mixture to yield a white solid.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: Add the precursor, tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq), to an oven-dried, three-neck round-bottom flask. Place under high vacuum for 15 minutes to azeotropically remove any residual water. Backfill with argon.
-
Dissolution: Add anhydrous THF (approx. 0.1 M) via syringe and cool the flask to -78 °C using a dry ice/acetone bath. Stir until the starting material is fully dissolved.
-
Lithiation: Add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not exceed -70 °C. A dark red or brown color should develop. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise via syringe, again keeping the temperature below -70 °C. The dark color should fade. Stir at -78 °C for an additional 30 minutes.
-
Quenching & Workup: While still cold, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Remove the cooling bath and allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the formylation step.
References
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from ChemBK. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Examples of 4-substituted pyridines 14 lithiated according to Scheme 6. Retrieved from ResearchGate. [Link]
-
SciSpace. (2012). Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines. Retrieved from SciSpace. [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
-
NIH. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from NIH. [Link]
Sources
- 1. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Welcome to the technical support guide for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a bifunctional molecule featuring a Boc-protected amine and a formyl group on a chlorinated pyridine scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. However, the inherent reactivity of the aldehyde and the lability of the Boc protecting group under certain conditions necessitate careful handling and storage to prevent degradation. This guide will help you navigate the potential challenges associated with the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] This minimizes exposure to moisture and atmospheric oxygen, which can degrade the compound over time.
Q2: How sensitive is the Boc protecting group to acidic and basic conditions?
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2][3] Exposure to strong acids, and even moderate acids over extended periods, will lead to its cleavage, yielding the corresponding free amine. Aqueous phosphoric acid is an effective reagent for Boc deprotection.[2][3] Conversely, the Boc group is generally stable under basic conditions and in the presence of most nucleophiles.[4]
Q3: What are the potential degradation pathways for the formyl group?
The formyl (aldehyde) group is susceptible to several degradation pathways:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen) or other oxidizing agents.[5][6] This is a common issue with pyridine aldehydes.
-
Cannizzaro Reaction: In the presence of a strong base, pyridinecarboxaldehydes can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.
-
Instability in certain solvents: Some pyridinecarboxaldehydes show a higher tendency to form degradation products in certain solvents, particularly under alkaline conditions.
Q4: Can this compound be sensitive to light?
Q5: What is the appearance of the pure compound, and what do color changes indicate?
Pure this compound is typically a white to off-white or light yellow solid.[1] The development of a brown or darker color over time may indicate degradation or the presence of impurities, a phenomenon observed in other pyridine aldehydes.[7] If a significant color change is observed, it is advisable to verify the purity of the compound before use.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Data Presentation: Troubleshooting Summary
| Problem/Observation | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | 1. Degraded starting material. 2. Incompatibility with reaction conditions. | 1. Confirm the purity of the compound by NMR or LC-MS before use. 2. Avoid acidic conditions if the Boc group needs to remain intact. Ensure reaction medium is anhydrous if moisture-sensitive reagents are used. |
| Presence of an unexpected byproduct corresponding to the de-Boc'd compound | Reaction conditions are too acidic. | Buffer the reaction mixture to maintain a neutral or slightly basic pH. If acidic conditions are necessary for the reaction, consider a different protecting group strategy. |
| Formation of a carboxylic acid byproduct | Oxidation of the aldehyde group. | Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen. Use freshly distilled, deoxygenated solvents. |
| Compound appears discolored (brownish) | Degradation of the compound, possibly due to prolonged storage or exposure to air/light. | Re-purify the compound by recrystallization or column chromatography before use. For future prevention, store under recommended conditions (2-8°C, inert atmosphere, dark). |
| Inconsistent results between batches | Variation in purity or degradation of older batches. | Always date and log the receipt of new batches. Use the oldest stock first, but verify its purity if it has been stored for an extended period. |
Experimental Workflow Troubleshooting Diagram
This diagram illustrates a logical workflow for troubleshooting issues with this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocol: Stability Assessment
This protocol provides a general method for assessing the stability of this compound under various conditions.
Objective: To determine the stability of the compound in different solvents and at different pH values over time.
Materials:
-
This compound
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol (MeOH)
-
Buffers: pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer)
-
HPLC or LC-MS system
-
Vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be stable, such as ACN, at a concentration of 1 mg/mL.
-
Sample Preparation:
-
In separate labeled vials, add an aliquot of the stock solution to each of the test solvents (DCM, DMF, ACN, MeOH) to achieve a final concentration of 0.1 mg/mL.
-
In separate labeled vials, add an aliquot of the stock solution to each of the buffer solutions (pH 4, 7, and 9) to achieve a final concentration of 0.1 mg/mL.
-
-
Time Points: Analyze the samples at various time points: t=0, 2, 4, 8, and 24 hours.
-
Analysis: At each time point, inject an aliquot of each sample into the HPLC or LC-MS system.
-
Data Evaluation:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which could correspond to degradation products. If using LC-MS, analyze the mass of these new peaks to identify potential degradation products (e.g., the de-Boc'd compound or the oxidized carboxylic acid).
-
References
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Available at: [Link]
-
PubChem (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Google Patents (n.d.). Oxidation of methyl-pyridines.
-
Frontiers in Chemical Sciences (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available at: [Link]
-
ResearchGate (2020). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 6. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Pyridine Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the common hurdles in synthetic chemistry: achieving high conversion rates in reactions involving pyridine aldehydes. The unique electronic nature of the pyridine ring introduces complexities not always seen with simple aromatic aldehydes. This document will serve as a dynamic troubleshooting resource, moving from diagnosis to solution with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction with a pyridine aldehyde has stalled or is showing very low conversion. What are the most common initial culprits?
Low conversion is a multifaceted issue. Before delving into complex optimization, it's crucial to validate the foundational pillars of your experimental setup. The most frequent sources of error fall into three categories: Reagent Integrity, Reaction Conditions, and Inherent Substrate Reactivity.
A logical troubleshooting workflow begins by systematically eliminating these variables. Start with the simplest and most likely causes before moving to more time-intensive investigations.
Caption: A top-down troubleshooting workflow for low conversion rates.
Part 1: Reagent Integrity
Q2: How can I be sure my pyridine aldehyde is pure? It looks fine.
Pyridine aldehydes are notoriously susceptible to degradation, which may not be visually apparent. Commercially available crude pyridine often contains aldehyde impurities, and the aldehydes themselves can degrade over time.[1]
-
Causality: The primary degradation pathways are oxidation to the corresponding carboxylic acid (nicotinic, isonicotinic, or picolinic acid) and hydration of the aldehyde to form a gem-diol hydrate. The presence of these impurities consumes your starting material and can potentially interfere with the reaction mechanism. For instance, the carboxylic acid can neutralize basic catalysts or reagents.
-
Troubleshooting Steps:
-
Check the Melting Point/Boiling Point: Compare the physical properties of your starting material to literature values. A broad melting range is a red flag.
-
Spectroscopic Analysis: Run a quick ¹H NMR. The aldehyde proton signal (typically δ 9-10 ppm) should be sharp and integrate correctly against the aromatic protons. The presence of broad peaks or unexpected signals suggests impurities.
-
Purification: If in doubt, purify. Older bottles of pyridine aldehyde almost always benefit from purification.
-
Protocol 1: Purification of a Solid Pyridine Aldehyde (e.g., 4-Pyridinecarboxaldehyde)
-
Dissolution: Dissolve the aldehyde in a minimum amount of hot water or an appropriate organic solvent (e.g., toluene).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Part 2: Reaction Conditions & Causality
Q3: My reagents are pure, but the conversion is still low. How does the choice of solvent impact the reaction?
The solvent is not merely a medium for the reaction; it is an active participant that can dictate reaction pathways and rates. This is especially true for reactions involving polar, heteroaromatic compounds like pyridine aldehydes.
-
Causality & Expertise:
-
Polarity: Polar aprotic solvents like DMF and acetonitrile can accelerate reactions by solvating charged intermediates.[2] In contrast, polar protic solvents like ethanol or water can hydrogen-bond with the pyridine nitrogen or the aldehyde oxygen, potentially altering reactivity or even participating in the reaction.[3] For example, in some multicomponent reactions, switching from ethanol to acetonitrile can fundamentally change the cyclization pathway.[3][4]
-
Water Removal: For condensation reactions (e.g., Knoevenagel, imine formation), water is a byproduct. Its presence can shift the equilibrium back towards the reactants.[2] Using a solvent like toluene that forms an azeotrope with water allows for its continuous removal with a Dean-Stark apparatus, driving the reaction to completion.[2] Alternatively, adding molecular sieves can sequester water as it forms.[2]
-
Table 1: Influence of Solvent Type on Conversion Rate (Illustrative Data)
| Solvent Type | Example(s) | Typical Conversion | Key Considerations |
|---|---|---|---|
| Polar Aprotic | DMF, Acetonitrile | High (81-99%) | Excellent for solvating intermediates; can be difficult to remove.[2] |
| Nonpolar | Toluene, Diethyl Ether | Moderate to High (61-99%) | Allows for azeotropic water removal; lower solvating power.[2] |
| Polar Protic | Methanol, Ethanol | Poor to Moderate | Can interfere via H-bonding; may decrease efficiency in some cases.[3] |
Q4: Should I increase the temperature to speed up my slow reaction?
Increasing the temperature is a common strategy to enhance reaction kinetics, but it's a double-edged sword.
-
Causality & Expertise: While higher temperatures can increase the rate of the desired reaction, they can disproportionately accelerate side reactions or cause decomposition of reactants, products, or catalysts. For example, one study showed a yield increase from 56% to 95% when raising the temperature from 25°C to 40°C.[2] However, excessively high temperatures (e.g., >100-120°C) can promote undesired side reactions.[3] A systematic approach is best.
Protocol 2: Systematic Temperature Optimization
-
Setup: Prepare three identical reactions in parallel.
-
Temperature Gradient: Run the reactions at three distinct temperatures: room temperature (e.g., 25°C), a moderately elevated temperature (e.g., 40°C), and a higher temperature (e.g., 60°C).
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., every hour) using TLC or GC/LC-MS.
-
Analysis: Compare the conversion rate and the formation of byproducts at each temperature to identify the optimal balance between reaction speed and selectivity.
Part 3: Inherent Reactivity & Side Reactions
Q5: Does the position of the aldehyde on the pyridine ring (2-, 3-, or 4-) matter?
Absolutely. The position of the aldehyde group relative to the electron-withdrawing nitrogen atom fundamentally alters the electrophilicity of the carbonyl carbon.
-
Causality & Expertise: The pyridine nitrogen is electronegative and exerts an electron-withdrawing effect through both induction and resonance (mesomeric effect).[5]
-
2- and 4-Pyridine Aldehydes: The nitrogen atom can directly delocalize a negative charge from the carbonyl oxygen in the transition state of nucleophilic attack. This significantly increases the electrophilicity of the aldehyde, making these isomers generally more reactive towards nucleophiles.
-
3-Pyridine Aldehyde: The nitrogen is in a meta position relative to the aldehyde. It can only exert an inductive electron-withdrawing effect, which is weaker. Therefore, 3-pyridinecarboxaldehyde is typically less reactive than the 2- and 4-isomers.
-
Caption: Electronic effects on the reactivity of pyridine aldehyde isomers.
Q6: I see multiple spots on my TLC plate. What are the likely side reactions?
Identifying byproducts is key to optimizing your reaction. Common side reactions with pyridine aldehydes include:
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding primary alcohol and carboxylic acid. This is particularly problematic for aldehydes lacking α-hydrogens, like pyridine aldehydes.
-
Solution: Avoid strong bases if possible. If a base is required, use a non-nucleophilic, hindered base or perform the reaction at a lower temperature.
-
-
Aldol-type Reactions: If the other reactant has enolizable protons, self-condensation or reaction with the pyridine aldehyde can occur, leading to a complex mixture of products.[6]
-
Solution: Control the order of addition. Slowly adding the enolizable component to a solution of the aldehyde and a mild base can favor the desired cross-reaction over self-condensation.
-
-
Oxidation: As mentioned, pyridine aldehydes are easily oxidized to carboxylic acids, especially if the reaction is run open to the air for extended periods at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Nucleophilic Addition to the Pyridine Ring: Strong nucleophiles can sometimes attack the electron-deficient pyridine ring, particularly at the 2- and 4-positions, leading to dearomatization products.[7][8] This is more common when the pyridine nitrogen is activated (e.g., protonated or alkylated).
-
Solution: This is a complex issue that often requires a significant change in strategy, such as using protecting groups or altering the electronic nature of the nucleophile.
-
References
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Retrieved from [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes. Google Patents.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A method for the synthesis of pyridines from aldehydes , alkynes and NH4OAc involving Rh-catalyzed hydroacylation and N-annulation. Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances. Retrieved from [Link]
-
ScienceDirect. (n.d.). Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition. ScienceDirect. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions of Pyridine Carbamates
Welcome to the Technical Support Center for optimizing reactions involving pyridine carbamates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary roles of a solvent in pyridine carbamate reactions?
A1: Solvent selection is a critical parameter that governs multiple facets of a chemical reaction.[1] In the context of pyridine carbamate synthesis and subsequent reactions, the solvent's role can be categorized as follows:
-
Solubilization: Ensuring that all reactants, reagents, and catalysts are in the same phase is fundamental for an efficient reaction.[2] Poor solubility can lead to low yields and incomplete reactions.
-
Stabilization of Intermediates and Transition States: Solvents significantly influence reaction rates by stabilizing or destabilizing reactive intermediates and transition states.[3]
-
Polar Protic Solvents (e.g., alcohols, water): These solvents are effective at stabilizing charged species, such as carbocation intermediates, through hydrogen bonding.[3] This can be advantageous in SN1-type reactions but may hinder reactions where a strong nucleophile is required.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments that can stabilize polar transition states.[3] They are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[3]
-
Aprotic Solvents (e.g., THF, Dioxane, Toluene): These are often used when reactants are sensitive to protic functionalities or when a non-polar environment is required.[4]
-
-
Influence on Reaction Mechanism: The choice of solvent can sometimes dictate the reaction pathway. For instance, in reactions prone to both SN1 and SN2 pathways, a polar protic solvent will favor the SN1 mechanism, while a polar aprotic solvent will favor the SN2 pathway.[3]
-
Reactivity: Some solvents can actively participate in the reaction. For example, in solvolysis reactions, the solvent acts as the nucleophile.[3] It is crucial to choose a solvent that is inert under the reaction conditions unless its participation is intended.
Q2: How does solvent polarity affect the rate of my pyridine carbamate formation?
A2: The effect of solvent polarity on reaction rate is intimately linked to the reaction mechanism and the nature of the transition state. The Kamlet-Taft solvatochromic equation is a useful tool for dissecting solvent effects into dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β).[5][6]
For reactions involving pyridine derivatives, studies have shown that both protic and aprotic solvents can influence reactivity.[6][7] Generally, reactions forming charged intermediates or highly polar transition states are accelerated in more polar solvents. This is because polar solvents can effectively stabilize these species, lowering the activation energy of the reaction.[3] For instance, the formation of a carbamate from an amine and a chloroformate typically proceeds through a polar transition state, and thus may be favored in polar solvents.
Q3: I'm observing low yields in my pyridine carbamate synthesis. Could the solvent be the culprit?
A3: Absolutely. Low yields in pyridine carbamate synthesis can frequently be traced back to suboptimal solvent conditions.[8] Here are several ways the solvent can contribute to low yields:
-
Poor Solubility of Starting Materials: If your pyridine substrate or carbamoylating agent has limited solubility in the chosen solvent, the reaction will be slow and incomplete.[2]
-
Side Reactions: The solvent can promote unwanted side reactions. For example, if using an alcohol as a solvent in a reaction with a highly reactive carbamoylating agent like a chloroformate, the alcohol can compete with the pyridine nitrogen, leading to the formation of undesired carbonate byproducts.
-
Instability of Reactants or Products: The carbamate product itself might be unstable in the chosen solvent, leading to decomposition. For instance, hydrolysis of the carbamate can occur in the presence of water, especially under basic or acidic conditions.[1]
-
Inadequate Stabilization of the Transition State: If the solvent does not adequately stabilize the transition state of the desired reaction, the activation energy will be high, resulting in a slow reaction and potentially favoring alternative, lower-energy decomposition pathways.[3]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions of pyridine carbamates, with a focus on solvent optimization.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale & Explanation |
| Poor Solubility of Reactants | 1. Observe the reaction mixture. Is it a clear solution or a suspension? 2. If a suspension, select a solvent with a different polarity or a co-solvent system to improve solubility. Consider solvents like DMF, DMSO, or NMP for highly polar substrates. For less polar systems, THF, Dichloromethane (DCM), or Toluene may be suitable.[1][9] | For a reaction to proceed efficiently, the reactants must be in the same phase to allow for molecular collisions and interaction.[2] |
| Incorrect Solvent Polarity for the Mechanism | 1. Analyze the reaction mechanism. Does it proceed through a charged intermediate (favored by polar protic solvents) or a concerted transition state (favored by polar aprotic solvents)?[3] 2. If the mechanism is unknown, screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF). | The solvent's ability to stabilize intermediates and transition states is paramount. A mismatch between the solvent's properties and the reaction's electronic requirements will lead to a high activation barrier and slow reaction rates.[3] |
| Solvent Reactivity | 1. Review the structure of your solvent. Does it contain functional groups that could react with your starting materials or intermediates (e.g., hydroxyl groups in alcohols, trace water)? 2. Switch to an inert, anhydrous solvent.[1] | Solvents are not always innocent bystanders. Protic solvents can act as nucleophiles or proton sources, leading to unwanted side reactions. Using anhydrous solvents is crucial when working with moisture-sensitive reagents like chloroformates or isocyanates.[1][10] |
| Inadequate Reaction Temperature | 1. Increase the reaction temperature in increments, monitoring for product formation and decomposition. 2. Consider using a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent. | Many reactions require thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may not proceed at a reasonable rate.[11] |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Rationale & Explanation |
| Solvent-Promoted Side Reactions | 1. Identify the structure of the side products using analytical techniques like LC-MS or NMR. 2. Based on the side product structures, deduce the likely side reaction pathway. 3. Choose a solvent that is less likely to promote this pathway. For example, if hydrolysis is an issue, switch to a dry, aprotic solvent.[1] | The solvent can influence the selectivity of a reaction by differentially stabilizing the transition states of competing reaction pathways.[8] |
| Decomposition of Starting Material or Product | 1. Monitor the reaction over time using TLC or LC-MS to determine if the starting material is degrading or if the product is forming and then disappearing. 2. If decomposition is observed, consider running the reaction at a lower temperature or in a less polar, non-protic solvent. | Pyridine carbamates can be susceptible to decomposition, particularly under harsh conditions (e.g., high temperatures, strong acids or bases). The solvent can influence the rate of these decomposition reactions. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale & Explanation |
| High-Boiling Point Solvent | 1. If the product is thermally stable, remove the solvent under high vacuum. 2. If the product is thermally sensitive, consider extraction into a lower-boiling point solvent or precipitation of the product by adding an anti-solvent. | Solvents like DMSO, DMF, and NMP can be difficult to remove completely and may require high temperatures, which can degrade the product. |
| Solvent Miscibility Issues During Workup | 1. Plan the workup procedure based on the properties of the reaction solvent. 2. If using a water-miscible solvent (e.g., THF, Acetonitrile), it may need to be removed under reduced pressure before performing an aqueous extraction. | Inefficient phase separation during aqueous workup can lead to product loss. |
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Screening Solvents for Pyridine Carbamate Synthesis
This protocol outlines a systematic approach to screen for the optimal solvent in the synthesis of a pyridine carbamate from an aminopyridine and a chloroformate.
-
Preparation: In separate, dry reaction vials equipped with stir bars, add the aminopyridine (1.0 eq) and a different anhydrous solvent to each vial (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF)).
-
Reagent Addition: To each vial, add a base (e.g., triethylamine or pyridine, 1.2 eq). Cool the vials to 0 °C in an ice bath.
-
Reaction Initiation: Add the chloroformate (1.1 eq) dropwise to each vial.
-
Monitoring: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Analysis: Compare the conversion to product in each solvent to identify the most promising candidates for further optimization.
Table 1: Representative Solvent Properties and Their Impact on Carbamate Synthesis
| Solvent | Dielectric Constant (ε) | Type | Potential Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good solubility for many organics, volatile.[1] | Can be reactive with strong nucleophiles. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic | Good solvent for a range of polarities.[11] | Can form peroxides, water miscible. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar, good for SN2 reactions.[4] | Can be difficult to remove, water miscible. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power for polar compounds.[4] | High boiling point, can decompose to dimethylamine. |
| Toluene | 2.4 | Non-polar | Good for reactions requiring non-polar conditions. | Poor solubility for polar reactants. |
| Ethanol | 24.6 | Polar Protic | Can act as a proton source. | Can react with electrophiles.[1] |
Note: The dielectric constant is a measure of a solvent's polarity.[3]
Section 4: Visualizing Reaction Optimization
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram illustrates a logical progression for troubleshooting low yields in pyridine carbamate reactions, starting with solvent considerations.
Caption: Solvent influence on SN1 vs. SN2 mechanisms.
References
-
Drmanić, S. Ž., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]
-
Drmanić, S. Ž., et al. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. Available at: [Link]
-
Drmanić, S. Ž., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. Available at: [Link]
-
Keith, J. A., & Carter, E. A. (2013). Mechanism of Homogeneous Reduction of CO2 by Pyridine: Proton Relay in Aqueous Solvent and Aromatic Stabilization. Journal of the American Chemical Society, 135(4), 142-154. Available at: [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Masuda, K., et al. (2007). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Tetrahedron, 63(36), 8848-8854. Available at: [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]
-
Simal, C., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]
-
Semocontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. (2015). University of Regina. Available at: [Link]
-
Wang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(25), 17937-17941. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. Available at: [Link]
-
NIOSH. (1994). Pyridine 1613. Centers for Disease Control and Prevention. Available at: [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020). National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Available at: [Link]
-
Reactivity of N-pyridylcarbamates in basic media. (2025). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of the Formyl Group: A Guide to Preventing Over-reaction in Synthesis
Technical Support Center: Aldehyde Chemistry
Welcome to the technical support center for aldehyde chemistry. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the formyl group's high reactivity during multi-step synthesis. Here, we move beyond simple protocols to provide a deeper understanding of the underlying mechanisms, helping you troubleshoot and prevent common side reactions like over-oxidation, enolization, and undesired nucleophilic additions.
Frequently Asked Questions (FAQs)
Q1: My oxidation of a primary alcohol to an aldehyde is proceeding all the way to a carboxylic acid. How can I stop it at the aldehyde stage?
This is a classic challenge. Over-oxidation occurs when the oxidizing agent is too strong or when water is present in the reaction medium, leading to the formation of a hydrate intermediate that is readily oxidized further.
Troubleshooting Steps:
-
Choice of Oxidant: Avoid strong, aqueous oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent). Opt for milder, anhydrous conditions.
-
Recommended Reagents:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). This method is highly effective for a wide range of substrates.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a reliable and mild oxidation in dichloromethane (DCM) at room temperature.
-
Pyridinium Chlorochromate (PCC): A classic reagent, though its chromium content raises toxicity concerns. It is used in anhydrous DCM.
-
Q2: I'm observing self-condensation (aldol reaction) of my aldehyde under basic or acidic conditions. What's the cause and solution?
Aldehydes with α-hydrogens are prone to enolization, forming an enolate (under basic conditions) or an enol (under acidic conditions). This nucleophilic enolate can then attack another molecule of the aldehyde, leading to the aldol adduct.
Preventative Measures:
-
Temperature Control: Run your reaction at the lowest possible temperature to disfavor the equilibrium leading to the enolate.
-
Base/Acid Selection: Use non-nucleophilic, sterically hindered bases (e.g., Lithium diisopropylamide - LDA) if deprotonation is required elsewhere in the molecule. If using acid catalysis, employ mild Lewis acids and ensure anhydrous conditions.
-
Protecting Groups: If the aldehyde is not the intended reactive site, protect it before proceeding with reactions that require strong bases or acids.
In-Depth Troubleshooting Guides
Guide 1: Managing Chemoselectivity in Nucleophilic Additions
A common issue is the undesired reaction of a nucleophile with the formyl group when another electrophilic site (e.g., an ester or a ketone) is the intended target.
The Underlying Principle: Electrophilicity
Aldehydes are generally more electrophilic than ketones or esters due to less steric hindrance and the absence of an electron-donating group (like the -OR group of an ester). This inherent reactivity makes them a primary target for nucleophiles.
Workflow for Selective Nucleophilic Attack
Caption: Workflow for selective nucleophilic addition.
Step-by-Step Protocol: Acetal Protection
-
Setup: Dissolve the aldehyde-containing substrate in a suitable anhydrous solvent (e.g., toluene or DCM).
-
Reagents: Add a diol (e.g., ethylene glycol, 1.2-1.5 equivalents) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS)).
-
Water Removal: For reactions in toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the acetal. For reactions in DCM, adding molecular sieves can be effective.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract the product, and purify.
-
Deprotection: The acetal is stable to bases and nucleophiles but can be easily removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid).
Guide 2: Preventing Cannizzaro Reaction with Non-enolizable Aldehydes
Aldehydes lacking α-hydrogens (e.g., benzaldehyde, formaldehyde) can undergo a disproportionation reaction in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.
Mechanism Insight: The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.
Mitigation Strategies:
-
Avoid Strong Aqueous Bases: Do not use concentrated NaOH or KOH if the aldehyde needs to be preserved.
-
pH Control: Maintain the reaction medium at a neutral or slightly acidic pH.
-
Alternative Reagents: If a base is necessary for another part of the synthesis, consider using a non-hydroxide base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent.
Comparative Table of Conditions
| Reaction Condition | Risk of Cannizzaro Reaction | Recommended Application |
| Conc. NaOH (aq), Heat | High | Forcing conditions; when Cannizzaro is desired. |
| K₂CO₃ in Methanol | Moderate | Can be problematic with very reactive aldehydes. |
| Triethylamine in DCM | Low | General purpose, non-nucleophilic organic base. |
| Pyridine | Low | Mild base, often used as a catalyst and solvent. |
Advanced Topics
Selective Formylation without Over-reaction
Introducing a formyl group can be challenging due to its reactivity. Several named reactions allow for direct formylation with controlled reactivity.
Common Formylation Reactions and Their Niches:
-
Vilsmeier-Haack Reaction: Formylates electron-rich aromatic rings using a Vilsmeier reagent (generated from DMF and POCl₃ or oxalyl chloride). The electrophilicity of the reagent is tuned, making it less reactive than Friedel-Crafts acylation conditions.
-
Duff Reaction: A method for the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. It is particularly useful for ortho-formylation.
-
Gattermann-Koch Reaction: Formylates aromatic compounds using carbon monoxide and HCl with a copper(I) chloride catalyst. This method is generally suitable for simple aromatic hydrocarbons.
Decision Tree for Choosing a Formylation Method
Caption: Choosing the right formylation reaction.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355–658. [Link]
Technical Support Center: Overcoming Challenges in the Purification of Chlorinated Pyridine Intermediates
Introduction: Chlorinated pyridine intermediates are foundational building blocks in the synthesis of numerous pharmaceutical and agrochemical agents.[1][2] The purity of these intermediates is not merely a matter of academic interest; it is a critical determinant of downstream reaction efficiency, yield, and the safety profile of the final active ingredient. However, the unique physicochemical properties of the pyridine ring, compounded by the presence of chlorine substituents, present a distinct set of purification challenges.
This technical support center is designed for researchers, medicinal chemists, and process development professionals. It provides a structured, in-depth guide to troubleshooting the common and complex issues encountered during the purification of these vital compounds. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the broad, initial questions that often arise during the synthesis and purification workflow.
Q1: What are the most common types of impurities I should expect in my crude chlorinated pyridine?
A: Understanding potential impurities is the first step to designing a robust purification strategy. Impurities are typically route-dependent but generally fall into several predictable categories:
-
Precursor-Related Impurities: Unreacted starting materials or intermediates from preceding steps are a primary source of contamination. For example, if synthesizing a chloropyridine boronic acid, you might find residual dichloropyridines.[3]
-
Over- or Under-Chlorinated Species: The chlorination process can be difficult to control perfectly, leading to a mixture of isomers. This can include monochloropyridines, dichloropyridines (e.g., 2,5- and 2,3-isomers), and trichloropyridines in your target product.[4][5]
-
Related Pyridine Homologues: If the initial pyridine starting material was not pure, homologues like picolines and lutidines can carry through the synthesis.[6] These often have very similar boiling points to the target compound, complicating purification by distillation.[6]
-
Residual Water: Pyridine and its derivatives are often hygroscopic and can form minimum boiling azeotropes with water, making simple distillation ineffective for complete removal.[6][7]
-
Reagent-Derived Impurities: Byproducts from reagents, such as boroxine from the dehydration of boronic acids, can be present.[3]
-
Degradation Products: Chlorinated pyridines can degrade under certain conditions, leading to discoloration.[6]
Q2: My "purified" chlorinated pyridine is a yellow or brown oil/solid. What causes this and how can I fix it?
A: Discoloration is a common indicator of impurities or degradation products.[6] The cause is often trace impurities that may have chromophores.
-
Causality: The color may arise from oxidation byproducts or residual reagents from the synthesis. The pyridine ring itself is generally stable, but impurities can be more susceptible to degradation over time or upon exposure to air and light.
-
Troubleshooting & Solution: A standard and effective solution is purification by distillation, often after a pre-treatment step. Refluxing the material over a drying agent like solid potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), followed by careful fractional distillation, will typically yield a colorless liquid or solid.[6] For solid products, recrystallization is the preferred method.
Q3: I'm struggling to remove residual water from my chlorinated pyridine sample. What is the best method?
A: This is a classic challenge due to the formation of a minimum boiling azeotrope between pyridine derivatives and water, which contains about 43% water and boils at approximately 94°C.[6][7] This makes simple distillation insufficient for achieving anhydrous conditions.
-
Expert Recommendation (Two-Stage Protocol):
-
Pre-drying: For samples with significant water content, stir the material with a suitable desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets overnight.[6][8]
-
Final Drying & Distillation: Decant the pre-dried liquid into a clean, dry distillation flask. Add a more powerful drying agent, such as calcium hydride (CaH₂), and reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).[8] Following reflux, perform a fractional distillation to isolate the anhydrous chlorinated pyridine.
-
-
Alternative Method (Azeotropic Distillation): An alternative to chemical drying is azeotropic distillation. By adding a solvent like toluene, a new, lower-boiling ternary azeotrope is formed with water, which can be distilled off.[8][9][10]
Q4: How do I choose the right analytical technique to assess the purity of my final compound?
A: Selecting the appropriate analytical method is crucial and depends on the expected impurities, the required accuracy, and available instrumentation.[1] The three most common and powerful techniques are HPLC, GC-MS, and qNMR.[1][11]
| Technique | Principle of Operation | Best For Identifying/Quantifying | Pros | Cons |
| HPLC (UV) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile impurities, isomers, and compounds with UV chromophores. | High resolution for complex mixtures; widely available. | Peak tailing can be an issue for basic pyridines; requires chromophore for UV detection. |
| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection. | Volatile impurities, residual solvents, and closely related isomers. | Excellent sensitivity and provides structural information from mass spectra. | Compound must be volatile and thermally stable. |
| qNMR | Quantifies a compound by comparing the integral of one of its proton signals to the integral of a certified internal standard of known concentration. | Determining absolute purity (assay) of the main component. | Highly accurate and precise; provides structural confirmation. | Requires a certified (and non-overlapping) internal standard; less sensitive to trace impurities compared to chromatography. |
Table 1: Comparison of primary analytical techniques for purity assessment of chlorinated pyridine intermediates.[1]
Section 2: Troubleshooting Guide: Chromatographic Purification
Chromatography is a workhorse technique, but the basic nitrogen atom in the pyridine ring often causes frustrating issues, most notably peak tailing.[12][13]
Issue 1: I'm seeing severe peak tailing for my chlorinated pyridine in reverse-phase HPLC.
Q: Why is this happening, and how can I achieve sharp, symmetrical peaks?
A: Peak tailing for basic compounds like pyridines is primarily caused by a secondary interaction mechanism. The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[12] This leads to some molecules being retained longer than others, resulting in a "tail."
Solutions (Ordered by Recommendation):
-
Lower the Mobile Phase pH: This is the most common and effective first step. By lowering the pH of the mobile phase to around 2.5-3.0 with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%), you protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[14][15]
-
Use a Competing Base (Silanol Suppressor): Adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[14][16][17] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[18][19] Caution: This can shorten column lifetime and is often not compatible with mass spectrometry (MS) detection.[14]
-
Switch to a Modern, High-Purity Column: Modern columns are often manufactured with "Type B" (ultra-pure) silica, which has fewer metal contaminants and less acidic silanol groups.[17] Many are also end-capped more effectively. Columns with stationary phases designed for high pH stability (up to pH 10-12) allow you to work at a pH where your basic analyte is neutral, leading to excellent peak shape.[20]
dot
Caption: A logical workflow for systematically troubleshooting common chromatography issues.
Section 3: Troubleshooting Guide: Crystallization & Isolation
Recrystallization is a powerful technique for purifying solids, but chlorinated pyridines can sometimes be reluctant to crystallize.[21]
Issue 2: My chlorinated pyridine product is an oil and fails to crystallize.
Q: What steps can I take to induce crystallization and obtain a solid product?
A: Oiling out is a common problem where the compound separates from the cooling solution above its melting point, forming a liquid instead of a solid. This is often caused by impurities inhibiting the formation of a crystal lattice.
Solutions (Systematic Approach):
-
Ensure High Purity First: Crystallization works best on material that is already reasonably pure (>90%). If your crude material is very impure, consider a preliminary purification by column chromatography or distillation before attempting recrystallization.
-
Solvent Screening is Key: The choice of solvent is critical. An ideal solvent should dissolve your compound well when hot but poorly when cold.[22] Systematically screen a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water mixtures). A two-solvent system (one "good" solvent, one "poor" solvent) is often highly effective.[23]
-
Induce Nucleation: If a cooled, supersaturated solution fails to produce crystals, you must induce nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask just below the meniscus. The microscopic glass fragments provide a surface for crystals to begin forming.
-
Seeding: If you have a tiny crystal of pure product, add it to the cooled solution. This "seed" provides a template for further crystal growth.[4]
-
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]
Experimental Protocol: Two-Solvent Recrystallization
This protocol is a robust method for compounds that are difficult to crystallize from a single solvent.[23]
-
Dissolution: Dissolve the crude chlorinated pyridine in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Saturation: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears. The solution is now saturated.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Advanced Purification Strategies: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that exploits the basicity of the pyridine nitrogen to achieve separation from neutral or acidic impurities.
Q: When should I use acid-base extraction, and how does it work for chlorinated pyridines?
A: This technique is ideal when your crude product is contaminated with significant amounts of non-basic impurities (e.g., neutral organic byproducts, acidic starting materials).
-
The Principle: The process relies on changing the solubility of your compound.
-
The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
An aqueous acid solution (e.g., 1M HCl) is added. The acid protonates the basic nitrogen of the chlorinated pyridine, forming a water-soluble pyridinium salt (R-Py-H⁺ Cl⁻).
-
When the two layers are mixed, the charged pyridinium salt partitions into the aqueous layer, while neutral impurities remain in the organic layer.
-
The layers are separated. The aqueous layer, now containing your purified compound, is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the acid and deprotonate the pyridinium salt, regenerating the neutral, water-insoluble chlorinated pyridine.
-
The purified product, now precipitated or ready for extraction, is recovered from the aqueous phase.[24][25][26]
-
dot
Caption: Workflow of an acid-base extraction for purifying a basic chlorinated pyridine.
References
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
- Berg, L. (1992). Separation of pyridine from water by extractive distillation (U.S. Patent No. 5,100,514A). U.S.
-
Chien, I., Zeng, K., Chao, H., & Liu, J. (2004). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research, 43(10), 2473–2486. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(6), 526-532. [Link]
-
ResearchGate. (2025, August 5). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. [Link]
-
LookChem. Purification of Pyridine. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
- Zimmerman, A. A. (1974). Extractive distillation of pyridine-water azeotrope with a bisphenol (U.S. Patent No. 3,804,722A). U.S.
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
-
PubChem. 2-Chloropyridine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- Aaltonen, O., & Komppa, V. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions (U.S. Patent No. 6,087,507A). U.S.
- Wang, Z. (2000). Process for separating chloropyridine product (Chinese Patent No. CN1245167A).
- Feng, Y. (2013). Method for synthesizing 4-chloro-pyridine (Chinese Patent No. CN103360306A).
-
Zate, P. B., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. [Link]
- Prakash, I., et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters (Patent No. WO2007052302A2).
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?[Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
- Wang, Y., et al. (2015). Synthesis method of 2,3-dichloropyridine (Chinese Patent No. CN104529880A).
- Prakash, I., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters (U.S. Patent Application No. US20100222568A1).
-
Wikipedia. 2-Chloropyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
-
ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Plaza, A., et al. (2009). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]
- Albert, A. H., & O'Brien, D. E. (1976). Process for preparing 2-amino-5-chloropyridine (U.S. Patent No. 3,985,759A). U.S.
- Johnson, H. G. (1972). Separation of chlorinated pyridines and derivatives thereof (U.S. Patent No. 3,668,209A). U.S.
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. waters.com [waters.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. labcompare.com [labcompare.com]
- 17. lctsbible.com [lctsbible.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ocw.mit.edu [ocw.mit.edu]
- 24. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Managing Chloro-Substituted Pyridine Stability in Acidic Conditions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice for experiments involving chloro-substituted pyridines under acidic conditions. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your synthetic and analytical protocols.
Frequently Asked Questions (FAQs): The Science of Stability
This section addresses the fundamental principles governing the stability of chloro-substituted pyridines in acidic environments. Understanding these concepts is the first step toward rational experimental design.
Q1: Why are chloro-substituted pyridines often unstable in acidic media?
The instability arises from a fundamental electronic interplay between the pyridine ring and the acidic environment.
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic. In an acidic medium, this nitrogen is protonated, forming a pyridinium cation.
-
Ring Activation: This protonation dramatically increases the electron-withdrawing nature of the ring. The positive charge on the nitrogen pulls electron density from the carbon atoms, making the entire ring highly electron-deficient.
-
Facilitation of Nucleophilic Attack: An electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The chloro-substituent, being a good leaving group, can be readily displaced by nucleophiles present in the reaction mixture. In aqueous acidic solutions, the most common nucleophile is water, leading to acid-catalyzed hydrolysis.[1][2]
The process can be visualized as follows:
Caption: Logical flow of chloropyridine activation in acid.
Q2: Does the position of the chlorine atom (2-, 3-, or 4-) affect stability?
Yes, the position of the chlorine atom is critical. Its influence is directly related to its ability to stabilize the intermediate formed during nucleophilic attack (the Meisenheimer-like complex).
-
2-Chloro (ortho) and 4-Chloro (para) Pyridines: These isomers are generally less stable in acidic conditions. The negative charge of the intermediate formed during SNAr can be delocalized directly onto the electron-withdrawing pyridinium nitrogen through resonance. This stabilization lowers the activation energy for the substitution, accelerating the degradation process.
-
3-Chloro (meta) Pyridines: This isomer is typically the most stable . The negative charge of the SNAr intermediate cannot be delocalized onto the ring nitrogen via resonance.[3] Without this additional stabilization, the activation energy for hydrolysis is higher, and the reaction is slower.
Q3: What is the role of the pKa value, and how do I use it?
The pKa of a substituted pyridine is the pKa of its conjugate acid (the pyridinium ion). It is a direct measure of the pyridine's basicity.[4] A lower pKa value indicates a less basic pyridine.
Expertise in Practice: The pKa value is your guide to selecting the appropriate pH for your reaction. The Henderson-Hasselbalch equation tells us that when the pH of the solution equals the pKa of the pyridinium ion, 50% of the pyridine molecules will be protonated.
-
To minimize protonation and subsequent degradation , you should aim to work at a pH at least 1-2 units above the pKa.
-
If your reaction requires protonation (e.g., for certain catalytic cycles), understanding the pKa allows you to use a pH that ensures a sufficient, but not excessive, concentration of the activated pyridinium species.
The chloro substituent is electron-withdrawing, which decreases the basicity of the pyridine nitrogen (lowers the pKa) compared to pyridine itself (pKa ≈ 5.2).
| Compound | Approximate pKa | Relative Basicity |
| Pyridine | 5.25 | Reference |
| 3-Chloropyridine | 2.84 | Weaker |
| 4-Chloropyridine | 3.83 | Weaker |
| 2-Chloropyridine | 0.72 | Much Weaker |
| Data sourced from various compilations.[5][6] |
Q4: What is the primary degradation pathway I should be concerned about?
The most common degradation pathway in aqueous acidic media is acid-catalyzed hydrolysis , which converts the chloropyridine to a hydroxypyridine. Hydroxypyridines often exist in equilibrium with their pyridone tautomers. This transformation can be detrimental as it consumes your starting material and introduces a potentially difficult-to-remove impurity.
Caption: General mechanism for acid-catalyzed hydrolysis.
Troubleshooting Guide: From Problem to Solution
This guide addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically grounded solutions.
Issue 1: My reaction has a low yield, and TLC/HPLC analysis shows significant starting material decomposition and/or formation of a more polar byproduct.
-
Probable Cause A: Excessive Acidity. The pH of your reaction is likely too far below the pKa of your chloropyridine, leading to full protonation and rapid hydrolysis. Strong Brønsted acids like HCl or H₂SO₄ are common culprits.[7][8]
-
Solution:
-
Switch to a Milder Acid: Replace strong mineral acids with weaker Brønsted acids like acetic acid or p-toluenesulfonic acid (PTSA).[9]
-
Consider a Lewis Acid: In many cases, a Lewis acid (e.g., ZnCl₂, FeCl₃) can catalyze the desired reaction without causing extensive protonation of the pyridine ring.[8]
-
Use a Buffer: If aqueous conditions are necessary, employ a buffer system to maintain the pH in a range where your starting material is stable but the reaction can still proceed.
-
Perform a Stability Study: Before running the full-scale reaction, conduct a small-scale experiment to test the stability of your starting material at various pH values (see Protocol 1).
-
-
-
Probable Cause B: High Reaction Temperature. The rate of hydrolysis and other decomposition pathways increases significantly with temperature.[7]
-
Solution:
-
Reduce the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitor Progress: Use TLC or HPLC to carefully monitor the consumption of starting material versus the formation of degradation products to find an optimal time/temperature balance.
-
-
Issue 2: My reaction requires anhydrous conditions, but I am still observing hydrolysis products.
-
Probable Cause A: Trace Water Contamination. "Anhydrous" is relative. Solvents, reagents, and even atmospheric moisture can introduce enough water to cause hydrolysis of a highly activated substrate.
-
Solution:
-
Rigorously Dry Solvents: Use freshly distilled solvents or pass them through a solvent purification system (e.g., alumina columns).
-
Dry Reagents: Ensure all reagents, including the acid catalyst, are anhydrous. Hygroscopic acids can be particularly problematic.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
-
-
Probable Cause B: Acid Catalyst is not Anhydrous. Some acid catalysts, like solid acid resins (e.g., Amberlyst-15), can hold significant amounts of water.[9]
-
Solution:
-
Dry the Catalyst: Dry the catalyst in a vacuum oven before use according to the manufacturer's specifications.
-
Use Anhydrous Formulations: Purchase and use acids specified as anhydrous, such as a solution of HCl in dioxane.
-
-
Issue 3: The reaction is very slow or does not proceed, even under forcing acidic conditions.
-
Probable Cause: Extreme Ring Deactivation. For some reaction types, particularly electrophilic substitutions, the combined electron-withdrawing effects of the chloro-substituent and the protonated nitrogen make the ring too "electron-poor" to react.[10]
-
Solution:
-
Re-evaluate the Synthetic Strategy: This is a fundamental reactivity issue, not just a stability problem. Forcing the conditions further will likely only lead to decomposition.
-
Use a More Reactive Acylating Agent: If it's an acylation reaction, a more potent agent may be needed.[10]
-
Alternative Synthetic Routes: Consider strategies that avoid placing the chloropyridine under harsh acidic conditions. This might involve:
-
Organometallic Intermediates: Converting the chloropyridine to a Grignard or organolithium reagent to increase its nucleophilicity.[10]
-
Late-Stage Chlorination: Introducing the chlorine atom at a later step in the synthesis after the acid-sensitive transformation has been completed.
-
-
-
Caption: A decision-tree for troubleshooting common issues.
Experimental Protocols
A proactive approach is the best way to manage stability. This protocol provides a self-validating system to assess the stability of your specific chloro-substituted pyridine before committing to a large-scale reaction.
Protocol 1: HPLC-Based Stability Assessment of a Chloropyridine Derivative in Acidic Buffers
Objective: To determine the rate of degradation of a chloro-substituted pyridine at different pH values and temperatures.
Materials:
-
Your chloro-substituted pyridine of interest.
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid (for mobile phase).
-
Buffer solutions (e.g., citrate for pH 3-5, acetate for pH 4-6). Ensure buffers do not interfere with your analysis.
-
HPLC system with a UV detector and a suitable C18 column.
-
Constant temperature incubator or water bath.
Methodology:
-
Develop an HPLC Method:
-
Develop a reverse-phase HPLC method that cleanly separates your starting material from potential degradation products (e.g., the corresponding hydroxypyridine).
-
The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[8]
-
Establish the retention time and response factor for your starting material.
-
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of your chloropyridine in acetonitrile (e.g., 10 mg/mL). This prevents hydrolysis before the experiment begins.
-
-
Set Up Stability Study:
-
Label a series of vials for each condition (e.g., "pH 3, 25°C", "pH 4, 25°C", "pH 4, 50°C").
-
Add the appropriate buffer solution to each vial (e.g., 990 µL).
-
Place the vials in the incubator/water bath set to the desired temperature and allow them to equilibrate.
-
-
Initiate the Experiment:
-
To initiate the experiment, add a small aliquot of your stock solution to each vial (e.g., 10 µL to 990 µL of buffer to get a final concentration of 100 µg/mL).
-
Vortex briefly and immediately take the t=0 time point sample.
-
-
Time-Point Sampling:
-
Take aliquots from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the degradation by diluting the aliquot in the initial mobile phase composition or a neutral/basic solution if necessary.
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the chloropyridine remaining at each time point by comparing the peak area to the t=0 sample.
-
Plot "% Remaining vs. Time" for each condition. The slope of this line will give you a clear visual representation of the degradation rate under each set of conditions. This data will authoritatively guide your choice of reaction conditions.
-
References
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Kaiser, J. P., & Bollag, J. M. (n.d.). Degradation of Pyridines in the Environment.
- Yildiz, I. (n.d.). Acidity Study on 3-Substituted Pyridines. MDPI.
- Stilinović, V., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond.
- Jaffé, H. H., & Doak, G. O. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides.
- Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu.
- Parales, R. E., et al. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC, NIH.
- Al-Nuri, M. A. (2025). Effect of Atomic Charge and Some Physical Properties on pKa of Substituted Pyridines.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). preventing byproduct formation in 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile reactions.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Unknown. (n.d.). HYDROLYSIS.
- LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
- LibreTexts. (2023).
- Khan Academy. (2014).
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted Starting Materials
Welcome to our Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals to address the critical step of purifying newly synthesized compounds from unreacted starting materials. Below, you will find troubleshooting advice and frequently asked questions designed to tackle specific challenges encountered during experimental work.
Troubleshooting Guide: Common Purification Challenges
The successful isolation of a target compound is paramount for accurate downstream analysis and further development. This section provides solutions to common hurdles in various purification techniques.
Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases.
Q1: Why are my organic and aqueous layers not separating?
Possible Causes & Solutions:
-
Emulsion Formation: Vigorous shaking can create a stable emulsion, preventing a clean separation of layers.
-
Solution: Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion has already formed, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[1][2] Allowing the mixture to stand undisturbed for a period may also resolve the issue.[2]
-
-
Similar Densities: If the densities of the two liquid phases are very close, separation will be slow or may not occur at all.
-
Solution: Alter the density of one of the phases. For instance, if using a low-density organic solvent like diethyl ether, you could switch to a denser halogenated solvent like dichloromethane.
-
-
High Solute Concentration: A high concentration of dissolved materials can increase the viscosity of a phase, hindering separation.
-
Solution: Dilute the mixture with additional solvent to reduce the concentration and viscosity.
-
Experimental Workflow for Emulsion Resolution:
Caption: A decision tree for breaking emulsions in liquid-liquid extraction.
Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their polarity by passing them through a solid stationary phase, like silica gel, with a liquid mobile phase.
Q2: My product and starting material are eluting together from the column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase is critical. If it's too polar, compounds will move too quickly; if not polar enough, they won't move at all.
-
Solution: The ideal Retention Factor (Rf) on a Thin Layer Chromatography (TLC) plate for the compound of interest is between 0.15 and 0.4.[3] A good separation on a column generally requires a difference in Rf values of at least 0.2 between the compounds you want to separate.[4] Use TLC to screen various solvent systems to find one that provides optimal separation.
-
-
Column Overloading: Applying too much sample to the column will cause the separation bands to broaden and overlap.
-
Improper Column Packing: The presence of air bubbles or cracks in the silica bed will lead to poor separation.
-
Solution: Pack the column carefully to ensure a uniform and homogenous bed. A "slurry packing" method, where the silica is mixed with the solvent before being added to the column, is often effective.
-
Data Presentation: Solvent System Optimization via TLC
| Solvent System (Hexane:Ethyl Acetate) | Starting Material Rf | Product Rf | ΔRf | Separation Quality |
| 9:1 | 0.85 | 0.80 | 0.05 | Poor |
| 7:3 | 0.60 | 0.45 | 0.15 | Moderate |
| 1:1 | 0.40 | 0.20 | 0.20 | Good (Optimal) |
| 3:7 | 0.15 | 0.05 | 0.10 | Poor (slow elution) |
Q3: Why is my compound streaking on the TLC plate and column?
Possible Causes & Solutions:
-
Acidic or Basic Nature of the Compound: Some compounds can interact with the slightly acidic silica gel, causing tailing.
-
Compound Insolubility: If the compound is not fully soluble in the eluent, it can lead to streaking.
-
Solution: Ensure the sample is fully dissolved before loading it onto the column. If solubility is an issue, a different solvent system may be required.[9]
-
Crystallization/Precipitation
Crystallization and precipitation are techniques used to purify solid compounds based on differences in their solubility.
Q4: My compound is "oiling out" instead of forming crystals.
Possible Causes & Solutions:
-
Solution is Supersaturated or Cooling Too Quickly: Rapid cooling or a highly concentrated solution can cause the compound to come out of solution as a liquid (oil) rather than a solid.[10][11]
-
Low Melting Point of the Compound: If the boiling point of the solvent is higher than the melting point of your compound, it may "oil out".[12]
-
Solution: Choose a solvent with a lower boiling point.
-
-
Lack of Nucleation Sites: Crystal formation requires a point of initiation.
Logical Workflow for Inducing Crystallization:
Caption: A workflow for troubleshooting and inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate purification method?
The choice of purification method is dictated by the physicochemical properties of your product and impurities, the scale of the reaction, and the desired level of purity.[15]
-
For solids: Crystallization is often a good choice for large-scale purification, while chromatography is suitable for smaller scales or difficult separations.
-
For liquids: Distillation is effective if there is a significant difference in boiling points between the components.[16] Otherwise, chromatography is a versatile option.
-
For acidic or basic compounds: An initial acid-base extraction can be a very effective first step to remove impurities.[12]
Q2: Is it acceptable to use multiple purification techniques?
Yes, it is common and often necessary to use a combination of methods. A typical sequence might involve an initial extraction to remove the bulk of impurities, followed by column chromatography for fine separation, and a final crystallization step to obtain a highly pure solid product.
Q3: What should I do if my compound degrades on a silica gel column?
Some compounds are sensitive to the acidic nature of silica gel.[17]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.
-
Neutralize the Silica: You can add a small percentage of a base like triethylamine to your mobile phase to neutralize the acidic sites on the silica.[8]
-
Non-Chromatographic Methods: If the compound is highly unstable, explore non-chromatographic methods like crystallization, distillation, or precipitation.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azom.com [azom.com]
- 3. biotage.com [biotage.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. welch-us.com [welch-us.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. openaccesspub.org [openaccesspub.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR and 13C NMR spectral data for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
An In-Depth Comparative Guide to the 1H and 13C NMR Spectral Analysis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
This guide provides a comprehensive analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a multifunctional heterocyclic compound relevant to medicinal chemistry and drug discovery. In the absence of a complete, publicly available assigned spectrum for this specific molecule, this document serves as an expert-level guide to its structural verification. We will achieve this by dissecting the molecule's structure, predicting its spectral features based on established principles, and comparing it with isomeric and analogous structures to highlight the power of NMR in unambiguous chemical identification.
The Imperative of NMR in Modern Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[1] For drug development professionals, confirming the precise molecular structure, including regiochemistry, is a non-negotiable step in the synthesis of novel chemical entities, intermediates, and active pharmaceutical ingredients (APIs). The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives require meticulous characterization to differentiate between closely related isomers, which may possess vastly different biological activities.
This guide focuses on this compound, a compound featuring a highly substituted pyridine ring. The strategic placement of a chloro group, a formyl (aldehyde) group, and a bulky tert-butoxycarbonyl (Boc) protected amine creates a unique electronic environment, which is reflected in its NMR spectrum. Our analysis will provide researchers with the predictive framework and comparative data necessary to confidently identify this molecule and distinguish it from its synthetic precursors and potential isomeric byproducts.
Predicted NMR Spectral Data for the Target Molecule
To predict the 1H and 13C NMR spectra, we must consider the electronic influence of each substituent on the pyridine ring.
-
Nitrogen Atom: The nitrogen in the pyridine ring is electron-withdrawing, causing a significant downfield shift for adjacent protons and carbons (α-positions).[1][2]
-
Chloro Group (C6): As an electron-withdrawing group, it will deshield the adjacent proton (H5).
-
Formyl Group (C4): The aldehyde is strongly electron-withdrawing and will significantly deshield the aldehyde proton itself and, to a lesser extent, adjacent ring protons.
-
Carbamate Group (C3): The NH-Boc group is, overall, an electron-donating group, which will shield adjacent protons and carbons.
The structure and numbering scheme for our target molecule are presented below.
Figure 1: Structure of this compound with atom numbering.
Based on this structure, the predicted spectral data are summarized below.
Table 1: Predicted 1H and 13C NMR Data
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Rationale & Expected Multiplicity |
|---|---|---|---|
| H2 | ~8.5 - 8.7 | - | Singlet (s). Positioned α to the ring nitrogen, expected to be significantly downfield. |
| H5 | ~7.8 - 8.0 | - | Singlet (s). Positioned between two electron-withdrawing groups (Cl and Formyl). |
| NH | ~9.0 - 9.5 | - | Broad Singlet (br s). Amide protons are typically downfield and can be broad. |
| CHO | ~10.0 - 10.5 | ~190 - 195 | Singlet (s). Aldehyde protons are characteristically found at very low field. |
| C(CH3)3 | ~1.5 - 1.6 | ~28.0 - 28.5 | Singlet (s, 9H). Classic tert-butyl signal.[3] |
| C2 | - | ~148 - 152 | Carbon α to nitrogen. |
| C3 | - | ~135 - 140 | Carbon bearing the electron-donating carbamate group. |
| C4 | - | ~140 - 145 | Carbon bearing the electron-withdrawing formyl group. |
| C5 | - | ~120 - 125 | Carbon adjacent to the chloro and formyl-substituted carbons. |
| C6 | - | ~155 - 160 | Carbon α to nitrogen and bearing the chloro group. |
| C=O (carbamate) | - | ~152 - 154 | Carbonyl carbon of the Boc protecting group.[3] |
| C (CH3)3 | - | ~80 - 82 | Quaternary carbon of the tert-butyl group.[3] |
Comparative Analysis: The Key to Isomeric Differentiation
The true analytical power of NMR is revealed when comparing the spectra of closely related isomers. A common challenge in synthetic chemistry is the potential for substitution at different positions on the pyridine ring. Let's compare our target compound with a plausible isomer: tert-butyl 6-chloro-2-formylpyridin-3-ylcarbamate.
Table 2: Spectral Comparison of Positional Isomers
| Feature | Target: this compound | Isomer: tert-butyl 6-chloro-2-formylpyridin-3-ylcarbamate | Key Differentiating Observation |
|---|---|---|---|
| Aromatic Protons | Two singlets (H2, H5). | Two doublets (H4, H5). | The presence of two adjacent protons (H4 and H5) in the isomer will result in ortho-coupling (3J ≈ 4-6 Hz), producing two distinct doublets. Our target compound has isolated aromatic protons, resulting in singlets.[1] |
| H2/H4 Chemical Shift | H2 is present (~8.5-8.7 ppm). | H4 is present (~7.5-7.8 ppm). | The proton α to the nitrogen (H2) in the target is significantly more downfield than the proton γ to the nitrogen (H4) in the isomer.[1] |
| Proximity Effects (NOE) | NOE correlation expected between the NH proton and the H2 proton. | NOE correlation expected between the NH proton and the H4 proton. | A 2D NOESY or ROESY experiment would definitively confirm the spatial relationship between the carbamate NH and the adjacent ring proton. |
This comparative analysis demonstrates how simple 1D 1H NMR, by analyzing both chemical shifts and coupling patterns, can unequivocally distinguish between these two isomers.
Experimental Protocol for Structural Verification
To ensure the acquisition of high-quality, reliable data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where data from multiple experiments converge to confirm the structure.
Step 1: Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices. DMSO-d6 is often preferred for ensuring the observation of exchangeable protons like the NH proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Step 2: NMR Data Acquisition
-
1H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
13C NMR: Acquire a proton-decoupled 13C spectrum. This is crucial for observing all carbon signals, including quaternary carbons.
-
DEPT-135: Perform a DEPT-135 experiment to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks. While limited for this specific molecule due to the lack of proton-proton coupling on the ring, it is essential for confirming the absence of such correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, allowing for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations for the target compound would include:
-
The aldehyde proton (CHO) to the C4 and C5 carbons.
-
The H5 proton to the C4, C6, and C3 carbons.
-
The H2 proton to the C3, C4, and C6 carbons.
-
The NH proton to the C2, C3, and C4 carbons.
-
Figure 2: Recommended workflow for the complete structural elucidation of the target molecule.
Conclusion
The structural verification of this compound is a clear-cut process when a systematic NMR analysis is employed. While a direct literature spectrum may be elusive, a predictive approach based on fundamental principles of chemical shifts and substituent effects provides a robust hypothesis. The true confirmation lies in a comparative analysis, particularly against potential isomers, where differences in proton coupling patterns provide an unmistakable signature. By following the detailed experimental protocol outlined, researchers in drug development can confidently acquire a full suite of 1D and 2D NMR data, enabling a rigorous and unambiguous assignment of the compound's constitution, thereby ensuring the integrity of their synthetic endeavors.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.
- Supporting Information for Boc-Protection of Amines. Synlett.
Sources
Interpreting the mass spectrometry (MS) of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
An In-Depth Technical Guide to the Mass Spectrometry of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Authored by a Senior Application Scientist
Abstract
The structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios of ions. This guide provides a comprehensive interpretation of the mass spectrum of this compound, a substituted pyridine derivative relevant in medicinal chemistry. We will compare and contrast predicted fragmentation patterns under both high-energy Electron Ionization (EI-MS) and soft-ionization Tandem Mass Spectrometry (ESI-MS/MS) conditions. This document serves as a practical resource for researchers, offering detailed mechanistic explanations, predicted fragment tables, and standardized experimental protocols to aid in the characterization of this and structurally related molecules.
Molecular Structure: The Foundation of Fragmentation
Before interpreting a mass spectrum, a thorough understanding of the molecule's structure is essential. This compound (Molecular Formula: C₁₁H₁₃ClN₂O₃, Monoisotopic Mass: 256.0615 g/mol ) possesses several key features that will dictate its behavior in a mass spectrometer.[1]
-
Tert-butyl Carbamate (Boc) Group: This bulky protecting group is notoriously labile and represents a primary site for initial fragmentation.
-
Chlorinated Pyridine Ring: A stable aromatic core that contains a chlorine atom. The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M and M+2 isotopic peaks for all chlorine-containing fragments.[2]
-
Formyl (Aldehyde) Group: This group can undergo characteristic α-cleavages, such as the loss of a hydrogen radical (H•) or a formyl radical (•CHO).[3]
-
Amine Linkage: The carbamate is linked to the pyridine ring via a nitrogen atom, providing another potential cleavage site.
The interplay of these functional groups under different ionization energies leads to distinct and predictable fragmentation pathways.
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique fundamentally alters the resulting mass spectrum. EI is a high-energy ("hard") technique that typically causes extensive fragmentation, while ESI is a "soft" technique that usually leaves the molecular ion intact, requiring tandem MS (MS/MS) to induce fragmentation.
Predicted Fragmentation under Electron Ionization (EI-MS)
In EI-MS, the high energy (typically 70 eV) imparted to the molecule leads to the formation of a high-energy radical cation (M•+) that undergoes a cascade of fragmentation reactions.[4] The resulting spectrum is a fingerprint of the molecule's structure.
The workflow for EI-MS analysis and fragmentation is as follows:
Caption: A generalized workflow for Electron Ionization Mass Spectrometry.
The primary fragmentation pathways for this compound under EI are dominated by the lability of the Boc group.
Caption: Predicted major fragmentation pathways in EI-MS.
Key Predicted EI-MS Fragments:
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Mechanism/Lost Neutral | Rationale |
| 256/258 | [M]•+ | Molecular Ion | The parent radical cation. |
| 200/202 | [M - C₄H₈]•+ | Loss of isobutene | A classic McLafferty-type rearrangement for tert-butyl esters and carbamates is a primary fragmentation route.[5] |
| 199/201 | [M - C₄H₉]⁺ | Loss of tert-butyl radical | α-cleavage resulting in the loss of the stable tert-butyl radical. |
| 155/157 | [M - C₅H₉O₂]⁺ | Loss of Boc radical | Cleavage of the N-C bond of the carbamate, yielding the protonated amino-pyridine core. |
| 127/129 | [C₅H₂ClN₂]⁺ | Loss of CO from m/z 155 | Aromatic aldehydes readily lose carbon monoxide (28 Da) after initial fragmentation.[6][7] |
| 57 | [C₄H₉]⁺ | tert-butyl cation | The tert-butyl carbocation is highly stable and often observed as a prominent peak. |
Predicted Fragmentation under ESI-MS/MS
ESI is a soft ionization technique ideal for polar and thermally labile molecules. It typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID).
The fragmentation of the [M+H]⁺ ion (m/z 257/259) will proceed via the lowest energy pathways.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Key Predicted ESI-MS/MS Fragments from precursor [M+H]⁺:
| Precursor m/z (³⁵Cl/³⁷Cl) | Product m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Mechanism/Lost Neutral | Rationale |
| 257/259 | 201/203 | [M+H - C₄H₈]⁺ | Loss of isobutene (56 Da) | The most common and lowest-energy fragmentation pathway for protonated Boc-protected amines. |
| 257/259 | 157/159 | [M+H - C₅H₈O₂]⁺ | Loss of Boc group (100 Da) | Complete loss of the tert-butoxycarbonyl group to yield the amino-pyridine core. |
| 201/203 | 157/159 | [Fragment - CO₂]⁺ | Loss of carbon dioxide (44 Da) | The remaining carbamic acid intermediate readily decarboxylates.[8] |
Standardized Experimental Protocol
To ensure reproducibility and accuracy, a self-validating protocol is essential. This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Objective: To acquire high-resolution ESI-MS and MS/MS spectra of this compound.
Instrumentation:
-
LC System: UPLC/HPLC system capable of gradient elution.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
Materials:
-
Analyte sample (~1 mg/mL stock in DMSO or Acetonitrile).
-
LC-MS grade Acetonitrile (ACN).
-
LC-MS grade Water.
-
LC-MS grade Formic Acid (FA).
Methodology:
-
Sample Preparation:
-
Prepare a working solution of the analyte at 1-10 µg/mL in 50:50 ACN:Water.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: ACN + 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.[4]
-
Desolvation Gas Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
MS¹ Scan Range: m/z 50-500.
-
MS² (Tandem MS) Acquisition:
-
Select the [M+H]⁺ ions at m/z 257.1 and 259.1 as precursors.
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.
-
-
-
Data Validation & Analysis:
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z with the correct 3:1 isotopic ratio for a single chlorine atom.
-
Analyze the MS² spectrum to identify key fragment ions as predicted in the table above.
-
Verify the mass accuracy of precursor and product ions (<5 ppm).
-
Conclusion
The mass spectral interpretation of this compound is a logical process guided by the fundamental principles of chemical reactivity and the distinct characteristics of its functional groups. Under high-energy EI-MS, fragmentation is extensive and initiated by the labile Boc group, providing a rich fingerprint of the entire structure. Conversely, soft-ionization ESI-MS coupled with tandem MS offers a more controlled fragmentation, primarily characterized by the facile loss of isobutene (56 Da) and the entire Boc-group (100 Da) from the protonated molecule. Understanding these distinct, predictable pathways allows researchers to confidently identify this molecule and characterize related structures in complex mixtures, which is an indispensable capability in the field of drug development.
References
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- Stilgenbauer, L. A., et al. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. Journal of The American Society for Mass Spectrometry.
- Guo, F., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
- Budzikiewicz, H., & Pesch, R. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- University of Arizona. (n.d.).
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Klarenaar, B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.
- BenchChem. (2025).
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
Sources
- 1. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Quality Landscape of Pyridine-Based Building Blocks: A Comparative Guide to the Certificate of Analysis for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
For researchers, scientists, and drug development professionals, the purity and well-defined characterization of chemical building blocks are paramount to the success and reproducibility of their work. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a key intermediate in medicinal chemistry. By objectively comparing its analytical profile with common alternatives and providing detailed experimental protocols, this document serves as a practical resource for ensuring the quality and reliability of this critical reagent.
The versatile pyridine scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents.[1][2] The subject of this guide, this compound, is a trifunctionalized pyridine derivative offering multiple reaction sites for molecular elaboration. Its Boc-protected amine, formyl group, and chloro substituent make it a valuable precursor for a diverse range of complex molecules.[3] Understanding the nuances of its quality control, as detailed in a Certificate of Analysis, is crucial for any researcher incorporating it into their synthetic workflow.
Deconstructing the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis is more than just a document of compliance; it is a detailed report card of a specific batch of a chemical compound. For a senior application scientist, scrutinizing the CoA is the first line of defense against introducing variables that could compromise experimental outcomes. Below is a representative CoA for this compound, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Conforms to Structure | Conforms | ¹H NMR Spectroscopy |
| Purity by HPLC-UV (254 nm) | ≥ 97.0% | 98.5% | HPLC-UV |
| Mass Spectrum (ESI+) | [M+H]⁺ = 257.07 | 257.1 | LC-MS |
| Residual Solvents | ≤ 0.5% | 0.1% (Ethyl Acetate) | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | KF Titration |
Causality Behind the Specifications:
-
Appearance: This simple yet crucial test provides an initial indication of purity. Any significant deviation from the expected color or form could suggest the presence of impurities or degradation.
-
Identity by ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[4] The CoA should confirm that the observed spectrum is consistent with the expected structure of this compound.
-
Purity by HPLC-UV: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a quantitative method used to determine the purity of the compound by separating it from any non-volatile impurities.[5] A purity of ≥ 97.0% is a common standard for such intermediates, ensuring that the vast majority of the material is the desired compound.
-
Mass Spectrum (ESI+): Mass spectrometry provides the mass-to-charge ratio of the protonated molecule, confirming its molecular weight.[6] This serves as an orthogonal confirmation of the compound's identity.
-
Residual Solvents: Gas Chromatography-Headspace (GC-HS) analysis is used to identify and quantify any remaining solvents from the synthesis and purification process. Residual solvents can interfere with subsequent reactions or biological assays.
-
Water Content: The Karl Fischer (KF) titration method is specific for the determination of water content. Excess water can be detrimental to moisture-sensitive reactions.
Comparative Analysis: Halogen Substitution on the Pyridine Ring
To better understand the analytical profile of this compound, it is instructive to compare it with its fluoro and bromo analogs, which are also utilized in drug discovery for their unique electronic and metabolic properties.[3]
Table 2: Comparative Analytical Data for Halogenated Pyridine Intermediates
| Parameter | This compound | tert-butyl 6-fluoro-4-formylpyridin-3-ylcarbamate | tert-butyl 6-bromo-4-formylpyridin-3-ylcarbamate |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | C₁₁H₁₃FN₂O₃ | C₁₁H₁₃BrN₂O₃ |
| Molecular Weight | 256.69 | 254.23 | 301.14 |
| ¹H NMR (CDCl₃, 400 MHz) - Pyridine Protons | ~8.8 ppm (s, 1H), ~8.4 ppm (s, 1H) | ~8.7 ppm (s, 1H), ~8.3 ppm (d, 1H) | ~8.9 ppm (s, 1H), ~8.5 ppm (s, 1H) |
| ¹H NMR (CDCl₃, 400 MHz) - Formyl Proton | ~10.2 ppm (s, 1H) | ~10.1 ppm (s, 1H) | ~10.3 ppm (s, 1H) |
| ¹H NMR (CDCl₃, 400 MHz) - Boc Protons | ~1.5 ppm (s, 9H) | ~1.5 ppm (s, 9H) | ~1.5 ppm (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) - C-Halogen | ~152 ppm | ~160 ppm (d, J ≈ 240 Hz) | ~140 ppm |
| HPLC Retention Time (Typical) | Intermediate | Earlier | Later |
| Mass Spectrum (ESI+) [M+H]⁺ | 257.07 | 255.09 | 301.02 / 303.02 (Isotopic Pattern) |
Expert Insights: The substitution of chlorine with fluorine or bromine significantly influences the electronic properties and, consequently, the analytical characteristics of the molecule. The strong electron-withdrawing nature of fluorine can affect the chemical shifts of nearby protons in the NMR spectrum.[3] In the mass spectrum, the bromine-containing analog will exhibit a characteristic isotopic pattern due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.
Experimental Protocols for Quality Verification
To empower researchers to independently verify the quality of their starting materials, we provide the following detailed experimental protocols. These protocols are designed to be self-validating, with clear explanations for the chosen parameters.
Protocol 1: Purity Determination by HPLC-UV
This method is designed to provide a robust and reproducible assessment of the purity of this compound.
Caption: HPLC-UV workflow for purity analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen for its compatibility with the reversed-phase column and its ability to fully solubilize the analyte.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a standard choice for moderately polar organic molecules. The specified dimensions provide good resolution and efficiency.
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is used. Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.
-
Gradient Elution: The gradient program allows for the effective elution of the target compound while also separating it from both more polar and less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm is chosen as the pyridine ring exhibits strong absorbance at this wavelength.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a ¹H NMR spectrum to confirm the chemical structure.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Key signals to look for: a singlet around 10.2 ppm (formyl proton), two singlets in the aromatic region (pyridine protons), a singlet around 9.5 ppm (NH proton), and a singlet at approximately 1.5 ppm (tert-butyl protons).[7]
-
Protocol 3: Molecular Weight Verification by LC-MS
This protocol confirms the molecular weight of the compound.
Caption: LC-MS workflow for molecular weight verification.
Methodology:
-
Sample Preparation: Prepare a dilute solution (approximately 0.1 mg/mL) of the compound in a 50:50 mixture of acetonitrile and water.
-
Analysis: Introduce the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode. A rapid LC gradient can be used to quickly elute the compound into the mass spectrometer.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at an m/z of approximately 257.07. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) will result in a smaller peak at m/z 259.07, with an intensity ratio of approximately 3:1.[8]
Potential Impurities and Their Significance
A thorough understanding of potential impurities is critical for a comprehensive quality assessment. Impurities can arise from starting materials, side reactions, or degradation.
Table 3: Common Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Significance |
| 6-chloro-4-formylpyridin-3-amine | Incomplete reaction of the starting material with di-tert-butyl dicarbonate. | Can participate in undesired side reactions in subsequent synthetic steps. |
| Di-Boc protected amine | Over-reaction during the Boc protection step. | Can lead to lower yields and purification challenges. |
| Isomeric impurities | Non-selective formylation or halogenation during synthesis. | May have different reactivity and could lead to the formation of undesired final products. |
| Unreacted starting materials | Incomplete conversion in any of the synthetic steps. | Reduces the overall purity and can complicate downstream processes. |
The presence of these impurities can often be detected by the HPLC-UV and LC-MS methods described above, appearing as additional peaks in the chromatogram.
Conclusion
The Certificate of Analysis for this compound is a critical document that provides a wealth of information about the quality and purity of this important building block. By understanding the significance of each analytical test and by having the capability to perform orthogonal verification, researchers can ensure the integrity of their starting materials. This comparative guide, with its detailed experimental protocols and discussion of potential impurities, serves as a valuable resource for scientists and drug development professionals, enabling them to proceed with their research with a higher degree of confidence and reproducibility.
References
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
- Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl)
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
NIH. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]
-
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]
-
PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Retrieved from [Link]
-
PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
ChemUniverse. (n.d.). tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Tert-butyl 6-chloro- vs. 6-fluoro-4-formylpyridin-3-ylcarbamate
In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines serve as privileged structures. This guide provides an in-depth comparative analysis of two key synthetic intermediates: tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate and tert-butyl 6-fluoro-4-formylpyridin-3-ylcarbamate. Our focus will be on their differential reactivity, offering field-proven insights and experimental data to inform rational synthetic design.
Structural Overview and Electronic Considerations
At first glance, the two molecules are structurally analogous, featuring a pyridine core functionalized with a formyl group, a Boc-protected amine, and a halogen at the 6-position. This substitution pattern renders the pyridine ring electron-deficient, a critical feature for the reactivity profile we will discuss.
The key distinction lies in the halogen substituent: chlorine versus fluorine. This seemingly minor difference has profound implications for the reactivity of the C6 position, primarily in the context of nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine, compared to chlorine, makes the carbon atom to which it is attached significantly more electrophilic and, therefore, more susceptible to nucleophilic attack. While fluorine forms a stronger bond with carbon than chlorine, in the context of SNAr on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack. The superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate makes it a better leaving group in these reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between the chloro and fluoro analogs is observed in SNAr reactions at the C6 position. The fluoro-substituted compound is substantially more reactive.
Theoretical Framework: The established order of leaving group ability in SNAr on activated aryl systems is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to accommodate the incoming nucleophile in the rate-determining step. Studies on analogous systems have consistently demonstrated this trend. For instance, in the reaction of 2-halo-pyridines with sodium ethoxide, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine.[1][2] This principle directly applies to the 6-position of our target molecules, which is electronically similar to the 2-position.
| Reaction Type | Nucleophile | tert-butyl 6-fluoro-4-formylpyridin-3-ylcarbamate | This compound |
| SNAr | Primary/Secondary Amines | High reactivity, mild conditions (e.g., room temp. to 60 °C) | Lower reactivity, requires higher temperatures or stronger bases |
| SNAr | Alkoxides/Thiolates | High reactivity, often proceeds to completion rapidly | Sluggish reaction, may require forcing conditions |
Reactivity at Other Functional Groups
While the halogen at C6 is the primary point of differential reactivity, both molecules share other reactive sites.
The Formyl Group: A Gateway to Diverse Functionality
The aldehyde at the C4 position is a versatile handle for a variety of transformations, most notably reductive amination. In this reaction, the reactivity of the chloro and fluoro analogs is expected to be comparable, as the halogen's electronic influence on the distant formyl group is less pronounced.
Palladium-Catalyzed Cross-Coupling Reactions
Both the chloro and fluoro substituents can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the relative reactivity is reversed compared to SNAr. In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Cl bond is weaker than the C-F bond, making the chloro-substituted pyridine generally more reactive in these transformations.
Deprotection of the Boc-Carbamate
The tert-butoxycarbonyl (Boc) protecting group on the amine at C3 can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This reaction is generally facile and is not significantly influenced by the nature of the halogen at the C6 position.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
To a solution of the halo-pyridine (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq).
-
The reaction mixture is stirred at the appropriate temperature (for the fluoro-derivative, room temperature to 60 °C; for the chloro-derivative, 80-120 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Reductive Amination
-
To a solution of the formylpyridine (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloroethane or THF) is added a mild acid (e.g., acetic acid, 1.0 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and its fluoro analog is primarily dictated by the desired transformation at the C6 position.
-
For nucleophilic aromatic substitution (SNAr) , the fluoro-derivative is the substrate of choice due to its significantly higher reactivity, allowing for milder reaction conditions and broader substrate scope.
-
For palladium-catalyzed cross-coupling reactions , the chloro-derivative is generally preferred due to the greater ease of oxidative addition to the C-Cl bond.
The reactivity of the formyl and Boc-protected amine functionalities is largely independent of the halogen substituent, providing a consistent platform for further molecular elaboration. This guide serves as a foundational resource for researchers to make informed decisions in the synthesis of complex pyridine-based molecules.
References
- Schlosser, M., & Rausis, T. (2005). The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1332-1342.
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
NIH. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
Sources
A Comparative Guide to Alternative Synthetic Routes for 3-Amino-4-formylpyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-4-formylpyridine scaffold is a critical pharmacophore found in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. Its synthesis, however, can present challenges in terms of regioselectivity, yield, and scalability. This guide provides an in-depth technical comparison of alternative synthetic routes to this valuable scaffold, offering experimental insights and data to inform strategic decisions in drug discovery and development.
Introduction to the 3-Amino-4-formylpyridine Scaffold
The unique arrangement of the amino and formyl groups on the pyridine ring endows the 3-amino-4-formylpyridine scaffold with the ability to participate in a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. Its derivatives have shown promise in various therapeutic areas, acting as kinase inhibitors, and modulators of other important biological targets. The efficient and cost-effective synthesis of this scaffold is therefore a key consideration in the early stages of drug development.
This guide will explore three primary synthetic strategies for accessing the 3-amino-4-formylpyridine core:
-
Direct Formylation of 3-Aminopyridine via the Vilsmeier-Haack Reaction.
-
Selective Oxidation of 3-Amino-4-methylpyridine.
-
A Multi-step Approach Involving Formylation of a Halogenated Pyridine and Subsequent Amination.
Each route will be evaluated based on its synthetic efficiency, substrate scope, and practical considerations for laboratory and potential scale-up applications.
Route 1: Direct Formylation of 3-Aminopyridine via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.
Mechanistic Rationale
The amino group at the 3-position of the pyridine ring is a strong activating group, directing electrophilic substitution to the ortho (C2 and C4) and para (C6) positions.[2] The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile that reacts with the electron-rich pyridine ring. The regioselectivity of the reaction is a critical consideration. While electrophilic substitution on pyridine itself typically occurs at the 3-position, the powerful directing effect of the amino group is expected to favor formylation at the C4 position, alongside potential formation of the C2 and C6 isomers.
Caption: Vilsmeier-Haack formylation of 3-aminopyridine.
Experimental Protocol (Adapted from a related procedure)[3]
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to preform the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of 3-aminopyridine (1 equivalent) in DMF.
-
The reaction mixture is then heated to 80-90 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate or potassium carbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by column chromatography on silica gel.
Performance and Considerations
| Parameter | Vilsmeier-Haack Formylation |
| Starting Material | 3-Aminopyridine |
| Key Reagents | DMF, POCl₃ |
| Typical Yield | Moderate (potential for isomer formation) |
| Reaction Conditions | 80-90 °C |
| Advantages | Direct, one-pot reaction. |
| Disadvantages | Potential for a mixture of regioisomers, requiring careful purification. |
Expert Insight: The success of this route hinges on the regioselectivity. While the C4-formylated product is often a major component, the formation of C2 and C6 isomers can complicate purification and reduce the overall yield of the desired product. Optimization of reaction temperature and stoichiometry may be necessary to enhance the selectivity for the C4 position.
Route 2: Selective Oxidation of 3-Amino-4-methylpyridine
An alternative and often more regioselective approach is the oxidation of a pre-functionalized pyridine, in this case, 3-amino-4-methylpyridine. The methyl group at the 4-position serves as a precursor to the formyl group.
Mechanistic Rationale
The selective oxidation of a methyl group to an aldehyde in the presence of an amino group requires a mild and selective oxidizing agent. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes and ketones. While the direct oxidation of a methyl group is more challenging, activated methyl groups on heterocyclic rings can be oxidized under certain conditions. The reaction likely proceeds through a radical mechanism or via the formation of a manganese ester intermediate.
Caption: Workflow for the oxidation of 3-amino-4-methylpyridine.
Experimental Protocol
-
To a solution of 3-amino-4-methylpyridine (1 equivalent) in a suitable solvent (e.g., dioxane, chloroform, or toluene), add activated manganese dioxide (MnO₂, 5-10 equivalents).
-
The reaction mixture is heated to reflux and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide.
-
The filter cake is washed with the reaction solvent.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Performance and Considerations
| Parameter | Selective Oxidation |
| Starting Material | 3-Amino-4-methylpyridine |
| Key Reagents | Activated Manganese Dioxide (MnO₂) |
| Typical Yield | Moderate to Good |
| Reaction Conditions | Reflux |
| Advantages | High regioselectivity, avoids isomeric mixtures. |
| Disadvantages | Requires a multi-step synthesis for the starting material, long reaction times, and a large excess of the oxidizing agent. |
Expert Insight: The activity of the manganese dioxide is crucial for the success of this reaction. Commercially available "activated" MnO₂ is often used, or it can be prepared by the reaction of potassium permanganate with a manganese(II) salt. The reaction can be slow, and careful monitoring is required to prevent over-oxidation to the carboxylic acid.
Route 3: Multi-step Synthesis via Formylation and Amination of 3-Bromopyridine
This strategy involves the initial introduction of the formyl group onto a halogenated pyridine, followed by the displacement of the halogen with an amino group. This approach offers excellent control over regioselectivity.
Synthetic Sequence
The synthesis begins with the ortho-lithiation of 3-bromopyridine, followed by quenching with DMF to introduce the formyl group at the 4-position, yielding 3-bromo-4-formylpyridine. The subsequent amination of the bromo-substituted aldehyde can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[3]
Caption: Multi-step synthesis of 3-amino-4-formylpyridine.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-formylpyridine
-
To a solution of 3-bromopyridine (1 equivalent) in dry THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add dry N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise and continue stirring at -78 °C for another hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 3-bromo-4-formylpyridine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2 equivalents).
-
Add a source of ammonia, such as benzophenone imine or an ammonia solution in dioxane.
-
Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Performance and Considerations
| Parameter | Multi-step Synthesis |
| Starting Material | 3-Bromopyridine |
| Key Reagents | n-BuLi, DMF, Palladium catalyst, Ligand, Base |
| Typical Yield | Good to Excellent (over two steps) |
| Reaction Conditions | Cryogenic temperatures for lithiation, elevated temperatures for amination |
| Advantages | Excellent regioselectivity, generally high yields. |
| Disadvantages | Multi-step process, requires handling of pyrophoric reagents (n-BuLi), and expensive palladium catalysts and ligands. |
Expert Insight: This route offers the most reliable control over the position of the functional groups. The choice of ligand and base in the Buchwald-Hartwig amination step is critical for achieving high yields and can be substrate-dependent. While the initial investment in catalysts and ligands may be higher, the clean reaction profile and high yields often make this the preferred method for producing high-purity material.
Comparative Summary of Synthetic Routes
| Feature | Vilsmeier-Haack Formylation | Selective Oxidation | Multi-step Synthesis |
| Number of Steps | 1 | 2 (including starting material synthesis) | 2 |
| Regioselectivity | Moderate (potential for isomers) | High | Excellent |
| Overall Yield | Moderate | Moderate to Good | Good to Excellent |
| Key Challenges | Isomer separation | Long reaction times, reagent stoichiometry | Handling of sensitive reagents, cost of catalysts |
| Scalability | Potentially challenging due to purification | Feasible, but requires large excess of oxidant | Well-established for scale-up |
Conclusion
The choice of synthetic route to the 3-amino-4-formylpyridine scaffold depends on several factors, including the desired scale of production, the availability of starting materials and reagents, and the importance of regiochemical purity.
-
The Vilsmeier-Haack formylation offers a direct, one-step approach but may require significant optimization and purification to isolate the desired C4-isomer.
-
The selective oxidation of 3-amino-4-methylpyridine provides excellent regioselectivity but is a longer process that depends on the efficiency of the oxidation step.
-
The multi-step synthesis via formylation and amination of 3-bromopyridine offers the most robust and regioselective route, often providing the highest yields of the pure product, albeit at a higher initial cost.
For early-stage research where small quantities of material are needed and regiochemical purity is paramount, the multi-step synthesis is often the most reliable choice. For process development and potential scale-up, the selective oxidation route may be more attractive if the starting material is readily available and the oxidation can be optimized for efficiency. The direct formylation approach remains a viable option, particularly if the separation of isomers is not overly burdensome.
References
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000, 56, 355–685.
- Comins, D. L.; O'Connor, S. The Rieche Formylation of 3-Substituted Pyridines. J. Org. Chem.1986, 51 (19), 3557–3560.
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Amide, and Carbamate N-Arylation. Chem. Rev.2016, 116 (19), 12564–12649.
-
Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 30, p.3 (1950). [Link]
-
Ivonin, S. P.; et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv2024 . [Link]
Sources
A Senior Application Scientist's Guide to Amine Protection in Pyridine Synthesis: A Comparative Analysis of Boc and Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the synthesis of substituted pyridines stands as a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The strategic manipulation of the pyridine core often necessitates the temporary masking of reactive functional groups, with the exocyclic amino group presenting a particular challenge. The nucleophilicity of the amine and the basicity of the pyridine nitrogen can interfere with a wide range of synthetic transformations. Consequently, the judicious selection of an amine protecting group is not merely a tactical step but a strategic decision that dictates the feasibility, efficiency, and outcome of the entire synthetic route.
This guide provides an in-depth comparison of the most ubiquitous amine protecting group, tert-butoxycarbonyl (Boc), with its principal alternatives—benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc)—in the context of pyridine synthesis. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, offering field-proven insights into how each protecting group influences the stability, reactivity, and ultimate functionalization of the pyridine scaffold.
The Strategic Importance of Orthogonality
In multi-step synthesis, the concept of "orthogonality" is paramount. Orthogonal protecting groups can be removed under distinct conditions without affecting each other, allowing for the selective unmasking of specific functional groups at precise moments.[1] The Boc, Cbz, and Fmoc groups form the classic triad of orthogonal carbamate protecting groups, a feature essential for complex molecular construction.[2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA, HCl).[1]
-
Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[1]
This fundamental difference in cleavage conditions is the primary driver for selecting one over the others.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Comparative Analysis of Protecting Groups for Aminopyridines
The inherent electronic properties of the pyridine ring—being electron-deficient—can render the exocyclic amino group less nucleophilic than its aniline counterparts. This reduced reactivity can complicate the protection step, sometimes requiring catalysts or more forcing conditions. The choice of protecting group must account for this, as well as for the conditions of subsequent reaction steps.
Data Presentation: Protection and Deprotection Comparison
The following table summarizes typical conditions and reported yields for the protection and deprotection of aminopyridines. Note that yields are highly substrate- and condition-dependent; this data is compiled from various sources to provide a representative comparison. 3-Aminopyridine is used as a model substrate where specific data is available.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Typical Conditions | Base (TEA, DMAP), optional EDCI/HOBT, in CH₂Cl₂ or THF, RT. | NaHCO₃ or other base in THF/H₂O or CH₂Cl₂, 0°C to RT.[3] | NaHCO₃ in dioxane/H₂O or Pyridine in CH₂Cl₂, RT.[4] |
| Reported Yield (3-AP) | 85% (with EDCI/HOBT) | ~90% (general amine protection)[3] | High (general amine protection) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) or HCl | H₂ (1 atm), Pd/C catalyst | 20% Piperidine in DMF |
| Typical Conditions | TFA in CH₂Cl₂, 0°C to RT, 1-2h.[5] | H₂/Pd-C in MeOH or EtOH, RT, 1-12h.[1] | 20% Piperidine/DMF, RT, <30 min.[1] |
| Reported Yield | High (>95%) | High (>90%) | High (>95%) |
| Key Stability | Stable to base, hydrogenolysis.[1] | Stable to acid and base.[1] | Stable to acid, hydrogenolysis.[1] |
| Key Lability | Acid-labile.[1] | Cleaved by hydrogenolysis.[1] | Base-labile.[1] |
Causality Behind Experimental Choices: A Deeper Dive
The Boc Group: The Workhorse for Acid-Labile Protection
The Boc group is arguably the most common amine protecting group due to its ease of introduction and clean, acid-mediated removal.[6] The protection mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl of Boc anhydride. For less nucleophilic aminopyridines, the reaction can be sluggish. A patent demonstrates a high-yield procedure for 3-aminopyridine using coupling agents like EDCI and HOBT, which likely form a more reactive intermediate.
Why this matters for pyridine synthesis: The Boc group's stability to bases and nucleophiles makes it ideal for subsequent reactions involving organometallics (e.g., Grignard reagents, organolithiums) or strong, non-nucleophilic bases like LDA. Furthermore, its stability to catalytic hydrogenation allows for the selective reduction of other functional groups, such as nitro groups or other Cbz-protected amines, within the molecule.
However, the strong acids required for Boc deprotection (e.g., TFA) can be a significant drawback if the pyridine scaffold contains other acid-sensitive functional groups. Additionally, the deprotection mechanism generates a tert-butyl cation, which can act as an electrophile and cause side reactions like alkylation on electron-rich aromatic rings.
The Cbz Group: Robust Protection with a Catalytic Exit
The Cbz group offers robust protection and is stable to a wide range of acidic and basic conditions.[3] It is introduced using benzyl chloroformate, typically under Schotten-Baumann conditions (aqueous base).[7] Its removal via catalytic hydrogenolysis is exceptionally mild and proceeds under neutral pH, releasing toluene and carbon dioxide as byproducts.
Why this matters for pyridine synthesis: The Cbz group's stability profile makes it an excellent choice when the planned synthetic route involves strongly acidic or basic steps where a Boc or Fmoc group would be cleaved. It is orthogonal to both. However, its primary limitation is its incompatibility with any reaction involving catalytic reduction (e.g., hydrogenation of alkenes, alkynes, or nitro groups) or with palladium-catalyzed cross-coupling reactions where the catalyst could initiate premature deprotection. An interesting feature is that Cbz-Cl can activate the pyridine ring itself towards nucleophilic attack, a property that must be considered during the protection step.
The Fmoc Group: The Base-Labile Option for Orthogonal Schemes
The Fmoc group is the go-to choice when base-lability is required. It is exceptionally stable to acidic conditions, making it perfectly orthogonal to the Boc group.[4] Deprotection is typically achieved rapidly and cleanly using a solution of a secondary amine, most commonly piperidine in DMF.[8]
Why this matters for pyridine synthesis: The Fmoc group is ideal for syntheses where acid-sensitive functionalities must be preserved and where hydrogenolysis is not viable. Its primary application is in solid-phase peptide synthesis (SPPS), but its utility extends to solution-phase synthesis of complex molecules. The main drawback is its incompatibility with basic or nucleophilic reagents that might be used in subsequent steps. Even tertiary amines like DIPEA can cause slow cleavage.[9]
Impact on Pyridine Ring Functionalization: The Role of Directed ortho-Metalation (DoM)
One of the most powerful strategies for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM).[10] In this reaction, a directing metalating group (DMG) containing a heteroatom coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.
A protected amino group can serve as an excellent DMG. The choice of protecting group is critical, as it must be stable to the strongly basic conditions of lithiation.
-
N-Boc-aminopyridines: The carbamate carbonyl oxygen of the Boc group is an effective director for lithiation. The N-Boc group is stable to alkyllithium reagents at low temperatures (typically -78 °C), making it a superb choice for DoM protocols on the pyridine ring.[11] For a 3-(Boc-amino)pyridine, lithiation is directed to the C4 position.
-
N-Cbz-aminopyridines: While the Cbz group can also direct lithiation, the benzylic protons are also acidic and can be deprotonated by strong bases, potentially complicating the reaction.
-
N-Fmoc-aminopyridines: The Fmoc group is unsuitable for DoM. The acidic proton at the C9 position of the fluorene ring would be instantly deprotonated by the organolithium base, consuming the reagent and preventing the desired ortho-lithiation.
Caption: General workflow for synthesis involving aminopyridine protection.
Protocol 1: Boc Protection of 3-Aminopyridine
This protocol is adapted from a patented procedure demonstrating high yield and selectivity.
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 eq), 1-hydroxybenzotriazole (HOBT) (0.1 eq), triethylamine (TEA) (3.0 eq), and finally di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq). The addition of EDCI/HOBT is crucial for activating the process for the less nucleophilic aminopyridine.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-aminopyridine. A reported yield for this method is 85%.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the N-Boc-3-aminopyridine (1.0 eq) in CH₂Cl₂.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor deprotection by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2x) to remove residual acid.
-
Isolation: The product will be the TFA salt. To obtain the free amine, dissolve the residue in CH₂Cl₂ and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield 3-aminopyridine.
Protocol 3: Cbz Protection of 3-Aminopyridine (General Method)
This protocol is a standard Schotten-Baumann procedure adaptable for aminopyridines. [3]
-
Dissolution: Dissolve 3-aminopyridine (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield N-Cbz-3-aminopyridine.
Protocol 4: Cbz Deprotection (Hydrogenolysis)
-
Setup: Dissolve the N-Cbz-3-aminopyridine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale).
-
Reaction: Stir the mixture vigorously at room temperature for 1-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-aminopyridine.
Protocol 5: Fmoc Protection of 3-Aminopyridine (General Method)
This protocol is a standard procedure for Fmoc protection of amines. [4]
-
Dissolution: Dissolve 3-aminopyridine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield N-Fmoc-3-aminopyridine.
Protocol 6: Fmoc Deprotection
-
Setup: Dissolve the N-Fmoc-3-aminopyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to make a 20% (v/v) mixture.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete in under 30 minutes.
-
Monitoring: Monitor by TLC until the starting material is consumed.
-
Work-up: Remove the DMF and piperidine under high vacuum.
-
Isolation: The crude residue can be purified by dissolving in an appropriate solvent and washing with water, or directly by column chromatography to yield 3-aminopyridine.
Conclusion and Strategic Recommendations
The selection of an amine protecting group for pyridine synthesis is a decision that reverberates through the entire synthetic sequence.
-
Choose Boc when your downstream reactions involve strong bases, nucleophiles, or organometallic reagents (especially for directed ortho-metalation) and your final substrate can tolerate strong acid for deprotection. It offers the most versatility for C-H functionalization adjacent to the amine.
-
Choose Cbz when your synthesis requires robustness against both acidic and basic conditions and is free of catalytic hydrogenation steps. Its neutral deprotection via hydrogenolysis is ideal for sensitive substrates that cannot withstand the conditions required to remove Boc or Fmoc groups.
-
Choose Fmoc when your strategy is built around orthogonality to acid-labile groups (like Boc) and your subsequent steps do not involve basic or strongly nucleophilic reagents. Its mild, base-mediated removal is a significant advantage for delicate molecular architectures.
By understanding the chemical principles governing each protecting group's stability and reactivity, and by grounding this knowledge in robust experimental protocols, researchers can navigate the complexities of pyridine synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed (ortho) Metallation. Available at: [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
National Institutes of Health. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]
-
ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
Royal Society of Chemistry. . Available at: [Link]
-
National Institutes of Health. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Available at: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. ortho metalation. Available at: [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]
-
Royal Society of Chemistry. C–H functionalization of pyridines. Available at: [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Available at: [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Available at: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Royal Society of Chemistry. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Available at: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
PubMed. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Available at: [Link]
-
ResearchGate. C-H Functionalization of Pyridines. Available at: [Link]
-
Lokey Lab Protocols, UC Santa Cruz. Fmoc. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Analysis of Impurities in Commercial tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Executive Summary
tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. As with any active pharmaceutical ingredient (API) precursor, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product. This guide provides an in-depth analysis of potential impurities associated with this compound, outlines a robust, multi-technique analytical workflow for their identification and quantification, and compares the performance of various analytical methodologies. The protocols and rationale are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, to ensure that the described methods are both scientifically sound and compliant with global standards.[1][2]
The Genesis of Impurities: A Mechanistic Perspective
Understanding the potential sources of impurities is the cornerstone of developing a targeted and effective analytical strategy. For this compound, impurities can be broadly categorized based on their origin within the manufacturing and storage lifecycle.[3]
-
Starting Materials and Intermediates: Incomplete conversion of precursors, such as the unreacted parent amine (3-amino-6-chloro-4-formylpyridine), represents a primary source of process-related impurities.
-
Reaction By-products: The synthesis involves the introduction of a tert-butyloxycarbonyl (Boc) protecting group. This reaction, while generally efficient, can lead to by-products. For instance, the formation of di-tert-butyl dicarbonate-related species or over-alkylation products can occur.[4]
-
Degradation Products: The compound features two potentially labile functional groups: the Boc-carbamate and the aldehyde (formyl) group.
-
Boc Deprotection: The Boc group is notoriously sensitive to acid.[5] Trace acidic residues can catalyze its cleavage, leading to the formation of the parent amine. The liberated t-butyl cation is a potent electrophile that can alkylate other nucleophiles in the mixture, potentially forming genotoxic impurities.[6][7]
-
Aldehyde Oxidation: The formyl group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (6-chloro-3-(tert-butoxycarbonylamino)isonicotinic acid). This is a critical impurity to monitor as it can alter downstream reaction pathways.
-
-
Reagents, Solvents, and Catalysts: Residual solvents, inorganic salts, and catalysts used in the manufacturing process are also classified as impurities and must be controlled according to ICH Q3C and Q3D guidelines.[1][8]
Below is a diagram illustrating the primary sources of potential impurities related to the target molecule.
Caption: Potential sources of impurities in the target compound.
A Multi-Faceted Analytical Strategy: Workflow and Rationale
No single analytical technique can provide a complete impurity profile. Therefore, a hyphenated and orthogonal approach is necessary for comprehensive characterization.[9][10] The proposed workflow is designed to first separate and quantify impurities using a primary chromatographic method and then identify and structurally elucidate unknown peaks using mass spectrometry and other techniques.
Caption: Recommended workflow for impurity analysis.
Comparative Analysis of Analytical Techniques
The choice of analytical instrumentation is critical. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile organic molecules.[11][12] However, its combination with different detectors provides varying levels of information. Gas Chromatography (GC) is reserved for volatile impurities.[9]
| Technique | Primary Application | Strengths | Limitations | Relevance to Target Compound |
| HPLC-UV | Quantitative analysis of known and unknown impurities. | Robust, reproducible, and cost-effective for routine quality control.[12] | Provides no structural information; co-eluting impurities can be missed without a Diode Array Detector (DAD). | Essential: The primary tool for determining purity and quantifying specified impurities against reference standards. |
| LC-MS (Q-TOF) | Identification of unknown impurities. | Provides high-resolution accurate mass data for molecular formula generation and fragmentation for structural clues.[13] | Quantification can be less precise than UV without proper standards; matrix effects can cause ion suppression. | Critical: Indispensable for identifying process by-products and degradation products that exceed the identification threshold.[3] |
| GC-MS | Analysis of volatile and semi-volatile impurities. | Excellent for identifying residual solvents and certain low molecular weight, volatile by-products.[10] | Not suitable for non-volatile compounds like the target molecule and most of its expected impurities. | Supplementary: Necessary for compliance with ICH Q3C for residual solvents but not for the primary impurity profile. |
| NMR Spectroscopy | Definitive structural elucidation. | Provides unambiguous structural information, including stereochemistry.[10] | Requires isolation of the impurity in sufficient quantity and purity (µg to mg scale); lower sensitivity than MS. | Confirmatory: The gold standard for confirming the structure of a critical or unknown impurity once it has been isolated. |
Validated Experimental Protocols
The following protocols are provided as a robust starting point. Method validation must be performed in accordance with ICH Q2(R1) guidelines to demonstrate suitability for its intended purpose.[14]
Protocol 1: HPLC-UV Method for Purity Determination
-
Rationale: A gradient reverse-phase HPLC method is chosen to effectively separate the moderately polar parent compound from both more polar (e.g., oxidized acid) and less polar (e.g., certain process-related) impurities. A C18 column provides the necessary hydrophobic interaction.[15] The mobile phase is MS-compatible, allowing for a seamless transition to LC-MS analysis.[16]
-
Methodology:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: LC-MS Method for Impurity Identification
-
Rationale: This method utilizes the same chromatographic front-end as the HPLC-UV protocol to ensure retention time correlation. A high-resolution mass spectrometer (like a Q-TOF) is used to obtain accurate mass measurements, which is crucial for determining the elemental composition of unknown impurities.[13]
-
Methodology:
-
LC System: Use the same column and mobile phases as described in Protocol 5.1.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: 100 - 1000 m/z.
-
Acquisition Mode:
-
Full Scan MS for accurate mass of parent ions.
-
Auto MS/MS or Data-Dependent Acquisition (DDA) to trigger fragmentation of the most intense ions for structural analysis.
-
-
Data Analysis: Use software to extract molecular features, generate molecular formulas based on accurate mass and isotopic patterns, and compare fragmentation patterns to known structures or databases.
-
Conclusion and Best Practices
A thorough understanding and rigorous control of impurities are non-negotiable in the development of safe and effective pharmaceuticals. For a key intermediate like this compound, a systematic approach is essential. This guide recommends a primary HPLC-UV method for routine purity testing and quantification, supported by a powerful LC-MS method for the rapid identification of any unknown impurities that appear above the regulatory thresholds defined by ICH.[1][14]
Key best practices include:
-
Proactive Impurity Profiling: Perform impurity profiling early in the development process to understand the process capabilities and potential degradation pathways.[3]
-
Orthogonal Methods: Use complementary analytical techniques (e.g., different column chemistries or detection methods) to ensure no impurities are missed.
-
Reference Standard Management: Whenever an impurity is identified and deemed significant, synthesize or isolate a reference standard for accurate quantification and toxicological assessment.[17]
-
Adherence to Regulatory Guidelines: All analytical methods must be validated, and impurity levels must be reported and justified according to the relevant ICH guidelines to ensure regulatory compliance.[8][18]
By implementing this structured, science-driven approach, researchers and drug developers can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website.
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from International Journal of Pharmaceutical Investigation website.
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from European Medicines Agency website.
-
GMP-Compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from GMP-Compliance.org website.
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from ICH website.
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from Agilent Technologies website.
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from Veeprho website.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website.
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from Advances in Bioresearch website.
-
BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Retrieved from BenchChem website.
-
ResolveMass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from ResolveMass website.
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from Pharmaffiliates website.
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Retrieved from BenchChem website.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website.
-
ChemBK. (2024, April 9). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from ChemBK website.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR website.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry website.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. soeagra.com [soeagra.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. veeprho.com [veeprho.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hpst.cz [hpst.cz]
- 14. database.ich.org [database.ich.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. helixchrom.com [helixchrom.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
The Pyridine Scaffold: A Privileged Core in Kinase Inhibitor Design - A Comparative Efficacy Analysis
Introduction: The Enduring Significance of Kinases and the Rise of Pyridine-Based Inhibitors
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. Within the landscape of small molecule kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, with the pyridine ring emerging as a "privileged" core structure. Its ability to form key hydrogen bonds with the kinase hinge region, coupled with the versatility of its substitution patterns, allows for the development of highly potent and selective inhibitors.
This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors derived from three distinct pyridine-based cores: aminopyridine , pyridopyrimidine , and pyrazolopyridine . We will delve into their structure-activity relationships (SAR), target selectivity, and clinical performance, supported by experimental data and detailed protocols. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of these important inhibitor classes, thereby aiding in the rational design of next-generation kinase-targeted therapies.
Comparative Analysis of Pyridine-Based Kinase Inhibitor Cores
The choice of the core pyridine scaffold is a critical determinant of a kinase inhibitor's efficacy, selectivity, and pharmacological properties. While all share the fundamental pyridine motif, the fusion of additional rings or the nature of substituents dramatically alters their interaction with the ATP-binding pocket of kinases.
The Aminopyridine Core: A Versatile Building Block
The 2-aminopyridine scaffold is a foundational element in many kinase inhibitors. The amino group provides a crucial hydrogen bond donor-acceptor pair that anchors the inhibitor to the hinge region of the kinase. The SAR of aminopyridine-based inhibitors is heavily influenced by the substituents at other positions of the pyridine ring. For instance, strategic modifications can enhance potency and selectivity for specific kinases like Janus kinases (JAKs) and Leucine-rich repeat kinase 2 (LRRK2).[1][2]
A notable example of an aminopyridine-containing drug is Ribociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] While technically a purine derivative, its development highlights the importance of the aminopyridine-like interactions with the kinase hinge.
The Pyridopyrimidine Core: A Clinically Validated Powerhouse
The fusion of a pyrimidine ring to the pyridine core gives rise to the pyridopyrimidine scaffold, a structure found in several highly successful kinase inhibitors. This bicyclic system offers a more rigid and extended structure for interaction with the ATP-binding site, often leading to increased potency.[4] Pyridopyrimidines have demonstrated broad utility, targeting a range of kinases including EGFR, CDKs, and Abl.[4][5]
A landmark example is Palbociclib (Ibrance®) , a first-in-class, highly selective inhibitor of CDK4 and 6.[6][7] Its approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer has revolutionized the management of this disease.[6][8] Palbociclib's efficacy stems from its ability to block the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest.[9][10]
The Pyrazolopyridine Core: A Scaffold for Precision Targeting
The pyrazolopyridine core, another bicyclic heterocyclic system, has emerged as a privileged scaffold in the design of highly selective kinase inhibitors.[11][12] This core is present in several inhibitors that have demonstrated remarkable efficacy against specific oncogenic drivers.[12] The nitrogen atoms in both the pyrazole and pyridine rings can participate in crucial hydrogen bonding interactions with the kinase hinge region.[13]
A prominent example is Selpercatinib (Retevmo®) , a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[14][15][16] Selpercatinib has shown significant clinical activity in patients with various cancers harboring RET alterations, including non-small cell lung cancer and thyroid cancers.[13][15][17] Its high selectivity for RET minimizes off-target effects, leading to a more favorable safety profile.[16]
Another important example is Ponatinib (Iclusig®) , a multi-targeted kinase inhibitor with a core that can be viewed as a modified and fused pyridine derivative. It is a potent inhibitor of BCR-ABL and is notably effective against the T315I mutation, which confers resistance to other tyrosine kinase inhibitors.[18][19][20]
Quantitative Efficacy Comparison
To provide a clear and objective comparison, the following table summarizes key efficacy data for representative kinase inhibitors from each pyridine core class.
| Inhibitor (Core) | Primary Target(s) | IC50 (nM) * | Indications | Key Clinical Efficacy Data |
| Palbociclib (Pyridopyrimidine) | CDK4, CDK6 | CDK4: 11, CDK6: 16[9] | HR+, HER2- Advanced/Metastatic Breast Cancer | Combined with letrozole, significantly improved progression-free survival (PFS) from 10.2 months to 20.2 months in the PALOMA-1 trial.[6] |
| Ponatinib (Modified Pyridine) | BCR-ABL (including T315I mutant), VEGFR, FGFR, PDGFR | BCR-ABL: 0.37, T315I mutant: 2.0[18][19] | CML and Ph+ ALL resistant to other TKIs | In the PACE trial, 56% of chronic phase CML patients achieved a major cytogenetic response.[18] |
| Selpercatinib (Pyrazolopyridine) | RET (fusions and mutations) | Wild-type RET: 0.92[17] | RET fusion-positive NSCLC, thyroid cancer, and other solid tumors | In the LIBRETTO-001 trial, the overall response rate was 64% in previously treated RET fusion-positive NSCLC patients.[15] |
*IC50 values can vary depending on the assay conditions.
Experimental Evaluation of Kinase Inhibitor Efficacy
The preclinical evaluation of kinase inhibitors relies on a series of well-defined in vitro and cell-based assays. The following are detailed protocols for two fundamental experiments used to characterize the inhibitors discussed in this guide.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a working stock solution of the purified kinase to each well.
-
Add 2 µL of a working stock solution containing the kinase-specific substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Luminescence Detection:
-
Add 5 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Causality Behind Experimental Choices: The use of a purified kinase and substrate allows for the direct assessment of the inhibitor's effect on the target, independent of cellular factors. The luminescence-based readout is highly sensitive and amenable to high-throughput screening.
Experimental Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[10][16][24]
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][24][25][26]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Causality Behind Experimental Choices: The MTT assay provides an indication of the inhibitor's cytotoxic or cytostatic effects on cancer cells. The use of cancer cell lines with known genetic backgrounds (e.g., specific kinase mutations) can help to correlate the inhibitor's cellular activity with its molecular target.
Signaling Pathways and Mechanisms of Action
The efficacy of these kinase inhibitors is rooted in their ability to specifically interrupt key signaling pathways that drive cancer cell proliferation and survival.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[20][27] It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[28][29] Ponatinib directly binds to the ATP-binding site of BCR-ABL, including the T315I mutant, thereby blocking its kinase activity and shutting down these oncogenic signals.[19][20]
Caption: Ponatinib inhibits the BCR-ABL fusion protein.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival.[30][31] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling. Pyridopyrimidine-based inhibitors have been developed to target EGFR.[4]
Caption: EGFR signaling is blocked by pyridopyrimidine inhibitors.
CDK/Rb Signaling Pathway
The progression through the G1 phase of the cell cycle is tightly regulated by cyclin-dependent kinases 4 and 6 (CDK4/6).[32] In response to mitogenic signals, CDK4/6 complexes with cyclin D and phosphorylates the retinoblastoma protein (Rb).[4][33] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry.[11][32] Palbociclib selectively inhibits CDK4/6, preventing Rb phosphorylation and causing a G1 cell cycle arrest.[9][10]
Caption: Palbociclib inhibits CDK4/6, preventing cell cycle progression.
Conclusion and Future Perspectives
The aminopyridine, pyridopyrimidine, and pyrazolopyridine cores have all proven to be exceptionally valuable scaffolds in the development of effective and, in many cases, highly selective kinase inhibitors. The choice of the core structure, guided by a deep understanding of the target kinase's ATP-binding site, is paramount in achieving the desired potency and selectivity profile.
The clinical success of drugs like Palbociclib, Ponatinib, and Selpercatinib underscores the power of pyridine-based scaffolds in modern drug discovery. Future research will undoubtedly continue to explore novel substitutions and fusion strategies for these privileged cores to address the ongoing challenges of drug resistance and to target a wider range of kinases implicated in human disease. The continued integration of structural biology, computational chemistry, and robust preclinical testing will be essential in unlocking the full therapeutic potential of this versatile class of kinase inhibitors.
References
-
Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. (n.d.). Takeda Oncology. Retrieved January 19, 2026, from [Link]
- Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. (2016). Karger Publishers.
-
Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. (n.d.). The Oncology Pharmacist. Retrieved January 19, 2026, from [Link]
- What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025). Synapse.
- Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. (2015). PubMed Central.
- Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (n.d.).
- What is the mechanism of Selpercatinib? (2024).
- Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research.
-
ICLUSIG® (ponatinib) Mechanism of Action. (n.d.). Iclusig. Retrieved January 19, 2026, from [Link]
-
ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]
- FDA Approval Summary: Selpercatinib for the Treatment of Advanced RET Fusion-Positive Solid Tumors. (n.d.). AACR Journals.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). PubMed Central.
- Oncology Overview: Selpercatinib for RET-Positive Metastatic Non-Small Cell Lung Cancer. (2022). Pharmacy Times.
- Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research.
-
Selpercatinib | C29H31N7O3 | CID 134436906. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central.
-
The Mechanism of Action of Palbociclib | Targeted Oncology. (n.d.). Targeted Oncology. Retrieved January 19, 2026, from [Link]
- The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. (2017). PubMed.
- Kinase Selectivity Profiling System: General Panel Protocol. (n.d.).
- Schematic representation of the BCR-ABL1 signaling pathways targeted by... (n.d.).
- EGF/EGFR Signaling Pathway. (n.d.).
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 19, 2026, from [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf.
- The RB-pathway in cancer therapy. The components of the RB-pathway,... (n.d.).
- MTT Cell Proliferation Assay. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. (2025).
- SELPERCATINIB: A SYSTEMATIC REVIEW OF NOVEL TARGETED THERAPY FOR RET POSITIVE CANCERS. (2024). WJPMR.
- FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. (n.d.).
- FDA approves Novartis's CDK4/6 inhibitor. (n.d.). PubMed.
- Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell... (n.d.).
- Kinase Selectivity Profiling Systems—General Panel. (n.d.).
- The Cyclin D–CDK4/6–RB–E2F pathway and its interaction with the... (n.d.).
- A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... (n.d.).
- Flow diagram showing the role of major components of p53 and Rb pathways in cell cycle regulation. (n.d.).
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central.
- Schematic diagrams of the mechanism of Abl and Bcr-Abl activation. (n.d.).
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024).
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (n.d.). Taylor & Francis Online.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Different FDA approved (PI3K) inhibitors. (n.d.).
- Kinase Selectivity Profiling System Technical Manual #TM421. (n.d.).
- Examples of FDA‐approved kinase inhibitors exhibiting the... (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FDA approves Novartis's CDK4/6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. droracle.ai [droracle.ai]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. wjpmr.com [wjpmr.com]
- 14. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 19. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 21. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 22. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 23. worldwide.promega.com [worldwide.promega.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. ClinPGx [clinpgx.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: A Framework for Safety and Operational Integrity
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (CAS No. 1238324-67-8). The protocols outlined below are designed to ensure the highest level of safety and experimental integrity. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a conservative approach to handling is paramount.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment and Risk Mitigation Profile
This compound is a halogenated pyridine derivative. While specific toxicity data is limited, the structure suggests potential hazards that must be managed proactively. Safety data for structurally similar compounds indicate risks of respiratory irritation, and potential harm if inhaled, swallowed, or absorbed through the skin.[1][2] Furthermore, thermal decomposition or combustion may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride.[1][2]
Our safety philosophy is grounded in the principle of ALARA (As Low As Reasonably Achievable) for exposure. All handling procedures must be designed to minimize direct contact and the generation of aerosols or dust.
Personal Protective Equipment (PPE): The Last Line of Defense
Effective PPE is critical, but it is the final barrier in a comprehensive safety system that begins with engineering controls and administrative procedures. The following PPE is mandatory for all personnel handling this compound.
Core PPE Requirements
| Protection Type | Specification | Rationale and Expert Insight |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2] This is a non-negotiable first line of defense. |
| Hand Protection | Double Gloving: Nitrile | Given the potential for skin absorption, a double-gloving strategy is required.[3] Nitrile gloves provide good chemical resistance for this class of compounds. The outer glove should be changed immediately upon known or suspected contact, and routinely every 30-60 minutes during extended operations.[3] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes and fine particulates.[4] For operations with a higher risk of splashing (e.g., large-scale transfers, quenching reactions), a full face shield must be worn over the safety goggles.[4] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[4] This protects against incidental contact and provides a critical barrier in the event of a fire. Ensure the coat extends below the knee for maximum coverage.[4] |
| Respiratory Protection | N95 Respirator (Minimum) | For weighing and transferring solid material where dust generation is possible despite engineering controls, an N95 respirator is required as a secondary precaution. For significant aerosol-generating procedures or spill cleanup, a respirator with organic vapor and acid gas cartridges (e.g., Type ABEK-P2) is necessary.[1] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[3] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Shoes must be non-porous and fully enclose the foot to protect against spills.[4] |
Procedural Guidance: From Weighing to Waste
Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk. The following protocols integrate safety directly into the experimental process.
Weighing and Sample Preparation Workflow
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent) is present and the work area is clean. Don a full set of PPE as outlined in the table above.
-
Weighing: Perform all weighing operations inside the chemical fume hood. Use a balance with a draft shield if available. Handle the container gently to avoid aerosolizing the solid.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped. If heating is necessary, use a controlled heating mantle and ensure the system is properly vented.
-
Transfer: When transferring solutions, use a pipette or cannula to minimize the risk of drips and splashes. Avoid pouring directly from beakers or flasks where possible.
Reaction and Work-up Protocol
-
System Setup: All reactions must be conducted in a fume hood. Ensure glassware is properly secured and that any systems under pressure or vacuum are shielded.[4]
-
Monitoring: When sampling a reaction, use appropriate techniques (e.g., long needles for syringe sampling) to maintain containment.
-
Quenching: Be aware that quenching reactive mixtures can be exothermic and may generate gas. Perform this step slowly and with appropriate cooling.
-
Extraction & Purification: All liquid-liquid extractions and chromatographic purifications must be performed in the fume hood. Ensure the waste container for the separation process is clearly labeled and properly vented if necessary.
The following diagram illustrates the decision-making logic for selecting appropriate PPE based on the operational phase.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
